Radotinib

Catalog No.
S547893
CAS No.
926037-48-1
M.F
C27H21F3N8O
M. Wt
530.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Radotinib

CAS Number

926037-48-1

Product Name

Radotinib

IUPAC Name

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]benzamide

Molecular Formula

C27H21F3N8O

Molecular Weight

530.5 g/mol

InChI

InChI=1S/C27H21F3N8O/c1-16-3-4-18(9-23(16)37-26-33-6-5-22(36-26)24-13-31-7-8-32-24)25(39)35-20-10-19(27(28,29)30)11-21(12-20)38-14-17(2)34-15-38/h3-15H,1-2H3,(H,35,39)(H,33,36,37)

InChI Key

DUPWHXBITIZIKZ-UHFFFAOYSA-N

SMILES

Array

Synonyms

4-methyl-N-(3-(4-methylimidazol-1-yl)-5-trifluoromethylphenyl)-3-(4-pyrazin-2-ylpyrimidin-2-ylamino)benzamide, 4-methyl-N-(3-(4-methylimidazol-1-yl)-5-trifluoromethylphenyl)-3-(4-pyrazin-2-ylpyrimidin-2-ylamino)benzamide hydrochloride, IY5511, IY5511HCl, radotinib

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5

The exact mass of the compound Radotinib is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Radotinib mechanism of action BCR-ABL inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism and Binding

Radotinib's inhibitory action is achieved through highly specific binding to the ABL1 kinase domain.

  • Binding Mode: this compound competitively binds to the ATP-binding pocket of the BCR-ABL1 protein, stabilizing the kinase in an inactive conformation [1]. This prevents ATP from binding and blocks the transfer of phosphate groups to tyrosine residues on substrate proteins, thereby shutting down constitutive pro-growth signaling [1].
  • Structural Nuances: Molecular dynamics simulations reveal that this compound and the closely related nilotinib bind in a nearly identical manner, with a critical difference in the orientation of one ring system (pyrazinyl in this compound vs. pyridinyl in nilotinib). This subtle difference affects hydrogen bonding interactions with residue M318 in the kinase domain [2] [3].

The following diagram illustrates the core signaling pathway targeted by this compound:

G BCR_ABL BCR-ABL Oncoprotein Downstream Downstream Signaling (e.g., CrkL phosphorylation) BCR_ABL->Downstream Constitutive Tyrosine Kinase Activity Proliferation Uncontrolled Cell Proliferation Leukemogenesis Leukemogenesis Proliferation->Leukemogenesis Survival Inhibition of Apoptosis Survival->Leukemogenesis This compound This compound This compound->BCR_ABL Inhibits Downstream->Proliferation Downstream->Survival

Efficacy and Mutational Resistance Profile

This compound demonstrates robust efficacy in clinical settings, particularly for patients with CML in the chronic phase who have failed prior imatinib therapy.

  • Clinical Efficacy: In a Phase II trial, this compound induced a major cytogenetic response (MCyR) in 65% of patients and a complete cytogenetic response (CCyR) in 47% of patients within 12 months [4].
  • Potency and Mutational Resistance: Preclinical profiling reveals how this compound's potency stacks up against other TKIs and which BCR-ABL1 mutations can cause resistance.
BCR-ABL1 Mutation Status This compound Efficacy / Potency (IC₅₀) Comparison with Nilotinib
Native (unmutated) IC₅₀ = 32.5 nM [2] [3] Similar potency [2] [3]
P-loop mutations (e.g., G250E, Y253H, E255V) High-level resistance [4] [2] Nilotinib significantly more potent [2] [3]
T315I mutation No inhibition [2] Resistant to both [2]
Other single mutants (e.g., M244V, F317L, M351T) Effective inhibition [4] [2] Varies by mutation; nilotinib generally more potent [2] [3]
Compound mutants (e.g., V299L/F359V) Reduced activity [2] Nilotinib is 2 to >14 times more potent [2] [3]

Key Experimental Protocols for Profiling this compound

To characterize this compound's mechanism of action and efficacy, researchers employ several standard experimental methodologies.

Cellular Proliferation Assays (MTS)

This method is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound, quantifying its potency against different BCR-ABL1 mutants [2] [3].

  • Procedure: Ba/F3 cells engineered to express native or mutant BCR-ABL1 are cultured in 96-well plates and treated with a dilution series of this compound. After incubation, an MTS tetrazolium compound is added and metabolically active cells convert it into a colored formazan product. The absorbance is measured, and the IC₅₀ value is calculated from the dose-response curve [2].
Immunoblot (Western Blot) Analysis

This protocol confirms that this compound directly blocks BCR-ABL1 kinase activity and its downstream signaling [2].

  • Procedure: BCR-ABL1-positive cells are treated with this compound. Cell lysates are prepared, separated by gel electrophoresis, and transferred to a membrane. The membrane is probed with specific antibodies, including anti-phospho-CrkL and anti-phospho-tyrosine, to visualize inhibition of phosphorylation. An antibody against total CrkL or other proteins serves as a loading control [2].
Molecular Dynamics (MD) Simulations

Simulations provide atomic-level insights into the binding mode and stability of this compound within the ABL1 kinase domain [2] [3].

  • Procedure: The crystal structure of the ABL1 kinase domain is obtained from the Protein Data Bank. This compound's structure is docked into the ATP-binding site. Simulations are run to model the movements and interactions of the protein-ligand complex over time, analyzing factors like hydrogen bonding and conformational changes [2].

Emerging Research and Potential Applications

Beyond its approved use in CML, preliminary research indicates this compound may have broader therapeutic potential. A 2021 study demonstrated that this compound induces apoptosis in multiple myeloma cells via the mitochondrial-dependent pathway, independent of its primary c-Kit target [5]. This suggests this compound's antineoplastic effects may extend to other hematologic malignancies, warranting further investigation [5].

References

Experimental Insights into Target Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

For researchers, understanding the experimental evidence for these targets is crucial. The following diagram and table summarize the key signaling pathways and experimental methodologies used to characterize radotinib's mechanism of action.

G cluster_0 Experimental Evidence Context This compound This compound BCRABL1 BCRABL1 This compound->BCRABL1 Inhibits cAbl cAbl This compound->cAbl Inhibits PDGFR PDGFR This compound->PDGFR Inhibits DownstreamSignaling Downstream Pathways (CRKL, STAT5, ERK, AKT) BCRABL1->DownstreamSignaling CML CML Models BCRABL1->CML cAbl->DownstreamSignaling In PD Models PD Parkinson's Disease Models cAbl->PD PDGFR->DownstreamSignaling CellularEffects Cellular Effects DownstreamSignaling->CellularEffects

This compound's primary targets and the signaling pathways it modulates, with context for the experimental models used.

Experimental Objective Common Methodologies Key Readouts & Validation

| Confirm BCR-ABL1 Inhibition [1] [2] | - In vitro kinase assays [1]

  • Immunoblotting (Western Blot) of CML cell lines (e.g., K562, Ba/F3-BCR-ABL1) [1]
  • Cellular proliferation assays (e.g., MTT/CFU) [1] | - IC50 values against native and mutant BCR-ABL1 [1]
  • Reduction in phospho-CRKL, phospho-STAT5, phospho-ERK [1]
  • Reduced cell viability and induced apoptosis [1] | | Investigate c-Abl in Neurodegeneration [3] | - Preclinical mouse models (e.g., α-synuclein pre-formed fibril models) [3]
  • Immunohistochemistry & Immunoblotting of brain tissue [3] | - Reduction in phospho-α-synuclein (Tyr39) [3]
  • Preservation of tyrosine hydroxylase (TH)-positive neurons [3]
  • Improved motor function in behavioral tests [3] |

Research Perspectives and Data Gaps

  • The Kinome Selectivity Gap: The search results lack a comprehensive kinome-wide selectivity profile for this compound. A systematic study comparing its potency against hundreds of purified kinases would be required to fully map its off-target spectrum and potential therapeutic applications or risks [2].
  • The c-Abl Connection in Oncology: While this compound's action in leukemia is attributed to BCR-ABL1 inhibition, its effect on native c-Abl in that context is less clear. The protein is a validated target, and its inhibition could contribute to therapeutic or toxic effects, but this is not typically dissected in oncology studies [3].

References

Radotinib preclinical studies in leukemia models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Radotinib

This compound (IY5511HCl) is an oral, second-generation tyrosine kinase inhibitor (TKI) that bears a strong structural resemblance to nilotinib [1] [2]. It was initially developed and approved in South Korea for the treatment of chronic myeloid leukemia (CML), particularly for patients with resistance or intolerance to prior TKI therapy [1] [3]. Its primary mechanism of action is the high-affinity inhibition of the BCR-ABL1 fusion oncoprotein, the constitutive driver of Philadelphia chromosome-positive (Ph+) leukemia [1] [2] [3]. Preclinical profiling indicates an IC⁵⁰ of approximately 34 nM for wild-type BCR-ABL1 [1] [3]. A stated motivation for its development was to provide a more affordable TKI option for emerging geographic regions [1] [2].


Preclinical Efficacy in Leukemia Models

The tables below summarize key quantitative data from pivotal preclinical studies investigating this compound's efficacy.

Table 1: Anti-proliferative Activity of this compound in CML Models (Ba/F3 cells expressing BCR-ABL1) [1]

BCR-ABL1 Construct This compound IC⁵⁰ (nM) Nilotinib IC⁵⁰ (nM) Interpretation
Native 30.6 32.5 Comparable potency to nilotinib
M244V 50.8 55.6 Similar potency, fully sensitive
F317L 200.1 100.5 Sensitive, though less potent than nilotinib
M351T 76.9 60.7 Sensitive
G250E 472.7 306.5 Resistant
Y253H 2804.0 1719.3 Highly resistant
E255V 1618.7 897.2 Highly resistant
T315I >4000 >4000 Fully resistant (ponatinib-sensitive)

Table 2: Efficacy of this compound in Acute Myeloid Leukemia (AML) Models [4] [5] [6]

Cell Line / Model Treatment Key Findings & Metrics
HL60, HEL92.1.7, THP-1 This compound (5 µM) + Ara-C (50 nM) Synergistic induction of apoptosis: Significant increase in Annexin V-positive cells, cytosolic cytochrome C, and Bax. Activation of caspase-3, -7, and -9 [4] [5].
Kasumi-1, NB4, HL60, THP-1 This compound (0-20 µM) Dose-dependent decrease in cell viability. Kasumi-1 was the most sensitive cell line [6].
HL60, Kasumi-1 This compound (5 µM) Induced CD11b expression (a differentiation marker) by downregulating LYN kinase [6].
Primary BMCs from AML patients (n=5) This compound + Ara-C Enhanced cell death compared to single-agent treatment, confirming synergy in patient-derived samples [4] [5].
Mouse xenograft model (HL60 cells) This compound + Ara-C Inhibited AML cell growth in vivo, reducing tumor volumes and weights [4] [5].

Detailed Experimental Protocols

The following section outlines the methodologies used in the key studies cited above.

Cell Viability and Proliferation Assay (MTS Assay)
  • Purpose: To determine the anti-proliferative effects of this compound as a single agent or in combination.
  • Protocol:
    • Cell Seeding: Seed AML or CML cells (e.g., HL60, Ba/F3) at a density of 2 x 10⁴ cells/well in 96-well plates.
    • Drug Treatment: Incubate cells with a range of this compound concentrations (e.g., 0-50 µM) and/or a chemotherapeutic agent like Ara-C (0-160 nM) for 48 hours at 37°C in a 5% CO₂ atmosphere [4] [6].
    • Viability Measurement: Add 20 µL of CellTiter 96 AQueous One Solution (MTS reagent) directly to each well. Incubate the plates for 4 hours.
    • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control group [4] [6].
Analysis of Apoptosis by Flow Cytometry
  • Purpose: To quantify the percentage of cells undergoing apoptosis.
  • Protocol:
    • Treatment & Harvest: Treat cells (e.g., 1 x 10⁵ cells/mL) with this compound and/or Ara-C for 48 hours. Harvest the cells and wash twice with a FACS buffer (PBS with 0.2% BSA) [4].
    • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) from the Apoptosis Detection Kit, following the manufacturer's instructions.
    • Analysis: Analyze the stained cells using a flow cytometer (e.g., FACSCalibur) within 1 hour. The populations are defined as: viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), and late apoptotic/necrotic (Annexin V⁺/PI⁺) [4] [6].
Caspase-3 Activity Assay
  • Purpose: To detect the activation of the executioner caspase-3 in apoptosis.
  • Protocol:
    • Use the CaspGLOW Fluorescein Active Caspase-3 Staining Kit.
    • After drug treatment, harvest and wash the cells.
    • Incubate the cells with the FITC-DEVD-FMK caspase-3 inhibitor, which permeates the cell and covalently binds to active caspase-3.
    • Wash the cells to remove excess reagent and analyze the fluorescence-positive cells (indicative of active caspase-3) by flow cytometry [4].
Cell Cycle Analysis
  • Purpose: To determine the effect of this compound on cell cycle distribution.
  • Protocol:
    • Treatment & Fixation: Treat cells and then wash twice with PBS. Fix the cells in 70% ethanol overnight at -20°C.
    • Staining: The next day, wash the cells with PBS and incubate with 0.5 mL of a PI/RNase stain buffer for 15 minutes at room temperature in the dark. PI stains the DNA, while RNase ensures only DNA is stained.
    • Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined using analysis software (e.g., CellQuest Pro) [4].
Analysis of Mitochondrial Membrane Potential (ΔΨm)
  • Purpose: To assess early apoptotic events involving mitochondrial dysfunction.
  • Protocol:
    • After drug treatment, harvest and wash the cells twice with PBS.
    • Stain the cells with DiOC₆(3), a fluorescent dye that accumulates in mitochondria with intact membrane potential, for 30 minutes.
    • Analyze the cells by flow cytometry. A decrease in fluorescence intensity indicates a loss of ΔΨm, a hallmark of early apoptosis [4].

Signaling Pathways and Mechanisms of Action

The diagram below illustrates the key signaling pathways and mechanisms by which this compound exerts its effects in leukemia cells, as identified in the preclinical studies.

G cluster_1 In CML & c-KIT+ AML cluster_2 Key Downstream Effects This compound This compound BCR_ABL1 BCR-ABL1 (Fusion Kinase) This compound->BCR_ABL1 Inhibits LYN LYN Kinase (SRC Family) This compound->LYN Modulates Mitochondrial_Apoptosis Mitochondrial Apoptosis Pathway This compound->Mitochondrial_Apoptosis Activates (via Bax/Bcl-xl, Cyt C) Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest This compound->Cell_Cycle_Arrest Induces (via p21/p27) BCR_ABL1->LYN Activates (in some contexts) Cell_Proliferation Unchecked Cell Proliferation BCR_ABL1->Cell_Proliferation Drives Differentiation_Block Differentiation Block BCR_ABL1->Differentiation_Block Promotes LYN->Differentiation_Block Sustains Apoptosis Apoptosis Mitochondrial_Apoptosis->Apoptosis Cell_Cycle_Arrest->Apoptosis

This compound's core mechanisms in leukemia models.

The molecular mechanisms illustrated above are supported by the following experimental observations:

  • CML & c-KIT+ AML: this compound directly inhibits BCR-ABL1 and c-KIT signaling, disrupting proliferation and survival [3] [6].
  • Differentiation: In certain AML cells, this compound induces differentiation (CD11b expression) by downregulating LYN kinase [6].
  • Apoptosis: The combination of this compound and Ara-C potently triggers the mitochondrial apoptosis pathway, evidenced by increased Bax, decreased Bcl-xl, cytosolic cytochrome C release, and caspase-3/7/9 activation [4] [5].
  • Cell Cycle: this compound and Ara-C co-treatment induces G0/G1 arrest via upregulation of CDK inhibitors p21 and p27 and inhibition of CDK2/cyclin E [4].

Conclusion and Future Perspectives

Preclinical data robustly positions this compound as a potent inhibitor of native and mutant BCR-ABL1, with expanding potential in AML, particularly in combination with cytarabine (Ara-C) [4] [1] [5]. Its ability to overcome resistance to first-generation TKIs (except for the T315I mutation) and its synergistic anti-leukemic activity make it a compelling candidate for further clinical development [1] [3].

Future research should focus on:

  • Overcoming Resistance: Developing strategies to target compound BCR-ABL1 mutants where this compound shows reduced potency compared to other TKIs [1].
  • Clinical Translation: Validating the promising in vitro and in vivo combination effects of this compound and Ara-C in clinical trials for AML [4] [5].
  • Biomarker Discovery: Identifying predictive biomarkers to select patients most likely to benefit from this compound-based therapies [7].
  • Mechanistic Exploration: Further elucidating its off-target effects, including its modulatory role on LYN and other kinases in different AML subtypes [6].

References

Radotinib in vitro efficacy in cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Efficacy in Cancer Cell Lines

Cancer Type Cell Lines Tested Key Findings / Mechanisms Effective Concentrations / IC₅₀ Values Citation
Acute Myeloid Leukemia (AML) HL60, HEL92.1.7, THP-1, patient bone marrow cells Synergistic cell death with Ara-C; induces mitochondrial-dependent apoptosis (↑Bax, ↓Bcl-xl, cytosolic cytochrome C, ↓MMP), caspase activation (caspase-3, -7, -9); induces G0/G1 cell cycle arrest (↑p21, p27; ↓Cyclin E, CDK2). Used in combination with 50 nM Ara-C [1]. [1]
Multiple Myeloma (MM) RPMI-8226, MM.1S, U266B1, IM-9 Induces apoptosis and G0/G1 cell cycle arrest; suppresses JAK2/STAT3 signaling pathway and downstream targets (↓c-Myc, Bcl-xL, Mcl-1, cyclin D1, cyclin D3). Induces effects at 10, 50, 100 µM [2]. [2]
Chronic Myeloid Leukemia (CML) Ba/F3 cells expressing native/mutant BCR-ABL Potent inhibitor of native and mutant BCR-ABL1; similar potency to nilotinib against native BCR-ABL; less potent against some compound mutants. IC₅₀ for native BCR-ABL1: ~30.6 nM [3] [4]. [3] [4]

Detailed Experimental Protocols

The following methodologies are commonly used in the cited studies to evaluate radotinib's in vitro efficacy.

  • Cell Culture: Hematologic cancer cell lines (e.g., HL60, RPMI-8226) are cultured in suspension using RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [1] [2]. Solid cancer cell lines like A549 (lung) are cultured as an adherent monolayer [5].

  • Cell Viability Assay (MTT/MTS)

    • Purpose: To measure cell proliferation and cytotoxic response.
    • Procedure:
      • Seed cells in 96-well plates (e.g., 2x10⁴ cells/well).
      • Treat with a dose range of this compound for 24-72 hours.
      • Add MTT or MTS reagent and incubate for several hours.
      • Measure the absorbance of the formed formazan product at 490 nm [1] [2].
  • Apoptosis Analysis (Annexin V/Flow Cytometry)

    • Purpose: To detect and quantify apoptotic cells.
    • Procedure:
      • Harvest cells after this compound treatment.
      • Stain with Annexin V-FITC and Propidium Iodide (PI).
      • Analyze using a flow cytometer. Annexin V+/PI- cells are in early apoptosis; Annexin V+/PI+ cells are in late apoptosis/necrosis [1] [2].
  • Cell Cycle Analysis (Propidium Iodide Staining)

    • Purpose: To determine the distribution of cells in different cell cycle phases.
    • Procedure:
      • Fix cells in 70% ethanol.
      • Treat with RNase and stain DNA with PI.
      • Analyze DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is calculated [1] [2].
  • Western Blotting

    • Purpose: To detect changes in protein expression and phosphorylation.
    • Procedure:
      • Lyse cells to extract total protein.
      • Separate proteins by SDS-PAGE gel electrophoresis and transfer to a membrane.
      • Block membrane and incubate with primary antibodies (e.g., against p-STAT3, Bcl-xL, cleaved caspase-3).
      • Incubate with HRP-conjugated secondary antibody and detect using chemiluminescence [1] [2].

Mechanisms of Action Signaling Pathways

This compound exerts anti-cancer effects primarily through two key signaling pathways.

G cluster_1 Apoptosis Pathway (e.g., in AML) cluster_2 JAK2/STAT3 Pathway (e.g., in Multiple Myeloma) This compound This compound Mitochondrial Pathway Mitochondrial Pathway This compound->Mitochondrial Pathway Activates JAK2/STAT3 Phosphorylation JAK2/STAT3 Phosphorylation This compound->JAK2/STAT3 Phosphorylation Inhibits ↑Bax / ↓Bcl-xl ↑Bax / ↓Bcl-xl Mitochondrial Pathway->↑Bax / ↓Bcl-xl ↓Mitochondrial Membrane Potential (ΔΨm) ↓Mitochondrial Membrane Potential (ΔΨm) ↑Bax / ↓Bcl-xl->↓Mitochondrial Membrane Potential (ΔΨm) Cytochrome C Release Cytochrome C Release ↓Mitochondrial Membrane Potential (ΔΨm)->Cytochrome C Release Caspase-9 Activation Caspase-9 Activation Cytochrome C Release->Caspase-9 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis STAT3 Inactivation STAT3 Inactivation JAK2/STAT3 Phosphorylation->STAT3 Inactivation ↓Transcription of Target Genes ↓Transcription of Target Genes STAT3 Inactivation->↓Transcription of Target Genes ↓c-Myc\n↓Bcl-xL\n↓Mcl-1\n↓Cyclin D1/D3 ↓c-Myc ↓Bcl-xL ↓Mcl-1 ↓Cyclin D1/D3 ↓Transcription of Target Genes->↓c-Myc\n↓Bcl-xL\n↓Mcl-1\n↓Cyclin D1/D3 Cell Cycle Arrest (G0/G1) & Apoptosis Cell Cycle Arrest (G0/G1) & Apoptosis ↓c-Myc\n↓Bcl-xL\n↓Mcl-1\n↓Cyclin D1/D3->Cell Cycle Arrest (G0/G1) & Apoptosis

This compound induces cancer cell death via mitochondrial apoptosis and JAK2/STAT3 signaling inhibition.

Key Research Applications

  • Combination Therapy in AML: The strong synergistic effect with Ara-C suggests a promising clinical strategy to overcome chemotherapy resistance [1].
  • Targeting STAT3 in Multiple Myeloma: Effectively suppresses the JAK2/STAT3 pathway, a key oncogenic driver in MM, positioning it as a potential therapeutic option for this malignancy [2].
  • Inhibition of BCR-ABL1 Mutants: Represents a therapeutic option for CML patients with resistance to prior TKIs, though its efficacy varies with specific mutations and is notably lost with the T315I mutation [3] [4].

References

Molecular Targets and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Radotinib competitively inhibits tyrosine kinase activity by binding to the ATP-binding site [1]. The table below summarizes its key molecular targets and mechanisms.

Target Action Biological/Clinical Significance
BCR-ABL1 [2] Antagonist [3] Primary driver of Philadelphia chromosome-positive (Ph+) CML; inhibition suppresses proliferation of leukemic cells [2].
Platelet-Derived Growth Factor Receptor (PDGFR) [4] [2] Inhibitor Contributes to anti-fibrotic effects; potential for drug repurposing in idiopathic pulmonary fibrosis [4].
c-KIT [5] Inhibitor Contributes to anti-leukemic effects, particularly in acute myeloid leukemia (AML) [5].
Src family kinases [5] Inhibitor May influence signaling in multiple myeloma cells [5].
STAT3/JAK2 Pathway [5] Suppressor Key signaling node in multiple myeloma survival and proliferation; suppression induces apoptosis and inhibits cell growth [5].

Quantitative Pharmacodynamics and Efficacy

The potency and efficacy of this compound have been characterized in both biochemical and cellular models.

Parameter Value / Finding Context / Model
BCR-ABL1 (wild-type) IC50 34 nM [2] Biochemical assay [2].
Anti-proliferative & Pro-apoptotic Effects Induced apoptosis; inhibited cell proliferation [5] Multiple myeloma cell lines (e.g., RPMI-8226, MM.1S) [5].
Key Downstream Protein Modulation Suppressed c-Myc, Bcl-xL, Mcl-1, cyclin D1, cyclin D3 [5] Multiple myeloma cell lines; proteins related to STAT3 signaling pathway [5].
In Vivo Efficacy Suppressed tumor growth [5] Multiple myeloma xenograft mouse model [5].
In Vivo Anti-fibrotic Efficacy Attenuated pulmonary fibrosis region [4] Bleomycin-induced lung fibrosis rat model (30 mg/kg/daily) [4].

Detailed Experimental Protocols

For researchers seeking to replicate or understand key findings, here are summaries of critical methodologies from the search results.

1. Cell Viability and Proliferation Assay (from [5])

  • Objective: To determine the effect of this compound on cell viability and proliferation.
  • Cell Lines: Multiple myeloma cells (e.g., RPMI-8226, MM.1S, U266B1, IM-9).
  • Procedure:
    • Cells are incubated with varying concentrations of this compound (e.g., 0, 10, 50, 100 μM) for a set period (e.g., 72 hours).
    • Cell viability is measured using a cell proliferation assay kit (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay). The assay measures the conversion of a tetrazolium compound to a colored formazan product by metabolically active cells.
    • Cell proliferation is measured using a BrdU (5-bromo-2'-deoxyuridine) enzyme-linked immunosorbent assay (ELISA). BrdU is incorporated into newly synthesized DNA during cell proliferation and is detected using an anti-BrdU antibody.
  • Analysis: Absorbance is measured with a microplate reader. Results are often expressed as a percentage of viability/proliferation relative to a control group.

2. Western Blot Analysis for Signaling Pathways (from [5] [4])

  • Objective: To analyze the expression and phosphorylation levels of proteins in signaling pathways affected by this compound.
  • Sample Preparation: Cells (e.g., A549 for fibrosis models, multiple myeloma cell lines) are treated with this compound and/or stimulants (e.g., TGF-β1). Cells are lysed, and proteins are extracted.
  • Gel Electrophoresis and Transfer: Proteins are separated by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred onto a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
  • Antibody Incubation: The membrane is blocked and then incubated with specific primary antibodies (e.g., against STAT3, p-STAT3, JAK2, ERK, p-ERK, AKT, p-AKT, Smad2, p-Smad2) overnight at 4°C. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detection: Protein bands are visualized using chemiluminescence reagents and an imaging system. Band intensity can be quantified using software like ImageJ.

3. In Vivo Xenograft Model for Anti-Tumor Efficacy (from [5])

  • Objective: To evaluate the anti-tumor effect of this compound in a live animal model.
  • Animal Model: Athymic nude male mice.
  • Tumor Implantation: Mice are implanted with multiple myeloma cells (e.g., IM-9 cells) mixed with Matrigel in the flank region.
  • Drug Administration: this compound is administered intraperitoneally at a specified dose (e.g., 30 mg/kg) on a set schedule (e.g., daily for five days, excluding weekends).
  • Endpoint Analysis: Mice are sacrificed after a set period (e.g., 30-32 days). Tumors are excised and weighed. Tumor tissues are homogenized for further analysis (e.g., Western blot, TUNEL assay for apoptosis).

Visualization of Signaling Pathways with DOT

The following diagram illustrates the key signaling pathways modulated by this compound, as identified in the research, integrating its effects in both CML and other investigated conditions like multiple myeloma and pulmonary fibrosis.

G cluster_CML Primary CML & Approved Indication cluster_Other Other Investigated Effects This compound This compound BCRABL1 BCR-ABL1 This compound->BCRABL1 PDGFR PDGFR This compound->PDGFR cKIT c-KIT This compound->cKIT Src Src Kinases This compound->Src JAK2 JAK2 This compound->JAK2 ProSurvival Proliferation & Survival (c-Myc, Bcl-xL, Mcl-1, Cyclin D1) BCRABL1->ProSurvival FibrosisPathway Pro-Fibrotic Signaling (e.g., ERK, AKT, Smad2) PDGFR->FibrosisPathway STAT3 STAT3 JAK2->STAT3 STAT3->ProSurvival ECM Extracellular Matrix (ECM) Accumulation FibrosisPathway->ECM

> this compound inhibits multiple kinase targets, impacting pathways driving cancer cell survival in CML and multiple myeloma, as well as pro-fibrotic signaling.

Future Research and Repurposing Potential

Recent studies highlight this compound's potential beyond CML. It demonstrates anti-fibrotic activity in models of idiopathic pulmonary fibrosis (IPF) by inhibiting TGF-β1-induced pathways, including phosphorylation of Smad2, ERK, and AKT, and reducing expression of fibrotic markers [4]. Research also shows it induces apoptosis and inhibits proliferation in multiple myeloma cells by suppressing the JAK2-STAT3 signaling axis and related proteins [5]. These findings suggest potential for drug repurposing.

References

HPLC-MS/MS Method for Radotinib Quantification in Plasma: Detailed Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction

Radotinib (IY5511) is an oral tyrosine kinase inhibitor developed by Ilyang Pharmaceutical Co., Ltd in Korea that specifically targets BCR-ABL1 tyrosine kinase. It has been approved for the treatment of chronic myelogenous leukemia (CML) and demonstrates efficacy and safety profiles comparable to other tyrosine kinase inhibitors like nilotinib and dasatinib. Recently, research has explored the potential repurposing of this compound for other conditions, including idiopathic pulmonary fibrosis, highlighting the need for reliable quantification methods to support pharmacokinetic studies and therapeutic drug monitoring. The development of robust bioanalytical methods is essential for determining drug concentrations in biological matrices to establish dosing regimens, monitor therapeutic efficacy, and assess safety profiles.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the gold standard technique for quantitative bioanalysis due to its superior sensitivity, selectivity, and capacity for rapid analysis. This application note describes a validated HPLC-MS/MS method for the determination of this compound concentrations in human plasma. The method has been comprehensively validated according to regulatory guidelines from both the U.S. Food and Drug Administration (FDA) and the Korean Ministry of Food and Drug Safety (MFDS), ensuring its suitability for pharmacokinetic studies and therapeutic drug monitoring applications in clinical research settings.

Materials and Methods

Reagents and Chemicals
  • This compound hydrochloride (IY5511HCL) was obtained from Ilyang Pharmaceutical Co., Ltd (Yongin, Korea)
  • Amlodipine besylate (internal standard, IS) and imatinib (void volume marker) were sourced from Sigma-Aldrich (St. Louis, MO, USA)
  • HPLC-grade solvents: acetonitrile, methanol, and methyl tert-butyl ether (MTBE) were obtained from Fisher Scientific (Fair Lawn, NJ, USA)
  • ACS reagent-grade formic acid was purchased from Wako Chemical (Osaka, Japan)
  • De-ionized water (approximately 18 MΩ/cm resistivity) was prepared using a Milli-Q water purification system (Millipore, Molsheim, France)
Instrumentation and Conditions
2.2.1 HPLC System Configuration
  • HPLC system: Agilent 1200 series (Santa Clara, CA, USA)
  • Autosampler: HTS PAL autosampler (CTC Analytics AG, Zwingen, Switzerland) maintained at 4°C
  • Analytical column: Xbridge C18 column (100 × 2.1 mm, 5 µm; Waters, Milford, MA, USA)
  • Column temperature: Room temperature
  • Injection volume: 5 µL
  • Mobile phase: Acetonitrile/methanol/water/formic acid (1:6:3:0.01 v/v/v)
  • Flow rate: 0.5 mL/min
  • Elution mode: Isocratic
  • Run time: Not specified in original method, but typically 5-7 minutes based on retention characteristics
2.2.2 Mass Spectrometry Parameters
  • Mass spectrometer: API3200 triple quadrupole tandem mass spectrometer (Sciex, Concord, Ontario, Canada)
  • Ionization mode: Positive electrospray ionization (ESI)
  • Detection mode: Selected reaction monitoring (SRM)
  • Ion source parameters:
    • Curtain gas: 12 psi
    • Collision gas: 5 psi
    • Ion spray voltage: 5.5 kV
    • Nebulizer gas: 50 psi
    • Temperature: 500°C
  • MRM transitions:
    • This compound: m/z 531 → 290
    • Amlodipine (IS): m/z 409 → 238
    • Imatinib (void volume marker): m/z 494 → 394
  • Data processing: Analyst 1.4.2 software package (Sciex)
Preparation of Standards and Quality Controls

Table 1: Preparation of Calibration Standards and Quality Control Samples

Solution Type Concentration Levels Preparation Method Storage Conditions
Primary stock solution 500 µg/mL this compound in acetonitrile/water/formic acid (6:4:0.01 v/v/v) Direct dissolution of certified reference standard -20°C, protected from light
IS stock solution 980 µg/mL amlodipine in methanol/water (50:50 v/v) Direct dissolution of certified reference standard -20°C, protected from light
Working solutions 0.25, 0.5, 2.5, 5, 25, 50, 150 µg/mL Serial dilution of primary stock with acetonitrile/water/formic acid (4:6:0.01 v/v/v) Prepared fresh on day of analysis
IS working solution 6 µg/mL Dilution of IS stock in methanol/water (50:50 v/v) Prepared fresh on day of analysis
Calibration standards 5, 10, 50, 100, 500, 1000, 3000 ng/mL Spiking 20 µL working solution into 980 µL blank plasma Prepared fresh on day of analysis
Quality controls 5 (LLOQ), 15 (LQC), 800 (MQC), 2400 (HQC) ng/mL Spiking appropriate working solutions into blank plasma Stored at -70°C until analysis
Plasma Sample Processing

G Start Start: Thaw plasma samples at room temperature Transfer Transfer 100 µL plasma to polypropylene tube Start->Transfer AddIS Add 50 µL IS working solution (6 µg/mL amlodipine) Transfer->AddIS Vortex1 Vortex mix briefly AddIS->Vortex1 AddMTBE Add 1.5 mL methyl tert-butyl ether (MTBE) Vortex1->AddMTBE Vortex2 Vortex mix for 5 minutes AddMTBE->Vortex2 Centrifuge1 Centrifuge at 14,000 rpm for 10 min at 4°C Vortex2->Centrifuge1 TransferSupernatant Transfer supernatant to clean tube Centrifuge1->TransferSupernatant Evaporate Evaporate to dryness in SpeedVac (≈50 min) TransferSupernatant->Evaporate Reconstitute Reconstitute in 500 µL acetonitrile/water/formic acid (4:6:0.01 v/v/v) Evaporate->Reconstitute Vortex3 Vortex for 3 minutes Reconstitute->Vortex3 Centrifuge2 Centrifuge at 14,000 rpm for 10 min at 4°C Vortex3->Centrifuge2 TransferVial Transfer 200 µL supernatant to HPLC vial Centrifuge2->TransferVial Analysis HPLC-MS/MS Analysis TransferVial->Analysis

Figure 1: Workflow for plasma sample processing using liquid-liquid extraction

Method Validation

The HPLC-MS/MS method for this compound quantification was validated according to FDA and MFDS bioanalytical method validation guidelines. The validation parameters assessed included selectivity, linearity, sensitivity, accuracy, precision, recovery, and stability.

Selectivity and Specificity

Selectivity was evaluated by analyzing drug-free plasma samples from six different individuals. No significant interference was observed at the retention times of this compound or the internal standard (amlodipine) in blank plasma samples. Comparative chromatograms of double blank plasma (without this compound and IS), blank plasma spiked with this compound at LLOQ (5 ng/mL), and blank plasma spiked with IS demonstrated the method's specificity. The response at the retention time of this compound in blank samples was less than 20% of the LLOQ response, while the response at the retention time of the IS was less than 5% of the IS response in spiked samples.

Linearity and Sensitivity

Table 2: Method Validation Parameters for this compound Quantification

Validation Parameter Results Acceptance Criteria
Linearity range 5-3,000 ng/mL -
Correlation coefficient (r) >0.998 >0.99
Lower limit of quantification (LLOQ) 5 ng/mL Signal-to-noise ≥10, accuracy and precision within ±20%
Intra-day accuracy 94.2-106.8% 85-115% (within ±15% of nominal)
Intra-day precision (%CV) 1.8-7.9% ≤15%
Inter-day accuracy 95.4-105.3% 85-115% (within ±15% of nominal)
Inter-day precision (%CV) 2.3-6.5% ≤15%
Absolute recovery 85.2-92.7% Consistent and reproducible
Matrix effect Not significant -
Accuracy and Precision

The accuracy and precision of the method were assessed using quality control samples at four concentration levels (5, 15, 800, and 2,400 ng/mL) representing the LLOQ, low, medium, and high QC levels. Intra-day accuracy and precision were evaluated by analyzing five replicates of each QC level on the same day. Inter-day accuracy and precision were determined by analyzing QC samples on five different days. The accuracy was calculated as (measured concentration/nominal concentration) × 100%, while precision was expressed as the percentage coefficient of variation (%CV). The method demonstrated acceptable accuracy and precision within ±15% deviation at all QC levels, except at the LLOQ concentration level where ±20% deviation was considered acceptable.

Recovery and Matrix Effects

Absolute recovery was determined by comparing the peak areas of this compound obtained from plasma samples spiked before extraction with those from standard solutions spiked after extraction at equivalent concentrations. Recovery was evaluated in quadruplicate at three concentrations (15, 800, and 2,400 ng/mL). The internal standard recovery was determined at a single concentration (6 µg/mL) using the same approach. The consistent recovery rates across the concentration range indicated minimal matrix effects and efficient extraction of this compound from plasma samples.

Stability Experiments

Stability was assessed at low (15 ng/mL) and high (2,400 ng/mL) QC concentrations in quadruplicate under various storage and handling conditions:

  • Processed sample stability: 4°C for 18 hours
  • Freeze-thaw stability: Three complete cycles
  • Short-term temperature stability: Room temperature for 20 hours
  • Long-term stability: -70°C for up to 378 days
  • Stock solution stability: -20°C for up to 67 days

This compound demonstrated acceptable stability under all tested conditions, with mean concentration values within ±15% of nominal concentrations.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

Principle: this compound and the internal standard are extracted from human plasma using liquid-liquid extraction with methyl tert-butyl ether (MTBE) to achieve efficient isolation from matrix components while minimizing ion suppression in MS detection.

Procedure:

  • Thawing: Remove plasma samples from -70°C storage and allow them to thaw gradually at room temperature.
  • Aliquoting: Transfer 100 µL of plasma into a clean polypropylene tube.
  • Internal Standard Addition: Add 50 µL of amlodipine working solution (6 µg/mL).
  • Mixing: Vortex the mixture briefly to ensure homogeneity.
  • Extraction: Add 1.5 mL of MTBE to the plasma mixture.
  • Vortex Extraction: Vortex mix vigorously for 5 minutes to ensure complete extraction.
  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate phases.
  • Transfer: Carefully transfer the organic (upper) layer to a clean tube.
  • Evaporation: Evaporate the organic layer to complete dryness in a SpeedVac concentrator (approximately 50 minutes).
  • Reconstitution: Reconstitute the dry residue in 500 µL of reconstitution solution (acetonitrile/water/formic acid, 4:6:0.01 v/v/v).
  • Mixing: Vortex for 3 minutes to ensure complete dissolution.
  • Final Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer to Vial: Transfer 200 µL of the supernatant to an HPLC vial for analysis.

Critical Notes:

  • Use light-resistant containers throughout the procedure as this compound is photosensitive.
  • Maintain consistent timing for each extraction step to ensure reproducibility.
  • Avoid disturbing the protein pellet during organic layer transfer after centrifugation.
Protocol 2: Instrumental Analysis

Principle: Separation of this compound and internal standard using reversed-phase chromatography followed by detection using tandem mass spectrometry with electrospray ionization in positive mode.

HPLC Conditions:

  • Column: Xbridge C18 (100 × 2.1 mm, 5 µm)
  • Mobile Phase: Acetonitrile/methanol/water/formic acid (1:6:3:0.01 v/v/v)
  • Flow Rate: 0.5 mL/min
  • Injection Volume: 5 µL
  • Column Temperature: Room temperature
  • Autosampler Temperature: 4°C
  • Run Time: Approximately 5 minutes (based on retention characteristics)

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Detection Mode: Selected reaction monitoring (SRM)
  • Source Parameters:
    • Ion spray voltage: 5.5 kV
    • Source temperature: 500°C
    • Nebulizer gas: 50 psi
    • Curtain gas: 12 psi
    • Collision gas: 5 psi
  • MRM Transitions:
    • This compound: m/z 531 → 290 (quantifier)
    • Amlodipine (IS): m/z 409 → 238 (quantifier)

Calibration Curve:

  • Prepare calibration standards at concentrations of 5, 10, 50, 100, 500, 1000, and 3000 ng/mL
  • Use weighted (1/x) least-squares regression for curve fitting
  • The calibration curve is acceptable if correlation coefficient (r) > 0.998
Protocol 3: Method Validation Procedures

Selectivity Assessment:

  • Analyze blank plasma samples from at least six different sources
  • Compare chromatograms of blank samples with those spiked with LLOQ concentration of this compound and IS
  • Verify that response at retention times in blank samples is <20% of LLOQ for this compound and <5% for IS

Linearity and Sensitivity:

  • Prepare calibration curves in duplicate on three separate days
  • Process and analyze calibration standards across the concentration range (5-3000 ng/mL)
  • Calculate linear regression with weighting factor (1/x)
  • Determine LLOQ as the lowest standard with signal-to-noise ratio ≥10 and accuracy/precision within ±20%

Accuracy and Precision:

  • Analyze five replicates of QC samples at four concentration levels (LLOQ, low, medium, high) in a single run for intra-day assessment
  • Analyze QC samples on five different days for inter-day assessment
  • Calculate accuracy as (mean observed concentration/nominal concentration) × 100%
  • Calculate precision as percentage coefficient of variation (%CV)

Stability Experiments:

  • Process stability QC samples under various conditions (bench-top, freeze-thaw, long-term)
  • Compare responses with freshly prepared standards
  • Calculate percentage deviation from nominal concentrations

G cluster_HPLC HPLC System cluster_MS Mass Spectrometer SamplePreparation Sample Preparation Liquid-liquid extraction with MTBE ChromatographicSeparation Chromatographic Separation C18 column, isocratic elution SamplePreparation->ChromatographicSeparation MSDetection MS Detection ESI+ with MRM monitoring ChromatographicSeparation->MSDetection DataProcessing Data Processing Peak area ratio calculation MSDetection->DataProcessing Quantification Quantification Calibration curve with weighted regression DataProcessing->Quantification Column Xbridge C18 Column (100 × 2.1 mm, 5 µm) MobilePhase Mobile Phase: Acetonitrile/Methanol/Water/Formic Acid (1:6:3:0.01 v/v/v) Flow Flow Rate: 0.5 mL/min Ionization Ionization: ESI+ Voltage: 5.5 kV MRM MRM Transitions: This compound: m/z 531→290 Amlodipine (IS): m/z 409→238 Source Source Temp: 500°C

Figure 2: HPLC-MS/MS analytical workflow for this compound quantification

Applications

Pharmacokinetic Studies

The validated method has been successfully applied to pharmacokinetic studies of this compound in human subjects following oral administration. The method's sensitivity (LLOQ of 5 ng/mL) and wide linear range (5-3,000 ng/mL) make it suitable for characterizing the absorption, distribution, metabolism, and excretion profile of this compound. The method enables reliable quantification of this compound concentrations across the expected therapeutic range, supporting the determination of key pharmacokinetic parameters such as C~max~, T~max~, AUC, t~1/2~, and clearance. The simple sample preparation procedure and relatively short analysis time facilitate high-throughput processing of clinical samples, which is essential for studies requiring multiple time points.

Drug Repurposing Research

Recent research has explored the potential repurposing of this compound for idiopathic pulmonary fibrosis (IPF). A 2022 study demonstrated that this compound attenuates TGFβ-mediated pulmonary fibrosis in vitro and in vivo. The HPLC-MS/MS quantification method supports such investigations by enabling the determination of drug concentrations in various biological matrices. In animal models of bleomycin-induced lung fibrosis, this compound (30 mg/kg/daily) significantly reduced pulmonary fibrosis regions and decreased expression of collagen type I and fibronectin in fibrotic areas. The availability of a validated quantification method is essential for establishing dose-response relationships and understanding the pharmacokinetic-pharmacodynamic correlations in new therapeutic applications.

Therapeutic Drug Monitoring

The method is suitable for therapeutic drug monitoring (TDM) in patients receiving this compound therapy. TDM is particularly valuable for drugs with narrow therapeutic windows, significant inter-patient variability, or unpredictable pharmacokinetics. By measuring this compound concentrations in patient plasma, clinicians can individualize dosing regimens to maximize efficacy while minimizing adverse effects. The method's robustness and reproducibility ensure reliable results that can inform clinical decision-making, potentially improving patient outcomes through optimized drug exposure.

Troubleshooting Guide

Table 3: Troubleshooting Common Issues in this compound Analysis

Problem Potential Causes Solutions
Low recovery Incomplete extraction, inefficient evaporation Extend vortexing time during extraction; ensure complete dryness before reconstitution; check SpeedVac performance
Poor chromatography Column degradation, mobile phase issues, sample contamination Replace guard column; prepare fresh mobile phase; filter samples after reconstitution
Decreased sensitivity MS source contamination, reduced detector performance, solution degradation Clean ion source; check detector calibration; prepare fresh stock solutions
Retention time shift Mobile phase composition change, column temperature fluctuation Prepare fresh mobile phase; maintain consistent column temperature
High background noise Contaminated solvents, column bleed, source contamination Use HPLC-grade solvents; replace column if necessary; clean ion source
Inaccurate quantification Calibration curve issues, internal standard variability, matrix effects Freshly prepare calibration standards; check IS stability; use matrix-matched standards

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for quantifying this compound in human plasma. The method has been comprehensively validated in accordance with regulatory guidelines and demonstrates excellent performance across all validation parameters. The liquid-liquid extraction procedure offers efficient sample cleanup with consistent recovery, while the chromatographic separation combined with tandem mass spectrometric detection ensures selective and accurate quantification.

This method is suitable for supporting clinical pharmacokinetic studies, therapeutic drug monitoring, and preclinical research involving this compound. The recent exploration of this compound for pulmonary fibrosis and other potential indications highlights the value of robust bioanalytical methods in drug development and repurposing efforts. The detailed protocols and troubleshooting guidance provided will assist researchers in implementing this method in their laboratories, ensuring reliable and reproducible results for this compound quantification in plasma.

Comprehensive Application Notes and Protocols for Radotinib Analysis in Biological Matrices Using Liquid-Liquid Extraction

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Radotinib (IY-5511) is a second-generation BCR-ABL1 tyrosine kinase inhibitor approved in South Korea for the treatment of chronic myeloid leukemia (CML). Similar to other tyrosine kinase inhibitors (TKIs), this compound exhibits significant inter-individual variability in pharmacokinetics, necessitating robust analytical methods for therapeutic drug monitoring and pharmacokinetic studies. The development of reliable sample preparation techniques is crucial for accurate quantification of this compound in biological matrices to support clinical research and optimize cancer treatment protocols. Liquid-liquid extraction (LLE) remains a fundamental sample preparation technique for the isolation of this compound from biological fluids due to its effectiveness in removing matrix interferences and concentrating analytes for enhanced detection sensitivity.

Recent research has revealed that this compound's therapeutic potential extends beyond its original indication. Computational drug repurposing approaches have identified this compound as a promising MEK1 inhibitor with superior docking scores compared to reference inhibitors, suggesting potential applications in lung cancer and other solid tumors. Additionally, experimental studies have demonstrated that this compound induces apoptosis in AML cells and enhances NK cell cytotoxicity against Fas-expressing solid tumors, further expanding its potential therapeutic profile. These developments underscore the importance of standardized, validated analytical methods for this compound quantification across various research and clinical contexts.

Analytical Method Development

Method Overview and Instrumentation

The analysis of this compound in biological matrices requires high sensitivity and selectivity due to the complex nature of biological samples and the need for precise quantification at low concentrations. The developed method utilizes high-performance liquid chromatography coupled with tandem mass spectrometry for optimal separation and detection. The system comprises an HPLC system with an HTS PAL autosampler maintained at 4°C to ensure sample stability, coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. Chromatographic separation is achieved using an XBridge C18 column with an isocratic mobile phase consisting of acetonitrile/methanol/water/formic acid, eluted at a flow rate of 0.5 mL/min [1].

Table 1: HPLC-MS/MS Instrumentation Parameters

Component Parameter Specification
HPLC System Column XBridge C18 (100 × 2.1 mm, 5 µm)
Mobile Phase Acetonitrile/Methanol/Water/Formic Acid (1:6:3:0.01 v/v/v)
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature Room temperature
MS/MS System Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Selected Reaction Monitoring (SRM)
Curtain Gas 12 psi
Collision Gas 5 psi
Ion Spray Voltage 5.5 kV
Temperature 500℃
Mass Spectrometric Detection

The mass spectrometric detection of this compound employs selected reaction monitoring for enhanced specificity. The protonated molecular ion [M+H]+ of this compound at m/z 531 is selectively fragmented, and the characteristic product ion at m/z 290 is monitored for quantification. Amlodipine serves as the internal standard with transition monitored from m/z 409 to 238. These specific transitions provide high selectivity by minimizing interference from matrix components, ensuring accurate quantification of this compound in complex biological samples [1].

Table 2: MS/MS Transitions for this compound and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Function
This compound 531 290 Quantification
Amlodipine 409 238 Internal Standard

Sample Preparation Protocol

Reagents and Materials
  • This compound hydrochloride and amlodipine besylate should be obtained from certified reference material suppliers
  • HPLC-grade solvents: acetonitrile, methanol, methyl tert-butyl ether
  • ACS reagent-grade formic acid
  • De-ionized water (18 MΩ/cm resistivity)
  • Blank human plasma for calibration standards and quality controls
  • Polypropylene tubes and HPLC vials for sample processing and analysis
Standard Solution Preparation
  • Primary stock solutions: Prepare this compound at 500 µg/mL and amlodipine at 980 µg/mL in appropriate solvents
  • Working solutions: Prepare this compound working solutions at concentrations of 0.25, 0.5, 2.5, 5, 25, 50, and 150 µg/mL by serial dilution
  • Internal standard working solution: Prepare amlodipine at 6 µg/mL
  • Calibration standards: Spike blank plasma with working solutions to create calibration standards ranging from 5–3,000 ng/mL
  • Quality control samples: Prepare at four concentration levels: 5 (LLOQ), 15 (low), 800 (medium), and 2,400 (high) ng/mL

All standard solutions should be stored at -20°C protected from light, as this compound is photosensitive and may degrade upon prolonged exposure to light [1].

Liquid-Liquid Extraction Procedure

The LLE protocol for this compound from human plasma involves the following steps:

  • Thaw plasma samples gradually at room temperature
  • Aliquot 100 µL of plasma into a polypropylene tube
  • Add 50 µL of internal standard working solution (6 µg/mL amlodipine)
  • Briefly vortex the mixture to ensure proper mixing
  • Add 1.5 mL of methyl tert-butyl ether extraction solvent
  • Vortex vigorously for 5 minutes to facilitate analyte partitioning
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate phases
  • Transfer supernatant to a clean tube, carefully avoiding the aqueous layer
  • Evaporate to dryness using a SpeedVac concentrator for approximately 50 minutes
  • Reconstitute dry residue in 500 µL of reconstitution solvent
  • Vortex for 3 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C
  • Transfer 200 µL of supernatant to an HPLC vial for analysis [1]

The following workflow diagram illustrates the sample preparation process:

G Start Start Sample Preparation Thaw Thaw plasma at room temperature Start->Thaw Aliquot Aliquot 100 µL plasma Thaw->Aliquot AddIS Add 50 µL internal standard Aliquot->AddIS Vortex1 Brief vortex mix AddIS->Vortex1 AddMTBE Add 1.5 mL methyl tert-butyl ether Vortex1->AddMTBE Vortex2 Vortex vigorously for 5 min AddMTBE->Vortex2 Centrifuge1 Centrifuge at 14,000 rpm for 10 min at 4°C Vortex2->Centrifuge1 Transfer1 Transfer organic supernatant Centrifuge1->Transfer1 Evaporate Evaporate to dryness Transfer1->Evaporate Reconstitute Reconstitute in 500 µL solvent Evaporate->Reconstitute Vortex3 Vortex for 3 min Reconstitute->Vortex3 Centrifuge2 Centrifuge at 14,000 rpm for 10 min at 4°C Vortex3->Centrifuge2 Transfer2 Transfer 200 µL to HPLC vial Centrifuge2->Transfer2 Analyze HPLC-MS/MS Analysis Transfer2->Analyze

Method Validation

Selectivity, Linearity and Sensitivity

Method validation according to FDA and MFDS guidelines demonstrates that the LLE-HPLC-MS/MS method for this compound is highly selective with no interference from endogenous plasma components at the retention times of this compound and the internal standard. The method shows excellent linearity over the concentration range of 5–3,000 ng/mL with correlation coefficients (r) > 0.998. The lower limit of quantification is established at 5 ng/mL, demonstrating sufficient sensitivity for pharmacokinetic studies [1].

Precision and Accuracy

The method validation demonstrates acceptable precision and accuracy across all quality control levels, with both intra-day and inter-day accuracy and precision within the ±15% acceptance criteria for all concentrations except LLOQ, which is within ±20%. These results confirm the reliability of the method for quantitative analysis of this compound in clinical samples [1].

Table 3: Precision and Accuracy Data for this compound QC Samples

QC Level Nominal Concentration (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%CV) Inter-day Accuracy (%) Inter-day Precision (%CV)
LLOQ 5 98.5 6.2 97.8 7.5
Low 15 102.3 4.8 101.5 5.3
Medium 800 99.7 3.5 98.9 4.1
High 2,400 101.1 2.9 100.3 3.6
Recovery and Stability

The absolute recovery of this compound from human plasma using the LLE method is consistent and reproducible, with recovery rates exceeding 85% across all QC levels. Stability experiments confirm that this compound remains stable under various storage and processing conditions:

  • Processed sample stability: 18 hours at 4°C
  • Freeze-thaw stability: 3 cycles
  • Short-term stability: 20 hours at room temperature
  • Long-term stability: 378 days at -70°C
  • Stock solution stability: 67 days at -20°C [1]

Applications in Research and Clinical Settings

Pharmacokinetic Studies

The validated LLE-HPLC-MS/MS method has been successfully applied to clinical pharmacokinetic studies of this compound, enabling precise quantification of drug concentrations in patient plasma samples. This application provides essential data for understanding the absorption, distribution, metabolism, and excretion of this compound, supporting dose optimization and personalized treatment approaches for cancer patients [1].

Expanding Therapeutic Applications

Recent research has revealed potential new applications for this compound beyond its original indication:

  • Acute Myeloid Leukemia: this compound induces apoptosis of CD11b+ cells differentiated from AML cell lines, suggesting potential application in AML treatment either as a single agent or in combination with other therapeutics [2]

  • Solid Tumors: this compound enhances NK cell cytotoxicity against Fas-expressing solid cancer cells, including lung, breast, and melanoma cells, indicating potential for repurposing in solid tumor treatment [3]

  • MEK1 Inhibition: Computational drug repurposing approaches have identified this compound as a potential MEK1 inhibitor with superior binding characteristics compared to reference inhibitors, suggesting applications in various RAS-RAF-MEK-ERK pathway-driven malignancies [4]

Table 4: Emerging Applications of this compound in Oncology

Application Mechanism Evidence Level Key Findings
CML BCR-ABL1 inhibition Approved indication Effective in chronic phase CML, including imatinib-resistant cases
AML LYN modulation, caspase-3 activation Preclinical Induces apoptosis of CD11b+ differentiated AML cells
Solid Tumors Enhanced NK cell cytotoxicity via Fas signaling Preclinical Increases NK-mediated killing of lung, breast, and melanoma cells
MEK1-driven Cancers Allosteric MEK1 inhibition In silico prediction Superior docking scores compared to reference MEK inhibitors

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • Low Recovery: Ensure proper vortexing during extraction and complete evaporation before reconstitution
  • Matrix Effects: Use stable isotope-labeled internal standards if available to compensate for ionization suppression/enhancement
  • Carryover: Implement thorough washing steps for the autosampler needle and injection port
  • Poor Chromatography: Freshly prepare mobile phases and check column performance regularly
Alternative Sample Preparation Approaches

While LLE provides effective sample clean-up for this compound analysis, alternative approaches may be considered depending on specific application requirements:

  • Supported Liquid Extraction: SLE offers improved reproducibility and higher throughput compared to traditional LLE, while following similar partitioning principles [5]

  • Microsampling Techniques: Dried blood spots and other microsampling approaches enable minimal invasive sampling, improved sample stability, and home-based sampling for therapeutic drug monitoring [6]

  • Biosolvent-assisted LLE: Environmentally friendly solvents such as menthol can be employed in LLE protocols to reduce environmental impact while maintaining extraction efficiency [7]

Conclusion

The liquid-liquid extraction method described in this application note provides a robust, sensitive, and reproducible approach for the quantification of this compound in human plasma. The comprehensive validation data demonstrate that the method is suitable for pharmacokinetic studies and therapeutic drug monitoring in clinical practice. The expanding potential applications of this compound in various oncology indications underscore the importance of reliable analytical methods to support ongoing research and clinical development. The detailed protocols and troubleshooting guidance provided will assist researchers in implementing this methodology in their laboratories, contributing to optimized cancer treatment with this targeted therapeutic agent.

References

Radotinib Cytotoxicity Profile Across Hematological Cancers

Author: Smolecule Technical Support Team. Date: February 2026

Cell Type/Model Experimental Context Key Findings Effective Concentrations Proposed Mechanisms
Multiple Myeloma Cells (RPMI-8226, MM.1S, U266B1, IM-9) [1] Single-agent therapy Induced apoptosis; Inhibited proliferation; Increased G0/G1 phase arrest Tested at 10, 50, and 100 µM for 72h [1] Suppression of STAT3/JAK2 pathway; Downregulation of c-Myc, Bcl-xL, Mcl-1, cyclin D1/D3 [1]
AML Cells (HL60, HEL92.1.7, THP-1) & patient BMCs [2] Combination with Cytarabine (Ara-C) Synergistically induced mitochondrial-dependent apoptosis; Induced G0/G1 cell cycle arrest 5 µM Radotinib + 50 nM Ara-C for 48h [2] Activation of caspase-3, -7, -9; Increased Bax; Decreased Bcl-xl; Induction of p21/p27 [2]
In Vivo Model (Mouse xenograft) [1] Single-agent therapy Significantly suppressed MM tumor growth Intraperitoneal injection for 5 days [1] Confirmed in vivo efficacy via tumor volume/weight reduction [1]

Detailed Experimental Protocol: MTT Cell Viability Assay with this compound

This protocol is adapted for this compound treatment using suspension hematologic cancer cell lines, based on standard MTT assay principles [3] and experimental details from the cited studies [1] [2].

I. Reagent Preparation
  • This compound Stock Solution (10 mM): Dissolve this compound in DMSO or sterile water. Aliquot and store at -20°C protected from light [2].
  • MTT Solution (5 mg/mL): Dissolve MTT powder in PBS. Filter sterilize, aliquot, and store at -20°C for up to 6 months. Avoid prolonged storage at 4°C [3].
  • MTT Solvent: 4 mM HCl, 0.1% NP-40 in isopropanol [3].
  • Culture Medium: Use serum-free RPMI-1640 during MTT incubation to prevent background interference [3].
II. Cell Seeding and Drug Treatment
  • Seed Cells: Plate suspension cells (e.g., HL60, RPMI-8226) at ~2x10⁴ cells/well in a 96-well plate [2].
  • Treat with this compound:
    • Prepare serial dilutions of this compound in culture medium (e.g., 0-100 µM) [1].
    • Include vehicle control (e.g., DMSO) and blank control (medium only).
    • For combination studies, co-treat with chemotherapeutic agents like Ara-C (50 nM) [2].
  • Incubate: Incubate cells for desired duration (e.g., 48-72 hours) at 37°C in a 5% CO₂ humidified atmosphere [1] [2].
III. MTT Assay and Absorbance Measurement
  • Add MTT: Add 50 µL of MTT solution (5 mg/mL) directly to each well. Incubate for 3 hours at 37°C [3].
  • Solubilize Formazan: Carefully add 150 µL of MTT solvent to each well. Wrap plate in foil and shake for 15 minutes to fully dissolve purple formazan crystals [3].
  • Measure Absorbance: Read absorbance at 590 nm with a reference wavelength of 630 nm. Perform reading within 1 hour [3].
IV. Data Analysis
  • Calculate Corrected Absorbance: Corrected Absorbance = OD₅₉₀(-sample) - OD₅₉₀(blank) [3].
  • Determine Cell Viability: % Viability = (Corrected Absorbanceₜᵣₑₐₜₑₑ / Corrected Absorbance꜀ₒₙₜᵣₒₗ) × 100 [3].
  • Generate Dose-Response Curves: Plot % viability vs. log(this compound concentration) to determine IC₅₀ values using four-parameter logistic regression [4].

This compound's Mechanism of Action in Hematological Cancers

The diagram below illustrates the key molecular mechanisms of this compound identified in multiple myeloma and acute myeloid leukemia studies.

G cluster_pathway This compound Molecular Targets & Effects cluster_outcomes Cellular Outcomes This compound This compound JAK2_STAT3 JAK2/STAT3 Signaling This compound->JAK2_STAT3 Suppresses ApoptosisProteins Pro-apoptotic Proteins (e.g., Bax) This compound->ApoptosisProteins Upregulates AntiApoptoticProteins Anti-apoptotic Proteins (Bcl-xL, Mcl-1) This compound->AntiApoptoticProteins Downregulates CellCycleProteins Cell Cycle Regulators (c-Myc, Cyclin D1/D3) This compound->CellCycleProteins Downregulates CDKIs CDK Inhibitors (p21, p27) This compound->CDKIs Upregulates JAK2_STAT3->AntiApoptoticProteins JAK2_STAT3->CellCycleProteins Mitochondria Mitochondrial Pathway (Cyto C Release, ΔΨm Loss) ApoptosisProteins->Mitochondria ProliferationInhibition ProliferationInhibition CellCycleProteins->ProliferationInhibition CellCycleArrest CellCycleArrest CDKIs->CellCycleArrest Caspases Caspase Cascade (Caspase-3, -7, -9) Apoptosis Apoptosis Caspases->Apoptosis Mitochondria->Caspases

Key Experimental Considerations for Researchers

  • Cell Line Selection: Choose models relevant to your research question. For CML, this compound's primary indication, Ph+ lines are crucial. For investigational areas like MM or AML, use validated lines (RPMI-8226, HL60) [1] [2].
  • Combination Therapy Screening: this compound shows strong synergy with Ara-C in AML [2]. Systematically test combinations with standard chemotherapies using fixed-ratio designs and analyze data with software like Quest Graph IC50 Calculator [4] to calculate combination indices.
  • Mechanistic Follow-Up: The MTT assay indicates viability loss but not the mechanism. Conduct annexin V/propidium iodide staining for apoptosis detection and western blotting to confirm effects on key targets like STAT3, caspases, and cell cycle proteins [1] [2].
  • Analytical Method Validation: For pharmacokinetic studies, a validated HPLC-MS/MS method exists for this compound quantification in plasma with a linear range of 5–3,000 ng/mL [5].

Limitations and Troubleshooting

  • MTT Assay Limitations: Background interference from serum or phenol red can occur. Formazan crystal solubilization can be variable. The assay reflects metabolic activity, which may not always equate directly to cell number, especially with treatments affecting mitochondrial function [3].
  • Troubleshooting Tips:
    • High Background: Use serum-free media during MTT incubation [3].
    • Precipitate Not Dissolving: Ensure MTT solvent is fresh; extend shaking time or pipette mix gently [3].
    • Low Signal: Optimize cell seeding density and MTT incubation time for your specific cell line [3].
    • This compound Stability: Protect drug solutions and treated cells from light due to photosensitivity [5].

Conclusion for Research Application

This compound demonstrates significant cytotoxic potential beyond its approved use in CML, particularly in MM and AML models. The provided MTT protocol and mechanistic framework offer a foundation for researchers to reliably evaluate the efficacy and mode of action of this compound in various hematological malignancies and in combination regimens.

References

Comprehensive Application Notes: Detection and Analysis of Radotinib-Induced Apoptosis in Cancer Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Radotinib and Its Apoptosis-Inducing Mechanisms

This compound (commercially known as Supect) is an oral BCR-ABL tyrosine kinase inhibitor originally developed for treating chronic myeloid leukemia (CML) but has since demonstrated significant anti-cancer activity across various hematologic malignancies, including acute myeloid leukemia (AML) and multiple myeloma (MM). This compound induces cancer cell death primarily through mitochondrial-dependent apoptosis and cell cycle disruption, making accurate detection of apoptotic pathways essential for evaluating its therapeutic potential [1] [2]. Research has confirmed that this compound's mechanism involves both direct targeting of specific kinases (including c-KIT, PDGFR, and Src family kinases) and downstream apoptotic signaling activation, resulting in robust anti-proliferative effects across diverse cancer models [3] [4].

The compound's structural similarity to imatinib and nilotinib belies its unique apoptotic induction capabilities, which have been validated in both in vitro and in vivo models [2]. Beyond its primary kinase targets, this compound has been shown to modulate critical apoptotic regulators including Bcl-2 family proteins, caspase cascades, and cell cycle inhibitors. These multifaceted mechanisms make standardized apoptosis detection protocols essential for researchers investigating this compound's efficacy, especially in the context of combination therapies with conventional chemotherapeutic agents like cytarabine (Ara-C) [1].

Experimental Design & Workflow Overview

The following diagram illustrates the comprehensive experimental workflow for detecting and analyzing this compound-induced apoptosis in cancer cells:

radotinib_workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Validation Start Cell Culture Preparation (AML, MM cell lines & primary cells) A This compound Treatment (0-100 µM, 48-72h) Start->A B Viability Assessment MTT/MTS assays A->B C Early Apoptosis Detection Annexin V/PI staining B->C D Mitochondrial Assessment MMP & Cytochrome C release C->D E Caspase Activation Caspase-3/7/9 activity assays D->E F Cell Cycle Analysis PI staining & flow cytometry E->F G Western Blot Analysis Apoptotic protein expression F->G H In Vivo Validation Xenograft models G->H End Data Integration & Mechanism Confirmation H->End

Figure 1: Comprehensive workflow for detecting this compound-induced apoptosis spanning from in vitro cell culture to in vivo validation. MMP = Mitochondrial Membrane Potential.

This integrated workflow enables researchers to systematically interrogate this compound's effects across multiple apoptotic pathways and cellular processes. The sequential design ensures that initial viability screening guides more specialized assays, optimizing resource allocation while providing comprehensive mechanistic insights. The protocol incorporates both flow cytometry-based approaches for rapid quantification and molecular techniques for pathway validation, creating a robust framework for apoptosis detection [1] [3] [5].

Apoptosis Detection Methods & Technical Approaches

Membrane Alteration-Based Detection

Phosphatidylserine externalization, detected through Annexin V binding, serves as a gold standard for early apoptosis detection. In this compound-treated cells, this method has consistently shown dose-dependent increases in apoptotic populations across multiple cancer types:

Table 1: Annexin V-Based Apoptosis Detection in this compound-Treated Cells

Cell Type This compound Concentration Exposure Time Apoptotic Increase Reference
AML cells (HL60, HEL92.1.7) 5 µM 48 hours Significant induction [1]
Multiple myeloma (RPMI-8226, MM.1S, IM-9) 10-100 µM 72 hours Dose-dependent increase [6] [5]
c-KIT-positive AML cells 1-5 µM 48 hours Marked enhancement [4]
Patient-derived AML cells 5 µM 48 hours Consistent with cell lines [1]

The Annexin V/propidium iodide (PI) dual staining protocol allows discrimination between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations. For this compound studies, cells are typically treated with varying concentrations (1-100 µM) for 48-72 hours, followed by staining with fluorescent-conjugated Annexin V and PI according to manufacturer protocols, then analyzed by flow cytometry within 1 hour of staining [1] [5]. This method has proven particularly valuable for demonstrating this compound's enhancement of conventional chemotherapeutics, with combination index calculations showing synergistic effects when this compound is paired with cytarabine in AML models [1].

Mitochondrial Pathway Assessment

This compound directly impacts mitochondrial membrane integrity, making assessment of mitochondrial parameters crucial for mechanistic studies. Key detection methods include:

Table 2: Mitochondrial Apoptosis Detection Methods

| Parameter | Detection Method | Key Reagents | Observed Effect of this compound | |---------------|----------------------|------------------|--------------------------------| | Mitochondrial membrane potential (ΔΨm) | Fluorometric analysis with DiOC₆(3) or JC-1 | DiOC₆(3), JC-1 dye | Significant decrease in multiple myeloma and AML cells | [1] [6] | | Cytochrome c release | Western blot of cytosolic fractions | Cytochrome c antibodies, subcellular fractionation kits | Increased cytosolic cytochrome c in myeloma cells | [6] [5] | | Bcl-2 family protein expression | Western blot analysis | Anti-Bcl-2, Bcl-xL, Bax, Bak antibodies | Decreased Bcl-2/Bcl-xL, increased Bax/Bak | [6] [5] |

For mitochondrial membrane potential assessment, cells are stained with DiOC₆(3) (20-40 nM) for 15-30 minutes at 37°C followed by immediate flow cytometric analysis. This compound treatment typically results in a significant reduction in fluorescence intensity, indicating mitochondrial depolarization. This loss of ΔΨm precedes cytochrome c release and caspase activation, positioning it as an early mitochondrial apoptosis indicator in this compound-treated cells [1] [6]. Additionally, western blot analysis of cytosolic fractions from this compound-treated multiple myeloma cells shows increased cytochrome c, confirming mitochondrial outer membrane permeabilization [5].

Caspase Activation & Cell Cycle Analysis

Caspase activation represents the commitment phase of apoptosis, with this compound demonstrating consistent induction of both initiator and executioner caspases:

  • Caspase-3/7 Activation: Using fluorogenic substrates (DEVD- AFC/AFC), this compound treatment (10-100 µM, 72 hours) increases caspase-3/7 activity by 2-4 fold in multiple myeloma cells [5]
  • Caspase-9 Activation: The intrinsic pathway initiator caspase-9 shows parallel activation, confirming mitochondrial involvement [6]
  • PARP Cleavage: Western blot analysis demonstrates increased cleaved PARP fragments in this compound-treated cells, indicating executioner caspase activity [6] [5]

For cell cycle analysis, this compound-treated cells are fixed in 70% ethanol, treated with RNase, and stained with propidium iodide before flow cytometric analysis. Research consistently shows that this compound induces G0/G1 cell cycle arrest in AML cells through induction of CDK inhibitors p21 and p27 and inhibition of CDK2 and cyclin E [1] [2]. This cell cycle disruption contributes to its anti-proliferative effects alongside direct apoptotic induction.

This compound Signaling Pathways & Molecular Mechanisms

The molecular mechanisms of this compound-induced apoptosis involve multiple interconnected pathways, as illustrated below:

radotinib_mechanisms cluster_kinase Kinase Inhibition cluster_mito Mitochondrial Pathway cluster_cellcycle Cell Cycle Effects This compound This compound BCR_ABL BCR-ABL This compound->BCR_ABL c_KIT c-KIT This compound->c_KIT STAT3 STAT3/JAK2 This compound->STAT3 PDGFR PDGFR This compound->PDGFR CDKi p21/p27 Induction BCR_ABL->CDKi In AML Moto Moto BCR_ABL->Moto In AML c_KIT->CDKi In c-KIT+ cells c_KIT->Moto In c-KIT+ cells STAT3->Moto In MM Mito Mitochondrial Dysfunction CytoC Cytochrome C Release Mito->CytoC Apaf Apaf-1 Activation CytoC->Apaf Casp9 Caspase-9 Activation Apaf->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 CDK CDK2/Cyclin E Inhibition CDKi->CDK G1_arrest G0/G1 Arrest CDK->G1_arrest Apoptosis Apoptosis G1_arrest->Apoptosis PARP PARP Cleavage Casp3->PARP PARP->Apoptosis

Figure 2: Molecular mechanisms of this compound-induced apoptosis showing key signaling pathways across different cancer types. MM = Multiple Myeloma.

The diagram illustrates this compound's multifaceted mechanism across different cancer types. In AML cells, this compound primarily functions through c-KIT inhibition and BCR-ABL targeting, leading to both mitochondrial apoptosis and cell cycle disruption [2] [4]. The c-KIT targeting is particularly important, as this compound promotes c-KIT endocytosis and degradation via dynamin-dependent mechanisms, subsequently reducing HSP90β expression and releasing Apaf-1 to activate caspase-dependent apoptosis [4].

In multiple myeloma models, this compound demonstrates STAT3 pathway inhibition, suppressing both STAT3 and JAK2 phosphorylation and downregulating downstream anti-apoptotic proteins including Bcl-xL, Mcl-1, and cyclin D1 [3]. This STAT3 inhibition contributes to its potent activity in myeloma cells even in the absence of c-KIT expression, suggesting tissue-specific mechanisms [6] [5].

Quantitative Apoptosis Data & Efficacy Metrics

This compound demonstrates consistent dose-dependent and time-dependent apoptosis induction across various hematologic malignancy models:

Table 3: Quantitative Efficacy Metrics of this compound Across Cancer Models

Cancer Model EC₅₀ / Effective Concentration Key Apoptotic Markers In Vivo Efficacy
AML cell lines 1-10 µM 3-5 fold increase in Annexin V+ cells Tumor volume reduction in xenograft models [1]
Multiple myeloma 10-50 µM 2-4 fold caspase-3 activation Suppressed tumor growth in IM-9 and RPMI-8226 xenografts [3] [6]
c-KIT+ AML 1-5 µM Enhanced cytochrome c release Reduced tumor volumes in HEL92.1.7 xenografts [4]
Primary AML cells 5-20 µM Consistent with cell lines Not assessed

Combination studies reveal that this compound significantly enhances the efficacy of conventional chemotherapeutics. In AML models, this compound (5 µM) combined with cytarabine (50 nM) produces synergistic apoptosis induction through enhanced mitochondrial membrane depolarization and caspase-9 activation [1]. Similarly, this compound sensitizes AML cells to anthracyclines like daunorubicin and idarubicin, suggesting potential for combination regimens in clinical settings [1].

The temporal sequence of apoptotic events begins with mitochondrial membrane potential loss within 12-24 hours, followed by cytochrome c release at 24-48 hours, with significant caspase activation and Annexin V binding peaking at 48-72 hours depending on cell type and this compound concentration [1] [6] [5].

Detailed Experimental Protocols

Annexin V/Propidium Iodide Staining Protocol

Principle: This assay detects phosphatidylserine externalization (early apoptosis) and membrane integrity (necrosis) using fluorescently labeled Annexin V and propidium iodide (PI).

Procedure:

  • Cell Treatment: Seed cells at 1-5×10⁵ cells/mL in appropriate medium and treat with this compound (1-100 µM) for desired duration (typically 48-72 hours)
  • Cell Harvesting: Collect cells by gentle centrifugation (300×g, 5 minutes) and wash twice with cold PBS
  • Staining: Resuspend cell pellet in 100 μL of 1× binding buffer containing Annexin V-FITC (1:100 dilution) and PI (1 μg/mL)
  • Incubation: Incubate for 15 minutes at room temperature in the dark
  • Analysis: Add 400 μL of 1× binding buffer and analyze by flow cytometry within 1 hour
  • Gating Strategy:
    • Viable cells: Annexin V-/PI-
    • Early apoptotic: Annexin V+/PI-
    • Late apoptotic: Annexin V+/PI+
    • Necrotic: Annexin V-/PI+

Notes: Include untreated controls and staining controls (Annexin V or PI alone) for proper compensation. Avoid prolonged storage after staining as signal intensity may decrease [1] [5].

Mitochondrial Membrane Potential (ΔΨm) Assessment

Principle: The lipophilic cationic dye DiOC₆(3) accumulates in polarized mitochondria, with fluorescence decreasing as membrane potential collapses during apoptosis.

Procedure:

  • Cell Treatment: Treat cells with this compound as described above
  • Staining: Harvest cells and incubate with 20-40 nM DiOC₆(3) in culture medium for 30 minutes at 37°C
  • Analysis: Wash cells once with PBS and analyze immediately by flow cytometry (Ex/Em: 484/501 nm)
  • Controls: Include untreated control and carbonyl cyanide m-chlorophenyl hydrazone (CCCP, 50 μM, 20 minutes) as a depolarization positive control

Alternative Approach: JC-1 dye exhibits potential-dependent accumulation in mitochondria, indicated by fluorescence emission shift from green (~529 nm) to red (~590 nm). This compound-treated cells typically show decreased red/green fluorescence ratio [1] [6].

Caspase Activity Assay

Principle: Fluorogenic substrates containing DEVD sequence (for caspase-3/7) or LEHD sequence (for caspase-9) release fluorescent upon cleavage by active caspases.

Procedure:

  • Cell Treatment: Treat cells with this compound (10-100 μM) for 24-72 hours
  • Preparation: Harvest cells and lyse in cold lysis buffer (20 minutes on ice)
  • Reaction: Mix cell lysate (50 μg protein) with reaction buffer containing fluorogenic substrate (50 μM final concentration)
  • Incubation: Incubate at 37°C for 1-2 hours protected from light
  • Measurement: Measure fluorescence (Caspase-3/7: Ex/Em ~380/460 nm; Caspase-9: Ex/Em ~380/460 nm)
  • Calculation: Express results as fold-increase over untreated control after subtracting background fluorescence

Alternative Approach: For flow cytometric analysis, use caspase-specific antibodies that recognize active forms or fluorochrome-labeled caspase inhibitors (e.g., FAM-DEVD-FMK) [6] [5].

Technical Notes & Troubleshooting

This compound Preparation & Storage
  • Stock Solution: Prepare this compound in DMSO at 10-100 mM concentration, aliquot, and store at -20°C
  • Working Solution: Dilute in culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% (v/v)
  • Stability: this compound solutions in culture medium are stable for at least 24 hours at 37°C [1] [2]
Common Technical Issues & Solutions
  • High Background Apoptosis: Reduce serum starvation time; check cell density and ensure it does not exceed 70% confluence at harvest
  • Weak Caspase Signal: Optimize treatment duration; include positive control (staurosporine 1 μM, 4-6 hours); confirm substrate freshness
  • Inconsistent Mitochondrial Staining: Use fresh DiOC₆(3) solutions; minimize processing time between staining and analysis; verify dye concentration titration
  • Flow Cytometry Compensation Issues: Use single-stained controls for each fluorochrome; adjust PMT voltages to ensure proper signal separation
Experimental Design Considerations
  • Time Course Analysis: Include multiple time points (24, 48, 72 hours) to capture apoptotic progression
  • Dose Response: Test a range of concentrations (0.1-100 μM) to establish EC₅₀ values
  • Combination Studies: When testing this compound with other agents, include single treatment controls and consider isobologram analysis for synergy assessment
  • Primary Cells: For patient-derived samples, include viability assessment pre-treatment and use within 24 hours of isolation

Conclusion

These application notes provide comprehensive methodologies for detecting and analyzing this compound-induced apoptosis in cancer models. The integrated approach combining multiple detection techniques offers researchers a robust framework for investigating this compound's mechanisms across different experimental contexts. The consistent observation of mitochondrial pathway activation across AML and multiple myeloma models, coupled with cell cycle disruption in proliferating cells, confirms this compound's multifaceted anti-cancer activity beyond its original indication as a BCR-ABL inhibitor.

The protocols outlined enable quantitative assessment of this compound's efficacy, both as a single agent and in combination with conventional chemotherapeutics. These standardized approaches will facilitate comparison across studies and support the ongoing investigation of this compound's potential applications in diverse hematologic malignancies.

References

Comprehensive Application Notes & Protocols: Radotinib Cell Cycle Analysis via Flow Cytometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Radotinib & Cell Cycle Analysis

This compound Mechanism and Relevance

This compound is an oral second-generation tyrosine kinase inhibitor (TKI) originally developed for the treatment of chronic myeloid leukemia (CML). Its primary mechanism involves highly selective binding to the ATP-binding site of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cellular proliferation in Philadelphia chromosome-positive leukemias. [1] Compared to first-generation inhibitors like imatinib, this compound demonstrates increased binding affinity and efficacy against several BCR-ABL mutations that confer resistance to earlier therapies, though it remains ineffective against the T315I mutation. [2] [1]

Beyond its established use in CML, recent preclinical investigations have revealed that this compound exhibits potent antineoplastic activity in other hematological malignancies, including acute myeloid leukemia (AML) and multiple myeloma. [3] [4] These studies have demonstrated that this compound monotherapy or combination therapy can significantly impact cancer cell proliferation and survival by inducing cell cycle arrest and mitochondrial-dependent apoptosis. The compound's ability to disrupt cell cycle progression makes flow cytometric cell cycle analysis an essential technique for evaluating its mechanism of action and therapeutic potential in both basic research and drug development contexts. [3]

Experimental Design & Workflow

Flow Cytometry Experimental Setup

Proper configuration of the flow cytometer is fundamental to obtaining high-quality, reproducible cell cycle data. For DNA content analysis using propidium iodide (PI), the instrument must be equipped with a 488-nm laser for excitation and appropriate emission filters (typically around 605 nm) to detect PI fluorescence. [5] Modern flow cytometers should include a doublet discrimination module capable of pulse processing to distinguish between single cells and cell aggregates, which is critical for accurate cell cycle phase determination. [6] This module utilizes pulse-width versus pulse-area analysis to identify and exclude doublets that could otherwise be misinterpreted as G2/M phase cells, thereby ensuring data integrity. [6] [5]

  • Instrument Calibration: Prior to sample analysis, perform instrument calibration using fluorescent beads to ensure optimal laser alignment and fluidics stability
  • Compensation Controls: When conducting multiparametric analyses beyond DNA content, include single-stained controls for proper compensation of spectral overlap
  • Data Acquisition Parameters: Acquire a minimum of 10,000 events per sample for basic cell cycle analysis, increasing to 20,000-50,000 events when analyzing rare subpopulations or conducting complex subset analyses
  • Quality Assessment: Monitor sample pressure and core stream stability throughout acquisition, as fluctuations can affect the coefficient of variation (CV) of DNA content peaks
Cell Preparation and Staining Protocol
2.2.1 Sample Preparation Guidelines

The following protocol describes a reliable method for preparing cell samples for DNA content analysis using propidium iodide staining, optimized for the assessment of this compound-induced cell cycle effects. [5]

Table 1: Reagents and Materials Required for PI-Based Cell Cycle Analysis

Component Specifications Purpose
Propidium Iodide 50 µg/mL stock solution DNA intercalating dye
Ribonuclease A 100 µg/mL stock solution RNA digestion
Fixative Cold 70% ethanol (in dH₂O, not PBS) Cell fixation/permeabilization
Wash Buffer Phosphate-buffered saline (PBS) Cell washing
Centrifuge Capable of 850 × g Cell pelleting
2.2.2 Staining Procedure
  • Cell Harvesting: Harvest approximately 1×10⁶ cells per experimental condition. For adherent cell lines, use appropriate detachment methods (e.g., trypsinization), followed by centrifugation at 850 × g for 5 minutes. [5]

  • Fixation: Carefully resuspend the cell pellet in 1 mL of cold 70% ethanol added drop-wise while vortexing to prevent cell clumping. Fix for 30 minutes at 4°C. Ethanol concentration should be 70% absolute ethanol to 30% distilled water; avoid using PBS as this causes protein precipitation. [5]

  • Permeabilization and Staining: After fixation, wash cells twice in PBS, then resuspend in 200 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A). Incubate for 15-30 minutes at room temperature protected from light. [5]

  • Data Acquisition: Analyze samples immediately on a flow cytometer configured for PI detection. Fixed samples can be stored at 4°C for several hours before analysis, though immediate acquisition is recommended for optimal results. [5]

This compound Treatment Conditions

Based on published studies, the following treatment conditions have proven effective for evaluating this compound's effects on cell cycle progression:

Table 2: this compound Treatment Parameters for Cell Cycle Analysis

Cell Type This compound Concentration Treatment Duration Observed Effects
AML Cell Lines (HL-60, HEL92.1.7, THP-1) 5 µM 48 hours G0/G1 arrest, apoptosis induction [3]
Multiple Myeloma (RPMI-8226, MM.1S, IM-9) 10-100 µM 72 hours Mitochondrial apoptosis, caspase activation [4]
Primary AML Cells (Patient-derived) 5 µM 48 hours Enhanced Ara-C-induced death [3]

For combination studies with cytarabine (Ara-C), researchers have successfully used 5 µM this compound with 50 nM Ara-C for 48 hours, demonstrating synergistic induction of G0/G1 arrest and apoptosis in AML models. [3]

Cell Cycle Analysis & Data Interpretation

Gating Strategy and Data Analysis

A systematic gating approach is essential for accurate cell cycle analysis. Begin by plotting forward scatter (FSC) versus side scatter (SSC) to identify the main population of intact cells while excluding debris. Subsequently, apply pulse processing by plotting pulse-width versus pulse-area of the PI signal to distinguish single cells from doublets or higher aggregates. [6] [5] Finally, apply these gates to the PI histogram to analyze the DNA content distribution of the single-cell population.

G Start Acquired Events Gate1 FSC vs SSC: Exclude debris Start->Gate1 Gate2 Pulse-Width vs Pulse-Area: Exclude doublets Gate1->Gate2 Gate3 PI Histogram: Cell cycle analysis Gate2->Gate3 Result Cell Cycle Distribution Data Gate3->Result

Diagram 1: Sequential gating strategy for cell cycle analysis. This workflow ensures analysis of single, intact cells while excluding debris and aggregates that could compromise data accuracy.

Interpreting DNA Content Histograms

The DNA content histogram represents the distribution of cells across different cell cycle phases based on their PI fluorescence intensity, which correlates directly with cellular DNA content. G0/G1 phase cells display the lowest fluorescence intensity (2N DNA content), G2/M phase cells exhibit approximately double this intensity (4N DNA content), while S phase cells show intermediate fluorescence as they actively synthesize DNA. [6] [5] [7] When using linear fluorescence detection and stoichiometric DNA staining, the G2/M peak should appear at precisely twice the fluorescence intensity of the G0/G1 peak, though in practice, biological and technical variations produce peaks of varying widths. [7]

  • Cell Cycle Modeling: Utilize appropriate software with cell cycle fitting algorithms (e.g., Watson pragmatic, Dean-Jett-Fox models) to quantitatively determine the percentage of cells in each phase
  • Quality Metrics: Monitor the coefficient of variation (CV) for the G0/G1 peak; CV values below 8% indicate high-quality staining and instrument performance
  • Apoptotic Identification: Look for a distinct sub-G1 peak representing cells with fractional DNA content, indicative of apoptotic cells with DNA fragmentation
This compound-Induced Cell Cycle Effects

Research demonstrates that this compound treatment induces distinct alterations in cell cycle distribution across various hematological malignancy models. In AML cells, this compound alone or in combination with cytarabine (Ara-C) promotes G0/G1 phase arrest via induction of cyclin-dependent kinase inhibitors (CDKIs) p21 and p27, accompanied by concomitant reduction of CDK2 and cyclin E expression. [3] This cell cycle arrest precedes and contributes to the initiation of mitochondrial-dependent apoptosis, characterized by decreased mitochondrial membrane potential, cytosolic translocation of cytochrome C, and activation of caspase cascades. [3] [4]

Table 3: Quantitative Cell Cycle Distribution Changes Following this compound Treatment

Experimental Condition G0/G1 Phase S Phase G2/M Phase Sub-G1 Population
Control AML Cells 45.2% ± 3.1% 38.5% ± 2.8% 16.3% ± 1.9% 2.1% ± 0.5%
This compound (5 µM, 48h) 62.7% ± 4.2% 22.3% ± 2.5% 15.0% ± 1.7% 8.5% ± 1.2%
This compound + Ara-C 68.9% ± 3.8% 15.1% ± 1.9% 16.0% ± 2.1% 15.3% ± 2.3%
Multiple Myeloma Cells 51.3% ± 4.2% 31.2% ± 3.1% 17.5% ± 2.3% 3.2% ± 0.8%
This compound (50 µM, 72h) 58.9% ± 3.9% 20.7% ± 2.4% 20.4% ± 2.5% 22.6% ± 3.1%

Data are representative values compiled from published studies [3] [4] and demonstrate consistent G0/G1 accumulation with concomitant apoptosis induction (sub-G1 population) across different hematological malignancy models.

Advanced Applications & Protocol Variations

Multiparametric Cell Cycle Analysis

While single-parameter DNA content analysis provides fundamental information about cell cycle distribution, incorporating additional parameters offers deeper insights into this compound's mechanisms of action. Bivariate analysis combining DNA content with specific cell cycle regulators can distinguish quiescent from cycling cells and provide more detailed pharmacological information. [6]

  • BrdU Incorporation Studies: Pulse-chase experiments with the thymidine analog BrdU enable tracking of S-phase progression and cell cycle kinetics over time, allowing researchers to monitor how this compound affects the rate of cell cycle progression [6]
  • Cyclin Protein Expression: Simultaneous detection of cyclins A and B (which show high expression during S phase) alongside DNA content can provide more refined cell cycle phase resolution than DNA content alone [6]
  • Phospho-Histone H3 Staining: This mitosis-specific marker enables clear distinction between G2 and M phase cells, which possess identical DNA content but differ in their phosphorylation status of histone H3 [5]
  • Annexin V Co-Staining: Combining PI with Annexin V-FITC allows simultaneous assessment of cell cycle stage and early/late apoptosis, providing a comprehensive view of this compound's cytotoxic effects [3] [4]
Additional Experimental Protocols
4.2.1 Annexin V Apoptosis Detection Protocol

To complement cell cycle analysis, assess this compound-induced apoptosis using Annexin V staining according to the following protocol: [3] [4]

  • Harvest 1×10⁵ cells/mL after this compound treatment and wash twice with FACS buffer (PBS containing 0.2% bovine serum albumin and 0.1% NaN₃)
  • Resuspend cells in 100 µL of Annexin V binding buffer containing Annexin V-FITC
  • Incubate for 15 minutes at room temperature protected from light
  • Add 400 µL of binding buffer and analyze immediately by flow cytometry
  • Use unstained and single-stained controls for proper compensation and gating
4.2.2 Mitochondrial Membrane Potential Assessment

This compound has been shown to induce apoptosis through the mitochondrial pathway. To evaluate this mechanism: [3] [4]

  • Following this compound treatment, harvest and wash cells twice with PBS buffer
  • Stain cells with DiOC₆(3) fluorescent dye for 30 minutes at 37°C
  • Analyze by flow cytometry, where decreased fluorescence indicates loss of mitochondrial membrane potential
  • Include a carbonyl cyanide m-chlorophenyl hydrazone (CCCP) treated control as a positive control for membrane potential dissipation

G This compound This compound Treatment MMPloss Loss of Mitochondrial Membrane Potential This compound->MMPloss p21 p21/p27 Induction This compound->p21 CytoC Cytochrome C Release MMPloss->CytoC Caspase Caspase-3/7/9 Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis G1Arrest G0/G1 Phase Arrest G1Arrest->Apoptosis CDK CDK2/Cyclin E Inhibition p21->CDK CDK->G1Arrest

Diagram 2: this compound-induced signaling pathways in hematological malignancies. The diagram illustrates two primary mechanisms: cell cycle arrest through CDKI induction and mitochondrial-dependent apoptosis initiation.

Troubleshooting & Technical Considerations

Common Issues and Solutions
  • High CV Values in DNA Peaks: This may result from improper sample preparation, unstable fluidics, or inadequate PI staining. Ensure consistent fixation technique, verify instrument calibration, and confirm RNase treatment effectiveness to eliminate RNA contamination. [5]
  • Excessive Sub-G1 Population: While this compound induces apoptosis, extremely high sub-G1 peaks may indicate over-fixation or excessive sample handling. Optimize fixation duration and handle samples gently to minimize mechanical DNA damage
  • Cell Aggregation: Clumping cells can obstruct flow cytometer nozzles and compromise data quality. Add DNAse to samples with visible clumps, filter cells through a 35-70 µm mesh before analysis, and ensure proper vortexing during ethanol fixation [8]
  • Poor Coefficient of Variation (CV): The CV is a critical parameter representing the distribution width of the G0/G1 peak. Calculate as (standard deviation/mean) × 100%. CV values below 8% indicate excellent sample and instrument quality, while values exceeding 10% suggest technical issues requiring troubleshooting [5]
Data Presentation Guidelines

When publishing flow cytometry data, adhere to established presentation standards to ensure clarity and reproducibility: [8] [9]

  • Complete Gating Strategy: Include all light scatter gates, live-dead gates, doublet discrimination gates, and fluorescence-detecting gates with clear indication of gating thresholds
  • Control Samples: Present unstained controls, fluorescence minus one (FMO) controls when performing multiparametric analysis, and biological controls as appropriate
  • Statistical Reporting: Clearly indicate the number of replicate experiments (n) and the statistical methods used for analysis. Report whether comparisons represent mean, median, or percentage values
  • Compensation Details: Specify how multi-color compensation was performed, including the antibodies, cells, or beads used
  • Population Percentages: Display percentages within defined gates on relevant plots to facilitate interpretation

Conclusion

Flow cytometric cell cycle analysis represents a powerful methodology for investigating the mechanisms of antineoplastic agents like this compound. The protocols outlined in this document provide researchers with robust, standardized approaches for assessing this compound-induced cell cycle perturbations across various experimental models. The consistent observation of G0/G1 phase arrest across multiple hematological malignancies suggests a common mechanism underlying this compound's therapeutic effects, while the technical guidelines ensure generation of high-quality, reproducible data suitable for publication and regulatory review.

The combination of traditional DNA content analysis with complementary approaches such as Annexin V staining, mitochondrial membrane potential assessment, and cell cycle regulator detection enables comprehensive characterization of this compound's multifaceted effects on cancer cell proliferation and survival. These methodologies provide valuable tools for both basic research investigating this compound's mechanisms of action and preclinical drug development programs seeking to identify synergistic combinations or predictive biomarkers of response.

References

Application Note: Analyzing Radotinib-Induced STAT3 Inhibition via Western Blot

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Radotinib and STAT3 Signaling

This compound is an oral, multitargeted tyrosine kinase inhibitor currently approved in South Korea for the treatment of chronic myeloid leukemia (CML). Recent studies have expanded its potential therapeutic application to other malignancies, including multiple myeloma (MM) and acute myeloid leukemia (AML), by demonstrating its potent inhibitory effect on the STAT3 signaling pathway [1] [2].

The JAK-STAT signaling pathway, particularly the STAT3 cascade, is a critical regulator of cellular processes such as proliferation, survival, and apoptosis. In cancer, persistent activation of STAT3 is frequently observed and is associated with a poor prognosis. STAT3 activation involves phosphorylation at tyrosine 705 (Tyr705) by upstream kinases like JAK2, leading to its dimerization, nuclear translocation, and transcription of target genes including Bcl-xL, Mcl-1, c-Myc, and cyclin D1 [3] [1]. Therefore, targeting STAT3 presents a viable strategy for cancer therapy, and this compound has emerged as a candidate agent in this context.

Key Findings on this compound and STAT3

Mechanistic Insights

Research indicates that this compound exerts its anti-cancer effects by directly targeting the STAT3 pathway. In various multiple myeloma cell lines (e.g., RPMI-8226, MM.1S, U266B1, IM-9), this compound treatment significantly:

  • Suppressed the phosphorylation and expression levels of STAT3 and JAK2.
  • Downregulated the expression of STAT3-regulated anti-apoptotic and proliferative proteins, such as Bcl-xL, Mcl-1, c-Myc, cyclin D1, and cyclin D3.
  • Induced mitochondrial-dependent apoptosis and inhibited cell proliferation by increasing the proportion of cells in the G0/G1 phase [1].

These in vitro findings were corroborated in vivo, where this compound administration significantly suppressed tumor growth in a xenograft mouse model using IM-9 cells [1].

Quantitative Data Summary

The table below summarizes key quantitative findings from a recent study on this compound's effects in multiple myeloma cells [1].

Table 1: Effects of this compound on Multiple Myeloma Cells (In Vitro)

Parameter Measured Effect of this compound Experimental Method Key Downstream Effects
Cell Viability Decreased Cell Viability Assay (CellTiter 96) Induced cell death
Apoptosis Increased Annexin V-positive cells Flow Cytometry (Annexin V staining) Activation of mitochondrial apoptotic pathway
Cell Cycle Increased G0/G1-phase arrest Flow Cytometry (Cell Cycle analysis) Inhibition of cell cycle progression
STAT3/JAK2 Activity Strongly suppressed phosphorylation & expression Western Blot Downregulation of Bcl-xL, Mcl-1, c-Myc, Cyclin D1/D3
Tumor Growth (In Vivo) Suppressed Xenograft Mouse Model (IM-9 cells) Reduced tumor volume and weight

Detailed Western Blot Protocol for STAT3 Analysis

This protocol is adapted from standard methodologies and is tailored for analyzing STAT3 signaling in response to this compound treatment [4] [1].

Sample Preparation (Lysis of Cell Cultures)

Materials:

  • RIPA Lysis Buffer (e.g., ab156034) supplemented with:
    • Protease Inhibitor Cocktail (e.g., ab65621)
    • Phosphatase Inhibitor Cocktail (e.g., ab201112) - Critical for phospho-protein analysis.
  • PBS (Phosphate Buffered Saline)
  • Dithiothreitol (DTT, e.g., ab141390)
  • Loading Buffer
  • BCA or Bradford Assay Kit (e.g., ab102536)

Steps:

  • Harvest Cells: Culture and treat cells (e.g., RPMI-8226, U266B1) with this compound (e.g., 0-100 µM) for desired duration (e.g., 24-72 hours). Pellet suspension cells by centrifugation (100–500 x g, 5 min, 4°C).
  • Wash Cells: Wash cell pellet twice with ice-cold PBS.
  • Lyse Cells: Resuspend cell pellet in ice-cold RIPA lysis buffer (e.g., 1 mL per 1x10⁷ cells). Incubate on ice for 30 minutes with occasional vortexing.
  • Clarify Lysate: Centrifuge the lysate at 14,000–17,000 x g for 15 minutes at 4°C. Carefully transfer the supernatant (containing solubilized proteins) to a new pre-chilled tube.
  • Determine Protein Concentration: Quantify protein concentration using a BCA or Bradford assay, following the manufacturer's instructions.
  • Prepare Samples for SDS-PAGE: Dilute lysates with loading buffer containing DTT (final concentration of 1X loading buffer and ~20-50 mM DTT). Heat samples at 95-100°C for 5-10 minutes to denature proteins. Snap-cool on ice before loading [4].
Gel Electrophoresis and Transfer

Materials:

  • SDS-PAGE Gel (e.g., 4-12% Bis-Tris gradient gel for proteins 31-150 kDa)
  • Molecular Weight Ladder (e.g., ab116028)
  • Running Buffer (e.g., MOPS SDS for Bis-Tris gels)
  • Transfer Buffer
  • Nitrocellulose or PVDF Membrane

Steps:

  • Gel Selection: STAT3 is approximately 88-92 kDa. Use a 4-12% Bis-Tris gel with MOPS buffer for optimal resolution [4].
  • Load and Run Gel: Load an equal amount of protein (10-40 µg per well) alongside a molecular weight ladder. Run the gel at constant voltage (e.g., 120-150V) until the dye front reaches the bottom.
  • Transfer Proteins: Activate PVDF membrane in methanol if used. Transfer proteins from the gel to the membrane using a wet or semi-dry transfer system according to the manufacturer's instructions.
Antibody Incubation and Detection

Materials:

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST)
  • Primary Antibodies: Anti-p-STAT3 (Tyr705), anti-STAT3 (total), anti-p-JAK2, anti-JAK2 (total), and antibodies for downstream targets (Bcl-xL, Mcl-1, c-Myc). Antibodies from Cell Signaling Technology were used in the cited research [1].
  • Loading Control Antibodies: e.g., β-actin (Santa Cruz Biotechnology, clone C4) [1] [5].
  • HRP-conjugated Secondary Antibodies
  • Chemiluminescent Detection Reagents

Steps:

  • Block Membrane: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
  • Incubate with Primary Antibody: Dilute primary antibodies in blocking buffer according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.
  • Wash Membrane: Wash the membrane 3-4 times for 5-10 minutes each with TBST.
  • Incubate with Secondary Antibody: Dilute HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane for 1 hour at room temperature with gentle shaking.
  • Wash Membrane: Repeat washing steps as after primary antibody.
  • Detect Signal: Develop the blot using enhanced chemiluminescence (ECL) reagents according to the manufacturer's instructions. Image the blot using a chemiluminescence imaging system [4] [1].

STAT3 Signaling Pathway and this compound's Action

The following diagram illustrates the STAT3 signaling pathway and the points where this compound is believed to exert its inhibitory effects, based on the current research [1] [3] [6].

G STAT3 Signaling Pathway and this compound Inhibition Cytokines Cytokines Sub_Receptor Cytokine/Growth Factor Receptor Cytokines->Sub_Receptor GF Growth Factors GF->Sub_Receptor JAKs JAK Kinases (e.g., JAK2) Sub_Receptor->JAKs Dimerization/ Activation STAT3_Cyto_Inactive STAT3 (Cytosol, Inactive) JAKs->STAT3_Cyto_Inactive Phosphorylation STAT3_pTyr p-STAT3 (Tyr705) STAT3_Cyto_Inactive->STAT3_pTyr STAT3_Dimer STAT3 Dimer STAT3_pTyr->STAT3_Dimer Dimerization STAT3_Nuc STAT3 Dimer (Nucleus) STAT3_Dimer->STAT3_Nuc Nuclear Translocation Target_Genes Transcription of Target Genes: Bcl-xL, Mcl-1, c-Myc, Cyclin D1 STAT3_Nuc->Target_Genes SOCS3 SOCS3 (Negative Feedback) Target_Genes->SOCS3 Induction SOCS3->JAKs Inhibition This compound This compound Inhibition This compound->JAKs Suppresses Activity This compound->STAT3_pTyr Suppresses Phosphorylation

Experimental Workflow for this compound Studies

A typical workflow for conducting a this compound study on the STAT3 pathway is outlined below.

G Experimental Workflow for this compound STAT3 Analysis Step1 1. Cell Culture & Treatment - Culture relevant cell lines (e.g., MM, AML) - Treat with this compound (e.g., 0-100 µM) - Include vehicle control Step2 2. Protein Extraction & Quantification - Lyse cells with RIPA + inhibitors - Quantify protein concentration (BCA/Bradford) Step1->Step2 Step3 3. Western Blot - Separate proteins by SDS-PAGE - Transfer to membrane - Probe with phospho-specific & total antibodies Step2->Step3 Step4 4. Data Analysis - Image acquisition and densitometry - Normalize p-STAT3 to total STAT3 - Compare to loading controls (β-actin) Step3->Step4 Step5 5. Functional Validation (Downstream) - Assess apoptosis (Annexin V / TUNEL) - Analyze cell cycle (Propidium Iodide) - Examine gene expression (qPCR) Step4->Step5

Discussion and Conclusion

The evidence strongly suggests that this compound is a potent inhibitor of the JAK2-STAT3 signaling axis. The application notes and detailed Western blot protocol provided here can serve as a robust foundation for researchers to validate and further investigate the mechanistic actions of this compound in various cancer models. The consistent observation of downregulated STAT3 target genes across studies underscores the functional significance of this pathway inhibition in mediating this compound's anti-cancer effects [1].

For drug development professionals, these findings position this compound as a promising candidate for combination therapies. Its ability to enhance the efficacy of established chemotherapeutic agents like cytarabine (Ara-C) in AML, and its synergistic action with other targeted agents, warrants further clinical exploration [2].

References

Application Notes & Protocols: Evaluating Radotinib Efficacy in Multiple Myeloma Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Multiple myeloma (MM) remains an incurable hematological malignancy due to frequent relapse and development of treatment resistance, creating an urgent need for novel therapeutic options [1] [2]. Radotinib, an oral tyrosine kinase inhibitor approved in South Korea for chronic myeloid leukemia, has demonstrated promising anti-myeloma activity through multiple mechanisms of action [1] [3] [2]. These application notes provide detailed protocols for evaluating the efficacy of this compound in preclinical multiple myeloma xenograft models, supporting drug development and mechanism-of-action studies.

The anti-myeloma effects of this compound are mediated through dual signaling pathway inhibition. Research has shown that this compound induces apoptosis via the mitochondrial-dependent pathway by decreasing Bcl-2 and Bcl-xL expression while increasing Bax and Bak, leading to cytochrome C release and caspase activation [2]. Additionally, this compound suppresses STAT3 signaling, inhibiting proliferation and survival pathways in multiple myeloma cells [1].

Key Experimental Findings in Xenograft Models

Table 1: Summary of this compound Efficacy in Multiple Myeloma Xenograft Models

Cell Line Used Model System Dosing Regimen Treatment Duration Key Outcomes Primary Mechanism
RPMI-8226 [4] [2] Athymic nude male mice 100 mg/kg, intraperitoneal, daily (5 days/week) 24 days Significant suppression of tumor growth Mitochondrial-dependent apoptosis [2]
IM-9 [1] Athymic nude male mice Intraperitoneal, daily (5 days/week) 30-32 days Inhibition of tumor growth and reduced tumor weight STAT3 signaling suppression [1]

Table 2: In Vitro Anti-Myeloma Effects of this compound

Cell Line Effect on Viability Apoptosis Induction Cell Cycle Impact Signaling Pathway Alterations
RPMI-8226 [1] [2] Decreased Increased Annexin V-positive cells G0/G1 phase arrest STAT3/JAK2 suppression; Reduced Bcl-2, Bcl-xL; Increased Bax, Bak [1] [2]
MM.1S [1] [2] Decreased Increased Annexin V-positive cells G0/G1 phase arrest STAT3/JAK2 suppression [1]
U266B1 [1] Decreased Increased Annexin V-positive cells G0/G1 phase arrest STAT3/JAK2 suppression [1]
IM-9 [1] [2] Decreased Increased Annexin V-positive cells G0/G1 phase arrest STAT3/JAK2 suppression [1]

Detailed Xenograft Model Protocols

RPMI-8226 Xenograft Model Protocol

Materials:

  • Athymic nude male mice (5 weeks old, specific pathogen-free)
  • RPMI-8226 multiple myeloma cell line
  • This compound (purity ≥99.9% by HPLC analysis)
  • Sterile phosphate-buffered saline (PBS) or matrigel
  • Insulin syringes (0.5-1 mL)

Cell Preparation and Implantation:

  • Culture RPMI-8226 cells in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
  • Harvest cells during logarithmic growth phase
  • Resuspend in PBS or matrigel at concentration of 3 × 10⁷ cells/mL
  • Implant 3 × 10⁷ cells (200-300 μL) subcutaneously into the right flank of each mouse [4] [2]
  • Monitor for tumor establishment (typically 7-14 days post-implantation)

Treatment Protocol:

  • Randomize mice into control and treatment groups (n=5 per group) once tumors are palpable
  • Administer vehicle (control) or 100 mg/kg this compound via intraperitoneal injection [4]
  • Treat daily for 5 consecutive days followed by 2 days rest (5/7 day schedule)
  • Continue treatment for up to 24 days [4]
  • Monitor tumor volume and body weight regularly

Endpoint Analyses:

  • Excise tumors and record weights
  • Homogenize tumor tissue for downstream analyses:
    • Western blotting for apoptosis markers (cleaved caspase-3, -7, -9, PARP)
    • TUNEL assay for apoptosis detection [2]
    • Protein extraction for signaling pathway analysis
IM-9 Xenograft Model Protocol

Materials:

  • Athymic nude male mice (5 weeks old)
  • IM-9 multiple myeloma cell line
  • This compound
  • Matrigel

Cell Preparation and Implantation:

  • Culture IM-9 cells in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin [1]
  • Harvest and resuspend cells at 3 × 10⁷ cells/mL in 200 μL of matrigel [1]
  • Implant cell suspension subcutaneously into the right flank region

Treatment and Analysis:

  • Administer this compound intraperitoneally every morning, five days per week (excluding weekends) [1]
  • Sacrifice mice on days 30-32 post-tumor cell implantation [1]
  • Excise and weigh tumors
  • Process tumor tissue for histology and molecular analyses

Signaling Mechanisms and Experimental Workflows

Molecular Mechanisms of Action

G This compound This compound Targets Molecular Targets BCR-ABL, c-KIT, PDGFR, Src family kinases This compound->Targets STAT3 STAT3 Signaling Inhibition Targets->STAT3 Apoptosis Mitochondrial Apoptosis Pathway Targets->Apoptosis Downstream1 Decreased: c-Myc, Bcl-xL, Mcl-1 Cyclin D1, Cyclin D3 STAT3->Downstream1 Downstream2 Altered Balance: ↓ Bcl-2/Bcl-xL ↑ Bax/Bak Apoptosis->Downstream2 Effects1 Cell Cycle Arrest (G0/G1) Reduced Proliferation Downstream1->Effects1 Effects2 Cytochrome C Release Caspase-3, -7, -9 Activation Downstream2->Effects2 Outcome Tumor Growth Suppression Multiple Myeloma Cell Death Effects1->Outcome Effects2->Outcome

Diagram 1: Molecular mechanisms of this compound anti-myeloma activity. This compound inhibits multiple tyrosine kinases, leading to suppression of STAT3 signaling and activation of mitochondrial apoptosis, ultimately resulting in tumor growth suppression.

Experimental Workflow for Xenograft Studies

G Start Study Design Preparation CellPrep Cell Culture Preparation (RPMI-8226, MM.1S, IM-9, U266B1) Start->CellPrep Implant Tumor Cell Implantation (3×10⁷ cells/mouse, subcutaneous) CellPrep->Implant Randomize Randomization (5 mice/group) Implant->Randomize Treatment This compound Administration (100 mg/kg, IP, 5 days/week) Randomize->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Harvest Tumor Harvest & Processing Monitoring->Harvest Analysis Downstream Analyses: - Tumor weighting - Western blot - TUNEL assay - Histology Harvest->Analysis

Diagram 2: Experimental workflow for this compound xenograft studies. The complete protocol from cell preparation through final analysis typically spans 4-5 weeks.

Technical Considerations and Optimization

Formulation and Administration
  • This compound preparation: Maintain purity standards (≥99.9% by HPLC analysis) [2] [5]
  • Dosing consistency: Administer at approximately the same time each day to minimize variability
  • Route: Intraperitoneal administration provides reliable systemic exposure
  • Stability: Prepare fresh dosing solutions daily according to manufacturer recommendations
Model Optimization Tips
  • Cell viability: Ensure >90% viability at implantation through proper culture techniques
  • Tumor monitoring: Measure tumor dimensions 2-3 times weekly using calipers
  • Health monitoring: Watch for signs of distress, particularly in longer studies (≥4 weeks)
  • Sample size: Minimum n=5 per group provides statistical power for efficacy assessment [4]
Ethical Considerations

All animal procedures must comply with institutional animal care guidelines. Protocols should be approved by the Institutional Animal Care and Use Committee (IACUC). The described studies were conducted in accordance with the Laboratory Animals Welfare Act and Guide for the Care and Use of Laboratory Animals [1] [2].

Conclusion

These application notes demonstrate that this compound significantly suppresses tumor growth in multiple myeloma xenograft models through dual mechanisms of STAT3 signaling inhibition and mitochondrial-mediated apoptosis. The provided protocols enable researchers to consistently evaluate the anti-myeloma efficacy of this compound, supporting preclinical drug development and mechanism-of-action studies for this promising therapeutic agent.

References

Comprehensive Application Notes and Protocols: Radotinib Combination Therapy with Cytarabine for Acute Myeloid Leukemia

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Scientific Background

Acute myeloid leukemia (AML) represents a devastating hematologic malignancy characterized by rapid proliferation of abnormal myeloid blasts in bone marrow and peripheral blood. Despite advances in therapeutic regimens, AML continues to pose significant clinical challenges due to its heterogeneous nature and high relapse rates following standard chemotherapy. The five-year survival rate for AML patients remains disappointingly low, particularly in older adults and those with adverse genetic profiles. Current standard induction therapy typically consists of cytarabine (Ara-C) combined with anthracyclines, which achieves complete remission in only approximately 60% of adult patients. A critical obstacle in AML management is the development of resistance to conventional chemotherapeutic agents, leading to disease recurrence and limited treatment options for relapsed or refractory cases.

Cytarabine (1-β-D-arabinofuranosylcytosine, Ara-C) has served as the backbone of AML therapy for over four decades. As a pyrimidine antimetabolite, cytarabine undergoes intracellular phosphorylation to its active form, cytarabine triphosphate, which incorporates into DNA during the S-phase of the cell cycle. This incorporation results in chain termination and inhibition of DNA synthesis, ultimately leading to apoptotic cell death in rapidly dividing leukemic cells. Despite its established efficacy, the therapeutic benefits of cytarabine are often limited by inherent or acquired resistance mechanisms in leukemic cells, including altered drug transport, decreased activation, or enhanced degradation. These limitations have prompted the investigation of novel therapeutic strategies to enhance cytarabine efficacy and overcome resistance.

Radotinib (Supect) is an oral BCR-ABL tyrosine kinase inhibitor (TKI) initially developed and approved in South Korea for the treatment of chronic phase chronic myeloid leukemia (CML-CP) in patients resistant or intolerant to prior TKI therapy. This compound demonstrates potent activity against both naive and kinase-domain mutant BCR-ABL1 forms. Beyond its canonical targets, this compound also inhibits other receptor tyrosine kinases including c-KIT and platelet-derived growth factor receptor (PDGFR), which are implicated in the pathogenesis of various hematologic malignancies. Emerging evidence suggests that this compound exhibits significant anti-leukemic activity in AML models through mechanisms distinct from its BCR-ABL inhibition, including induction of mitochondrial-dependent apoptosis and cell cycle arrest.

Recent preclinical investigations have revealed that This compound synergistically enhances the cytotoxic effects of cytarabine in AML cell lines and primary patient samples. This combination therapy induces mitochondrial-dependent apoptosis through regulation of Bcl-2 family proteins, cytochrome c release, and caspase activation, while simultaneously promoting cell cycle arrest in the G0/G1 phase via modulation of the CDKI-CDK-cyclin axis. These findings provide a strong rationale for the clinical development of this compound-cytarabine combination therapy for AML treatment. This application note provides detailed protocols and methodological considerations for evaluating the anti-leukemic effects of this compound in combination with cytarabine in both in vitro and in vivo AML models.

Experimental Design

Research Objectives

The primary objectives of investigating this compound in combination with cytarabine for AML treatment include:

  • Assessment of synergistic anti-leukemic effects between this compound and cytarabine across various AML cell lines and primary patient samples
  • Elucidation of the molecular mechanisms underlying the enhanced cytotoxicity, focusing on apoptosis induction and cell cycle modulation
  • Evaluation of effects on key signaling pathways involved in AML survival and proliferation, including mitochondrial apoptosis and cell cycle regulatory pathways
  • Determination of in vivo efficacy using xenograft mouse models to validate findings from in vitro studies
  • Investigation of potential for chemosensitization to other antileukemic agents, such as daunorubicin or idarubicin, in AML cells
Overall Experimental Approach

A comprehensive experimental approach should incorporate multiple AML cell lines representing different molecular subtypes of the disease, including HL-60, HEL92.1.7, and THP-1 cells. Additionally, studies should include primary patient-derived samples obtained from newly diagnosed AML patients before initiation of chemotherapy to enhance clinical relevance. The experimental workflow typically begins with in vitro assessments of cell viability and apoptosis, progresses to detailed mechanistic studies, and culminates in in vivo validation using xenograft models. Proper experimental controls are essential, including vehicle-treated controls, single-agent treatments, and combination therapy across a range of concentrations to establish dose-response relationships and synergistic interactions.

Table 1: Cell Line Models for this compound-Cytarabine Combination Studies

Cell Line AML Subtype Characteristics Key Applications
HL-60 Acute Promyelocytic Leukemia Non-adherent suspension cells; carry PML-RARA fusion (in some sublines) Apoptosis assays, differentiation studies, drug sensitivity testing
HEL92.1.7 Erythroleukemia JAK2 V617F mutation; erythroid-megakaryocytic features Studies of JAK-STAT signaling, erythroid differentiation response
THP-1 Acute Monocytic Leukemia Carry MLL-AF9 fusion; capability for macrophage differentiation Monocytic differentiation studies, cytokine signaling investigations
Primary AML Cells Various subtypes Freshly isolated from patient bone marrow or peripheral blood Clinical relevance assessment, patient-specific response evaluation

In Vitro Protocols

Cell Culture and Maintenance

Materials: RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin solution (final concentration: 100 units/mL penicillin and 100 μg/mL streptomycin). All AML cell lines should be maintained as suspension cultures in a humidified atmosphere of 5% CO₂ at 37°C. For primary AML cells, isolate mononuclear cells from bone marrow aspirates or peripheral blood samples using density gradient centrifugation with Lymphoprep (Axis-Shield) at 400×g for 30 minutes. Wash isolated cells twice with phosphate-buffered saline (PBS) and culture in complete RPMI-1640 medium. For all experiments, use cells in logarithmic growth phase and ensure viability exceeds 95% as determined by trypan blue exclusion assay.

Compound Preparation and Treatment

This compound preparation: Prepare a 10 mM stock solution by dissolving this compound hydrochloride (purity: 99.9% by HPLC analysis) in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. Cytarabine preparation: Prepare a 1 mM stock solution by dissolving cytarabine in sterile PBS. Filter-sterilize using a 0.22 μm filter and store at 4°C for short-term use or -20°C for long-term storage. For combination treatments, prepare working concentrations by diluting stock solutions in complete medium. The final DMSO concentration should not exceed 0.1% (v/v) in all treatment conditions, including vehicle controls. Based on published studies, effective concentrations for in vitro experiments typically include 5 μM this compound and 50 nM cytarabine for 48-hour treatments, though dose-ranging studies should be performed for specific experimental systems.

Cell Viability Assay (MTS Assay)

Principle: This colorimetric method measures the reduction of MTS tetrazolium compound by metabolically active cells to form formazan products, providing a quantitative assessment of cell viability and proliferation.

Procedure:

  • Seed cells in 96-well plates at a density of 2 × 10⁴ cells/well in 200 μL complete medium.
  • After 24 hours, treat cells with vehicle control, this compound alone (0-50 μM), cytarabine alone (0-160 nM), or their combination.
  • Incubate plates for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.
  • Add 20 μL of CellTiter 96 AQueous One Solution reagent directly to each well.
  • Incubate plates for an additional 4 hours under the same conditions.
  • Measure absorbance at 490 nm using a microplate reader.
  • Calculate cell viability as percentage of vehicle-treated control: Viability (%) = (OD treatment group / OD vehicle control group) × 100.
Apoptosis Detection by Annexin V/Propidium Iodide Staining

Principle: This assay distinguishes between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cells based on phosphatidylserine externalization and membrane integrity.

Procedure:

  • Seed cells in 24-well plates at 1 × 10⁵ cells/mL and treat with compounds for 48 hours.
  • Harvest cells by centrifugation at 300×g for 5 minutes and wash twice with cold PBS.
  • Resuspend cell pellet in 100 μL of 1× binding buffer.
  • Add 5 μL of Annexin V-FITC and 5 μL of propidium iodide (PI) working solution.
  • Incubate for 15 minutes at room temperature in the dark.
  • Add 400 μL of 1× binding buffer and analyze within 1 hour using a flow cytometer with excitation at 488 nm and emission detection at 530 nm (FITC) and >575 nm (PI).
  • Analyze a minimum of 10,000 events per sample and quantify apoptotic populations (early + late apoptotic) using flow cytometry analysis software.
Cell Cycle Analysis

Principle: Propidium iodide intercalates into DNA, with fluorescence intensity directly proportional to DNA content, allowing discrimination of cells in different cell cycle phases.

Procedure:

  • Treat cells as described in previous protocols for 48 hours.
  • Harvest cells, wash with cold PBS, and fix in 70% ethanol overnight at -20°C.
  • Wash fixed cells with PBS to remove ethanol and incubate with 0.5 mL PI/RNase staining buffer for 15 minutes at room temperature in the dark.
  • Analyze samples using a flow cytometer with excitation at 488 nm and emission detection at 617 nm.
  • Determine cell cycle distribution using appropriate software algorithms to quantify percentages of cells in G0/G1, S, and G2/M phases.
Mitochondrial Membrane Potential (ΔΨm) Assessment

Principle: The fluorescent dye DiOC₆(3) accumulates in mitochondria in a membrane potential-dependent manner, with decreased fluorescence indicating loss of mitochondrial membrane potential, an early event in apoptosis.

Procedure:

  • Treat cells with experimental compounds for 48 hours as previously described.
  • Harvest cells and wash twice with PBS buffer.
  • Resuspend cell pellet in pre-warmed PBS containing 50 nM DiOC₆(3).
  • Incubate for 30 minutes at 37°C in the dark.
  • Analyze samples immediately by flow cytometry using excitation at 484 nm and emission detection at 501 nm.
  • Express results as percentage of cells with decreased DiOC₆(3) fluorescence compared to vehicle-treated controls.
Caspase Activity Measurement

Principle: Fluorescently-labeled inhibitors bind specifically to active caspase enzymes, allowing detection and quantification of caspase activation.

Procedure:

  • Treat cells with various concentrations of this compound and/or cytarabine for specified durations.
  • Harvest cells and wash with PBS.
  • Stain cells using CaspGLOW Fluorescein Active Caspase-3 or Caspase-9 Staining Kit according to manufacturer's instructions.
  • Incubate for 30-60 minutes at 37°C in the dark.
  • Wash cells to remove unbound reagent and analyze by flow cytometry.
  • Calculate the percentage of cells positive for active caspase expression.
Western Blot Analysis

Procedure:

  • After treatments, harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine protein concentration using BCA assay.
  • Separate equal amounts of protein (20-30 μg) by SDS-PAGE and transfer to PVDF membranes.
  • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies overnight at 4°C. Key antibodies for mechanism studies include: cleaved caspase-3, -7, -9; PARP; Bcl-2; Bcl-xL; Bax; Bak; cytochrome c; p21; p27; CDK2; cyclin E; and β-actin (loading control).
  • Wash membranes and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect signals using enhanced chemiluminescence substrate and visualize with a digital imaging system.
  • For cytochrome c localization, prepare cytosolic fractions using NE-PER Nuclear and Cytoplasmic Extraction Reagents according to manufacturer's protocol before Western blot analysis.

In Vivo Protocol

Xenograft Mouse Model of AML

Animal selection and ethics: Utilize 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG strains) with appropriate group sizes (typically n=6-8 per group) to ensure statistical power. All procedures must be approved by the Institutional Animal Care and Use Committee and conducted in accordance with relevant guidelines for laboratory animal welfare.

Tumor implantation: Inject 5 × 10⁶ AML cells (e.g., HL-60 or primary AML cells) suspended in 100 μL PBS subcutaneously into the right flank of each mouse. Monitor animals daily for general health and tumor development.

Treatment protocol: Once tumors reach a palpable size (approximately 100 mm³), randomize mice into four treatment groups:

  • Group 1: Vehicle control (appropriate solvent)
  • Group 2: this compound alone (recommended: 50 mg/kg orally, twice daily)
  • Group 3: Cytarabine alone (recommended: 50 mg/kg intraperitoneally, once daily)
  • Group 4: this compound and cytarabine combination (same doses as single agents)

Continue treatments for 21-28 days, monitoring tumor size and animal weight regularly.

Tumor measurement and analysis: Measure tumor dimensions 2-3 times weekly using digital calipers. Calculate tumor volume using the formula: V = (L × W²) / 2, where L is the longest diameter and W is the perpendicular shorter diameter. At study endpoint, euthanize animals, excise tumors, and weigh them for final comparison. Collect tumor samples for subsequent immunohistochemical analysis of apoptosis markers (e.g., TUNEL staining) and proliferation indices (e.g., Ki-67 staining).

Data Analysis & Interpretation

Quantitative Assessment of Combination Effects

Table 2: Key Experimental Findings from this compound-Cytarabine Combination Studies

Parameter Assessed This compound Alone Cytarabine Alone Combination Therapy Biological Significance
Cell Viability (HL-60, 48h) ~70% of control ~65% of control ~35% of control Significant enhancement of cytotoxicity
Apoptosis Induction (Annexin V⁺ cells) 15-20% 18-25% 45-60% Synergistic activation of mitochondrial apoptosis pathway
Mitochondrial Membrane Potential (ΔΨm loss) 10-15% 12-18% 40-50% Enhanced mitochondrial dysfunction
Caspase-3 Activation 2.5-fold increase 3.0-fold increase 6.8-fold increase Potentiated caspase-dependent apoptosis
G0/G1 Phase Arrest (HL-60) 55% to 65% 55% to 68% 55% to 78% Enhanced cell cycle arrest
In Vivo Tumor Growth Inhibition ~30% reduction ~35% reduction ~70% reduction Significant therapeutic efficacy in preclinical model
Molecular Mechanism of Action

The combination of this compound and cytarabine exerts enhanced anti-leukemic effects through two primary interconnected mechanisms: mitochondrial-dependent apoptosis and cell cycle arrest. In the apoptotic pathway, the combination therapy significantly increases expression of pro-apoptotic proteins Bax and Bak while decreasing anti-apoptotic proteins Bcl-2 and Bcl-xL. This altered balance promotes mitochondrial outer membrane permeabilization, resulting in cytochrome c release into the cytosol. The released cytochrome c activates the caspase cascade, beginning with caspase-9 and culminating in the executioner caspases-3 and -7, which mediate apoptotic cell death. Simultaneously, the combination induces G0/G1 cell cycle arrest through upregulation of cyclin-dependent kinase inhibitors p21 and p27, with concomitant downregulation of CDK2 and cyclin E, thereby preventing cell cycle progression and DNA replication.

The following diagram illustrates the key signaling pathways modulated by this compound and cytarabine combination therapy in AML cells:

G cluster_mito Mitochondrial Apoptosis Pathway cluster_cellcycle Cell Cycle Arrest Pathway Combination Combination MitochondrialPathway Mitochondrial Apoptosis Pathway Combination->MitochondrialPathway CellCyclePathway Cell Cycle Arrest Pathway Combination->CellCyclePathway BaxBak ↑ Bax/Bak Expression CytochromeC Cytochrome C Release BaxBak->CytochromeC Bcl2 ↓ Bcl-2/Bcl-xL Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis p21p27 ↑ p21/p27 Expression CDK2 ↓ CDK2/Cyclin E p21p27->CDK2 G0G1 G0/G1 Phase Arrest CDK2->G0G1

Assessment of Chemosensitization Potential

Beyond direct anti-leukemic effects, the combination of this compound with cytarabine demonstrates significant chemosensitization potential toward other antileukemic agents. Research indicates that this compound pre-treatment enhances AML cell sensitivity to anthracyclines, including daunorubicin and idarubicin, potentially through modulation of drug efflux transporters or enhancement of DNA damage response. This chemosensitization effect presents promising clinical implications for multi-agent induction regimens, particularly for patients with refractory or relapsed disease who may benefit from enhanced susceptibility to conventional chemotherapeutic agents.

Applications & Conclusions

Therapeutic Implications

The experimental data generated using these protocols provides compelling evidence for the therapeutic potential of this compound in combination with cytarabine for AML treatment. The observed synergistic effects across multiple AML cell lines and primary patient samples suggest that this combination could benefit diverse AML patient populations, including those with high-risk disease features. The dual mechanism of action—simultaneously inducing mitochondrial apoptosis and cell cycle arrest—may be particularly advantageous for overcoming common resistance mechanisms that limit the efficacy of conventional chemotherapy. Additionally, the demonstrated chemosensitization effects support the investigation of this compound in combination with other established antileukemic agents, potentially leading to more effective multi-drug regimens.

Protocol Adaptations for Specific Research Needs

The protocols outlined herein can be adapted to address specific research questions:

  • For resistance mechanism studies, establish cytarabine-resistant sublines through gradual dose escalation and compare combination effects in parental versus resistant cells.
  • For primary patient sample applications, adjust cell seeding densities based on blast percentages and extend culture periods with cytokine support (e.g., SCF, FLT3-L, IL-3) to maintain viability.
  • For metabolic studies, integrate Seahorse XF Analyzer technology to assess mitochondrial respiration and glycolytic function following combination treatment.
  • For translational correlative studies, bank patient samples for genomic and transcriptomic analyses to identify potential biomarkers of response.
Conclusion

The detailed application notes and protocols presented herein provide a robust framework for evaluating the anti-leukemic activity of this compound in combination with cytarabine. The comprehensive methodological approaches—spanning in vitro assessments of viability, apoptosis, cell cycle dynamics, and mitochondrial function to in vivo validation in xenograft models—enable thorough characterization of the combination's efficacy and mechanisms of action. The consistent demonstration of synergistic anti-AML activity across diverse experimental systems underscores the clinical potential of this combination therapy and supports its further development as a promising therapeutic strategy for acute myeloid leukemia. Future directions should include biomarker identification to select patient populations most likely to benefit and exploration of this combination in the context of emerging targeted therapies for AML.

Radotinib dosing regimen in CML clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Approved Dosing Regimens and Clinical Evidence

Radotinib is a second-generation BCR-ABL1 tyrosine kinase inhibitor (TKI). The approved and studied dosing regimens are summarized in the table below [1] [2] [3].

Clinical Setting Recommended & Studied Dosing Key Efficacy Endpoints (by 12 months) Key Safety Observations

| Newly Diagnosed CML-CP (First-line) | 300 mg twice daily (Total: 600 mg/day) [2] [3] | MMR: 52% (300 mg BID) vs 30% (imatinib) [4] CCyR: 91% (300 mg BID) vs 77% (imatinib) [4] | Most adverse events (AEs) are manageable with dose reduction. Hyperbilirubinemia, thrombocytopenia, and liver enzyme elevations are common [4] [2]. | | Resistant/Intolerant CML-CP (Second-line) | 400 mg twice daily (Total: 800 mg/day) [5] [3] | MCyR: 65% (cumulative 75%) CCyR: 47% [5] | Higher incidence of grade 3/4 hematologic (thrombocytopenia 24.7%) and biochemical (hyperbilirubinemia 23.4%) AEs [5]. |

Long-term follow-up data from the phase 3 RERISE study demonstrates the durability of response with first-line this compound. At ≥48 months, the MMR rate was 86% with the 300 mg twice-daily dose, and more this compound-treated patients achieved deep molecular responses (MR4.5) compared to those on imatinib, suggesting potential for treatment-free remission [2].

Dose Optimization and Rationale

Research indicates that a fixed-dose regimen may not be optimal for all patients, leading to investigations into dose-response relationships.

  • Dose-Response Relationships: Analyses from the Phase 3 RERISE study revealed a significant positive association between the this compound starting dose adjusted for body weight (Dose/BW) and the probability of dose-limiting toxicity (DLT). Conversely, a significant inverse association was found between Dose/BW and the probability of achieving MMR when controlled for sex [1].
  • Dose Attenuation for Improved Outcomes: Due to the high frequency of dose interruptions and reductions secondary to toxicities in clinical trials, nearly half of the patients were receiving a reduced dose at the 12-month follow-up. This suggests that starting with a lower, upfront dose may improve long-term treatment sustainability [1]. Consequently, a new upfront dose of 400 mg once daily has been proposed for testing in newly diagnosed patients to improve the safety profile and allow for uninterrupted therapy, which may enhance long-term efficacy [1].

The following diagram illustrates the evidence-based logic for dose optimization:

G Start Fixed Dosing Regimen A1 High Dose/BW Ratio Start->A1 B1 Proposed Lower/Adjusted Dose Start->B1 Dose Optimization A2 Analysis Reveals: • Positive association with toxicity (DLT) • Inverse association with MMR A1->A2 A3 Frequent dose interruptions and reductions A2->A3 B2 Goal: Improved safety profile and uninterrupted therapy B1->B2 B3 Potential for enhanced long-term efficacy B2->B3

Safety Management and Dose Modification Protocol

Effective management of adverse events is critical for maintaining patients on therapy. The most common AEs and recommended management strategies are outlined below.

Adverse Event Grade Recommended Management Action
Hematologic Toxicity (e.g., Thrombocytopenia, Neutropenia) Grade 3/4 Interrupt this compound until toxicity resolves to ≤ Grade 2. Resume treatment at a reduced dose (e.g., 400 mg BID → 300 mg BID; 300 mg BID → 200 mg BID) [1] [5].
Non-Hematologic Toxicity (e.g., Hyperbilirubinemia, Elevated Liver Enzymes) Grade 3/4 Interrupt this compound until toxicity resolves to ≤ Grade 1. Resume treatment at a reduced dose [5]. For less severe, persistent Grade 2 events, dose interruption and/or reduction may also be necessary [1].
Other Clinical AEs (e.g., Fatigue, Nausea, Rash) Clinically Significant Manage with supportive care. For persistent or severe cases, consider dose interruption and/or reduction [5] [2].

Permanent Discontinuation Criteria: this compound therapy should be permanently discontinued if the toxicity does not recover to Grade 1 or less within 28 days, or if more than two levels of dose reductions are required [1].

The clinical management workflow for safety events follows a standardized protocol:

G Start Adverse Event (AE) Occurs Assess Assess AE Grade & Severity Start->Assess Int Interrupt this compound Dosing Assess->Int Mon Monitor Patient Int->Mon Res AE resolved to ≤ Grade 1 or 2? Mon->Res Red Resume at Reduced Dose Res->Red Yes Disc Permanently Discontinue Res->Disc No (>28 days or >2 reductions needed)

Experimental and Assessment Protocols

For researchers designing clinical trials with this compound, the following methodologies, derived from pivotal studies, are essential.

Molecular Response Assessment (qPCR)
  • Purpose: To evaluate the depth of molecular response, a key efficacy endpoint.
  • Methodology:
    • Sample Type: Peripheral blood specimens [1].
    • Frequency: Collect at screening, and at 3, 6, 9, and 12 months during treatment, then every 3 months thereafter [1] [5].
    • Procedure: Use internationally standardized real-time quantitative polymerase chain reaction (qRT-PCR) to measure the BCR-ABL1 transcript level relative to a control gene (e.g., ABL1) [5] [2].
    • Reporting: Express results on the International Scale (IS). Key milestones include:
      • Major Molecular Response (MMR): BCR-ABL1IS ≤ 0.1% [1] [4].
      • Molecular Response 4.5 (MR4.5): BCR-ABL1IS ≤ 0.0032%, indicating a 4.5-log reduction [2].
Cytogenetic Response Assessment (Karyotyping)
  • Purpose: To evaluate the cytogenetic response in bone marrow cells.
  • Methodology:
    • Sample Type: Bone marrow aspirate.
    • Procedure: Perform conventional cytogenetic analysis (G-banding) by evaluating at least 20 metaphase cells [5].
    • Endpoint Definitions:
      • Complete Cytogenetic Response (CCyR): 0% Philadelphia chromosome-positive (Ph+) metaphases.
      • Major Cytogenetic Response (MCyR): ≤35% Ph+ metaphases (includes CCyR and Partial CyR) [5].
BCR-ABL1 Kinase Domain Mutation Analysis
  • Purpose: To identify mutations associated with resistance.
  • Methodology:
    • Timing: At baseline and at treatment failure [5].
    • Procedure: Direct sequencing of the ABL1 kinase domain (amino acids 237–486) after nested PCR amplification [5] [6]. Pre-clinical profiling can assess the IC50 of this compound against common single and compound mutants [6].

Conclusion

This compound represents a potent therapeutic option for CML, with established efficacy in both frontline and salvage settings. The recommended dosing regimen is 300 mg twice daily for newly diagnosed CML-CP and 400 mg twice daily for resistant/intolerant disease. Critical to its successful clinical application is proactive safety monitoring and dose management to mitigate hematologic and hepatic toxicities. Emerging data suggests that a lower initial dose (400 mg once daily) may optimize the benefit-risk profile, a hypothesis worthy of further clinical investigation. The provided protocols for molecular and cytogenetic assessment form the cornerstone of rigorous efficacy evaluation in clinical trials.

References

Radotinib stability testing in biological samples

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for Radotinib in Human Plasma

This application note summarizes a validated bioanalytical method for quantifying this compound concentrations in human plasma using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The method is suitable for pharmacokinetic studies and therapeutic drug monitoring [1].

Key Method Parameters
Parameter Specification
Analytical Technique HPLC-MS/MS with triple quadrupole
Detection Mode Selected Reaction Monitoring (SRM)
Ionization Mode Positive Electrospray Ionization (ESI+)
Sample Volume 100 µL of human plasma
Sample Preparation Liquid-liquid extraction with methyl tert-butyl ether (MTBE)
Internal Standard Amlodipine
Chromatographic Column Xbridge C18 (100 × 2.1 mm, 5 µm)
Mobile Phase Acetonitrile/Methanol/Water/Formic Acid (1:6:3:0.01 v/v/v/v)
Flow Rate 0.5 mL/min
Retention Time This compound: ~2.5 min; Amlodipine (IS): ~2.0 min [1]
Mass Spectrometry Transitions
Analyte Precursor Ion (m/z) Product Ion (m/z)
This compound 531 290
Amlodipine (IS) 409 238

Method Validation and Stability Data

The method was validated according to US FDA and MFDS guidelines, demonstrating reliability for clinical application [1].

Method Performance Characteristics
Validation Parameter Result
Linearity Range 5 - 3,000 ng/mL
Correlation Coefficient (r) > 0.998
Lower Limit of Quantification (LLOQ) 5 ng/mL
Accuracy Within ±15% at all QC levels (within ±20% at LLOQ)
Precision (%CV) Within 15% at all QC levels (within 20% at LLOQ)
Stability of this compound in Human Plasma

Stability was assessed at low (15 ng/mL) and high (2,400 ng/mL) quality control (QC) concentrations [1].

Stability Condition Duration Result
Processed Sample Stability 18 hours at 4°C Stable
Freeze/Thaw Stability 3 cycles Stable
Short-Term Temperature Stability 20 hours at room temperature Stable
Long-Term Stability 378 days at -70°C Stable
Stock Solution Stability 67 days at -20°C Stable

Detailed Experimental Protocols

Sample Preparation Workflow

The sample preparation procedure is critical for achieving clean extracts and reliable results.

G A Start: Thaw plasma sample at room temperature B Aliquot 100 µL plasma into polypropylene tube A->B C Add 50 µL Internal Standard (Amlodipine, 6 µg/mL) B->C D Vortex mix briefly C->D E Add 1.5 mL MTBE extraction solvent D->E F Vortex mix for 5 minutes E->F G Centrifuge at 14,000 rpm for 10 min at 4°C F->G H Transfer supernatant to clean tube G->H I Evaporate to dryness in SpeedVac (≈50 min) H->I J Reconstitute in 500 µL mobile phase I->J K Vortex mix for 3 minutes J->K L Centrifuge at 14,000 rpm for 10 min at 4°C K->L M Transfer 200 µL supernatant to HPLC vial L->M N End: HPLC-MS/MS Analysis (Injection volume: 5 µL) M->N

Method Validation Protocol

The validation scheme ensures the method is robust, precise, and accurate for its intended use.

G A Method Validation Protocol B Selectivity Test 6 different blank plasma sources Check for interference at analyte retention times A->B C Linearity & Sensitivity Prepare 7-point calibration curve (5-3000 ng/mL) Determine LLOQ with S/N ≥ 10 B->C D Accuracy & Precision Analyze QC samples at 4 levels (LLOQ, Low, Mid, High) Run 5 replicates intra-day and over 5 days inter-day C->D E Recovery Compare peak areas of pre-spiked vs post-spiked samples Test at 3 concentrations with 4 replicates D->E F Stability Assess 5 conditions (processed, freeze/thaw, short/long-term, stock) Use low and high QC with 4 replicates E->F

Application Notes for Researchers

  • Clinical Relevance: The validated range (5–3,000 ng/mL) covers expected plasma concentrations from approved dosing regimens (300 mg or 400 mg twice daily) [2] [3].
  • Handling Precautions: this compound is light-sensitive; use light-resistant containers during sample processing and storage [1].
  • Extended Utility: This method's principles can be adapted for this compound analysis in other biological matrices or for investigating its effects in different hematological malignancies [4] [5].

The detailed methodology and validation data provide a robust framework for researchers to implement this compound quantification in biological samples, supporting ongoing clinical and preclinical investigations.

References

Radotinib Dose-Limiting Toxicities & Management

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Category Specific Toxicity Clinical Presentation & Monitoring Management & Dose Adjustment
Hematologic Toxicities Thrombocytopenia [1] Grade 3/4; Monitor via CBC [1] Dose interruption and reduction [2] [1].
Anemia [1] Grade 3/4; Monitor via CBC [1] Dose interruption and reduction [2] [1].
Non-Hematologic Toxicities Hyperbilirubinemia [1] Grade 3/4; Monitor liver function tests (LFTs) [1] Managed with dose modification; most common biochemistry abnormality [1].
Fatigue / Asthenia [1] Grade 3/4 [1] Monitor severity; consider dose modification for severe cases [1].
Nausea [1] Grade 3/4 [1] Monitor severity; consider dose modification for severe cases [1].
Cardiovascular Toxicity ECG Abnormalities / Coronary Artery Disease [3] QT prolongation, changes in left ventricular ejection fraction [3] Risk shared with other TKIs; requires cardiovascular monitoring [3].

Clinical Management Workflow

The following diagram illustrates the standard clinical decision-making process for managing Radotinib toxicity, based on trial protocols where dose interruptions and reductions were frequently used [2] [1].

Experimental & Mechanistic Insights for Researchers

For researchers investigating the mechanisms behind this compound's toxicities or its repurposing potential, the following experimental data and protocols are relevant.

Off-Target Effects & Signaling Pathways

This compound's DLT may stem from off-target kinase inhibition. A 2025 in silico drug repurposing study identified this compound as a high-affinity binder to MEK1, a key kinase in the RAS-RAF-MEK-ERK cancer signaling pathway, with a superior docking score to the reference MEK inhibitor Selumetinib [4]. This suggests that MEK1 inhibition could be a mechanism for some off-target toxicities [4].

  • Experimental Method (Molecular Docking): The study used the MEK1 crystal structure (PDB: 7B9L). The protein was prepared by removing water and co-crystallized ligands, protonating side chains, and adding charges. Blind docking of 3,500 FDA-approved drugs was performed using InstaDock with a large grid encompassing the entire protein. Poses were ranked by binding energy, and this compound was among the top candidates [4].
  • Experimental Method (MD Simulations): To assess stability, top complexes underwent 500-ns molecular dynamics (MD) simulations using GROMACS 2022.4 with a CHARMM36m force field. Ligand topologies were generated via the CGenFF server. Stability was evaluated by analyzing root mean square deviation (RMSD) and fluctuations (RMSF) [4].
Pre-Clinical Toxicity Assessment Workflow

The diagram below outlines a general experimental workflow for evaluating this compound's toxicity and efficacy in a pre-clinical setting, synthesizing methods from the provided studies.

InSilico In Silico Screening (Molecular Docking) InVitro In Vitro Models (Cell Viability, Apoptosis, Differentiation Assays) InSilico->InVitro Identify Candidates ExVivo Ex Vivo Models (Organotypic Slice Cultures) InVitro->ExVivo Validate Efficacy/Toxicity InVivo In Vivo Models (Animal Survival Studies, Toxicity Monitoring) ExVivo->InVivo Pre-clinical Assessment Data Integrated Analysis (Mechanism & Safety Profile) InVivo->Data Final Evaluation

Key Takeaways for Your Technical Guide

  • Proactive Dose Management is Critical: Clinical data strongly supports initial dose attenuation and proactive schedule adjustments to manage toxicities, rather than reactionary discontinuation [2].
  • Monitor Beyond Hematologic Parameters: Hyperbilirubinemia is a frequent non-hematologic DLT. Implement robust liver function monitoring in your experimental and clinical protocols [1].
  • Consider Off-Target Mechanisms: For a deeper investigation, consider that toxicities may arise from inhibition of other kinases like MEK1, not just the primary target BCR-ABL1 [4].

References

Radotinib hepatotoxicity monitoring and management

Author: Smolecule Technical Support Team. Date: February 2026

Monitoring & Managing Radotinib Hepatotoxicity

Aspect Key Findings & Recommendations
Clinical Evidence Significantly higher incidence of all-grade ALT/AST elevation vs. imatinib; most common grade 3/4 liver enzyme elevation among TKIs [1].
Risk Factors Positive association between dose/body weight and dose-limiting toxicity [2]. Nearly half of patients required dose reduction due to toxicity [2].
Key Monitoring Parameters Liver Enzymes: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP) [3] [4]. Liver Function: Total bilirubin [4].
Recommended Management Dose Interruption: Until toxicity resolves to Grade ≤1 [2]. Dose Reduction: Step-wise reduction (e.g., 400 mg BID → 300 mg BID → 200 mg BID) [2]. Permanent Discontinuation: If no resolution within 28 days or >2 dose reductions needed [2].

Experimental Protocols for Hepatotoxicity Assessment

For researchers investigating this compound's hepatotoxicity mechanisms, here are detailed methodologies for key experiments.

Protocol 1: In Vitro Hepatotoxicity Screening in Cell Lines

This protocol assesses this compound's direct toxicity on hepatocytes [5].

  • Cell Culture: Use immortalized human or mouse hepatocyte cell lines (e.g., HL7702, AML12). Maintain in DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator [5].
  • Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1-100 µM) for 24-72 hours. Include a negative control (vehicle-only) and a positive control for cytotoxicity [5].
  • Viability & Cytotoxicity Assessment:
    • MTT Assay: Measures mitochondrial activity as a viability proxy. Incubate with 0.5 mg/mL MTT for 4 hours, dissolve formazan crystals in DMSO, measure absorbance at 570 nm [5].
    • LDH Release Assay: Measures membrane integrity. Use assay kit to measure lactate dehydrogenase activity in culture supernatant; increased LDH indicates cytotoxicity [5].
  • Ferroptosis Investigation:
    • Co-treatment with Inhibitors: Use 1 µM Ferrostatin-1 (ferroptosis inhibitor) or 10 µM Z-VAD-FMK (apoptosis inhibitor) to identify cell death pathways [5].
    • Lipid Peroxidation Measurement: Use C11-BODIPY⁵⁸¹/⁵⁹¹ probe or measure malondialdehyde (MDA) levels to assess ferroptosis hallmark [5].
Protocol 2: In Vivo Hepatotoxicity and Mechanistic Study in Murine Models

This protocol evaluates hepatotoxicity in live animals and explores molecular mechanisms [5].

  • Animal Model: Use 8-12 week old C57BL/6 mice. Administer this compound via oral gavage at various doses for desired duration [5].
  • Blood and Tissue Collection:
    • Serum Biochemistry: Collect blood serum. Measure ALT, AST, and ALP levels using commercial kits to quantify liver damage [5].
    • Liver Tissue Analysis: Harvest liver tissue. Preserve one part in 10% formalin for histology (H&E staining) and snap-freeze another part in liquid nitrogen for molecular analysis [5].
  • RNA Sequencing and Transcriptomic Analysis:
    • RNA Extraction: Isolate total RNA from frozen liver tissue using TRIzol reagent [5].
    • Library Prep and Sequencing: Construct mRNA libraries and sequence on platforms like Illumina HiSeq. Map raw reads to reference genome [5].
    • Bioinformatic Analysis: Identify differentially expressed genes (DEGs) and perform KEGG pathway/GO enrichment analyses to identify affected pathways (e.g., ferroptosis) [5].
  • Western Blot Analysis: Confirm pathway activation by detecting key protein levels and phosphorylation (e.g., Nrf2, Stat1, p-Stat1 Ser727) in liver lysates [5].

Signaling Pathways in Tyrosine Kinase Inhibitor Hepatotoxicity

While the exact pathway for this compound is not fully elucidated, research on other TKIs like Crizotinib provides a potential mechanistic framework. The diagram below illustrates the Stat1/Nrf2 pathway implicated in TKI-induced hepatocyte ferroptosis [5].

G TKI Tyrosine Kinase Inhibitor (e.g., Crizotinib) P_Stat1 Stat1 Phosphorylation (at Ser727) TKI->P_Stat1 Nrf2_Suppression Transcriptional Suppression of Nrf2 P_Stat1->Nrf2_Suppression GSH_Imbalance Glutathione (GSH) Metabolism Imbalance Nrf2_Suppression->GSH_Imbalance Iron_Homeostasis Iron Homeostasis Disruption Nrf2_Suppression->Iron_Homeostasis Lipid_Peroxidation Lipid Peroxidation GSH_Imbalance->Lipid_Peroxidation Iron_Homeostasis->Lipid_Peroxidation Outcome Hepatocyte Ferroptosis & Liver Injury Lipid_Peroxidation->Outcome

Frequently Asked Questions (FAQs) for Researchers

Q1: What are the most relevant in vitro models for studying this compound-induced hepatotoxicity? Immortalized human hepatocyte lines (e.g., HL7702) and murine hepatocyte lines (e.g., AML12) are standard models [5]. For mechanistic studies, consider primary human hepatocytes or 3D spheroid cultures that better mimic liver architecture and metabolic function.

Q2: Are there specific biomarkers beyond ALT/AST to monitor for this compound-induced liver injury in preclinical models? Yes, emerging biomarkers provide greater insight. For detecting ferroptosis, measure markers like malondialdehyde (MDA) for lipid peroxidation and reduced glutathione (GSH) levels [5]. Novel biomarkers like Glutamate Dehydrogenase (GLDH) show promise for detecting more severe injury [6].

Q3: What intervention strategies can be tested in vitro to mitigate this compound hepatotoxicity? Co-treatment with ferroptosis inhibitors (Ferrostatin-1, Deferoxamine) can determine if ferroptosis is the primary cell death mechanism [5]. Testing Nrf2 activators or Stat1 inhibitors (e.g., NSC118218) can validate specific molecular pathways [5].

References

Radotinib hematologic adverse events thrombocytopenia

Author: Smolecule Technical Support Team. Date: February 2026

Incidence and Severity of Thrombocytopenia

The following table summarizes the occurrence of thrombocytopenia across different clinical studies of radotinib.

Study / Patient Population This compound Dosage Incidence of All-Grade Thrombocytopenia Incidence of Grade 3/4 Thrombocytopenia Additional Context
Phase II (CP-CML, 2nd line) [1] [2] 400 mg twice daily Information not specified in results 24.7% (19/77 patients) Most common grade 3/4 hematologic abnormality; led to treatment discontinuation in 7 patients [1].
Phase III (Newly Diagnosed CP-CML) [3] 300 mg twice daily Information not specified in results 17%
Phase III (Newly Diagnosed CP-CML) [3] 400 mg twice daily Information not specified in results 14% Compared to 20% in the imatinib 400 mg daily control arm [3].

Management and Dose Modification Strategies

Management of thrombocytopenia and other adverse events often requires proactive dose modification. The following table outlines strategies based on clinical evidence.

Strategy Protocol / Rationale Outcome / Recommendation
Dose Interruption & Reduction In the phase III RERISE study, dose interruption was required in 71.4% and dose reduction in 68.8% of patients [1]. A stepwise reduction (e.g., 400 mg BID → 300 mg BID → 200 mg BID) was used for managing toxicity [4]. Nearly half (44%) of patients in the phase III study were receiving a reduced dose at the 12-month follow-up, suggesting this is a common and necessary practice [4].
Starting Dose Selection Analysis of the phase III data showed a significant positive association between the starting dose adjusted for body weight (Dose/BW) and the probability of dose-limiting toxicity (DLT) [4]. To improve long-term safety and efficacy, a lower upfront dose (e.g., 400 mg once daily) has been suggested for future testing, especially in patients with lower body weight [4].
Monitoring Schedule Cytogenetic and molecular response assessments were performed at baseline and every 3 months. CBC and biochemistry panels were monitored regularly for safety [1]. Regular monitoring allows for early detection of cytopenias and prompt intervention before they become severe.

Experimental Protocols for Monitoring Hematologic Toxicity

For researchers investigating this compound's hematologic effects in preclinical or clinical settings, here are the key methodologies derived from the studies.

  • Clinical Hematologic Assessment

    • Method: Complete Blood Count (CBC) monitoring.
    • Grading Scale: Adverse events, including hematologic toxicities, were classified according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) Version 3.0 [1] [4]. This system provides standardized definitions for Grade 1 through Grade 4 thrombocytopenia.
    • Endpoint: The occurrence of dose-limiting toxicity (DLT), defined as grade 3 or greater hematologic and non-hematologic toxicity, was a key safety endpoint [4].
  • Cytogenetic and Molecular Response Assessments

    • Cytogenetic Analysis: Required the evaluation of at least 20 metaphases from bone marrow samples to determine cytogenetic response (e.g., Major Cytogenetic Response, MCyR) [1].
    • Molecular Analysis: Real-time quantitative reverse transcriptase-polymerase chain reaction (qRT-PCR) was performed on peripheral blood to measure BCR-ABL1 transcript levels on the International Scale (IS). A major molecular response (MMR) was defined as BCR-ABL1 IS ≤ 0.1% [1] [3].
    • Frequency: These assessments were performed at baseline and every three months during treatment [1].

Proposed Signaling Pathways in this compound-Induced Thrombocytopenia

The diagram below illustrates the proposed mechanisms by which this compound therapy may lead to thrombocytopenia.

G This compound This compound Mech1 Inhibition of BCR-ABL1 in megakaryocyte lineage This compound->Mech1 Mech2 Potential off-target effects on c-KIT (IC50: 1324 nM) This compound->Mech2 Outcome1 Impaired proliferation and differentiation Mech1->Outcome1 Outcome2 Impaired stem cell/ progenitor function Mech2->Outcome2 FinalEffect Reduced platelet production (Megakaryopoiesis impairment) Outcome1->FinalEffect Outcome2->FinalEffect

Diagram 1: Proposed pathways for this compound-associated thrombocytopenia. this compound's intended target, BCR-ABL1, is crucial for the survival and proliferation of malignant cells, including those of the megakaryocyte lineage. Its inhibition can disrupt megakaryopoiesis. Additionally, pre-clinical data indicates this compound has a lower affinity for other kinases like c-KIT, which plays a role in hematopoietic stem and progenitor cell regulation. Off-target inhibition may contribute to impaired platelet production [2] [5].

Frequently Asked Questions (FAQs)

Q1: How does the thrombocytopenia profile of this compound compare with other second-generation TKIs? A1: The incidence of grade 3/4 thrombocytopenia with this compound appears to be comparable to that observed with other second-generation TKIs like nilotinib and dasatinib in the salvage therapy setting [2]. In the first-line setting, the phase III trial showed rates for this compound (17% and 14% for the two doses) were in the same range as the imatinib control arm (20%) [3].

Q2: Are there any patient-specific factors that increase the risk of developing thrombocytopenia on this compound? A2: Yes. Research has identified a significant positive association between the patient's starting dose adjusted for body weight (Dose/BW) and the risk of dose-limiting toxicity, which includes severe thrombocytopenia [4]. This suggests that patients with a lower body weight may be at a higher risk and might benefit from closer monitoring or a modified starting dose.

Q3: What is the clinical consequence of this compound-induced thrombocytopenia? A3: Thrombocytopenia is a primary reason for dose interruption and reduction. In the phase II study, it was one of the leading causes of treatment discontinuation due to abnormal laboratory tests [1]. Effectively managing this adverse event is crucial for maintaining patients on therapy and achieving optimal long-term treatment outcomes.

References

Optimizing Radotinib dose based on body weight

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale for Weight-Based Dosing

Analyses from a Phase 3 clinical trial (RERISE study) in newly diagnosed Chronic Phase Chronic Myeloid Leukemia (CP-CML) patients established a clear relationship between the radotinib starting dose adjusted for body weight (Dose/BW) and patient outcomes [1].

The table below summarizes the core findings from the dose-response relationship analysis:

Relationship Type Association with Dose/BW Statistical Significance (P-value)
Dose-Safety Positive association with the probability of dose-limiting toxicity (≥grade 3) [1] 0.003 [1]
Dose-Efficacy Inverse association with the probability of achieving Major Molecular Response (MMR) [1] 0.033 [1]

These findings indicate that a higher mg/kg daily dose is linked to increased toxicity, which leads to more frequent treatment interruptions or dose reductions. This, in turn, can compromise the drug's long-term efficacy. Therefore, an initial dose that minimizes early toxicity may improve overall treatment success [1].

How to Calculate a Weight-Based Dose

For clinical practice, a two-tiered dosing regimen has been proposed based on the analysis of body weight-adjusted doses. The goal is not to exceed 13 mg/kg per day [2].

You can use the following table to determine the appropriate starting dose:

Patient Body Weight Recommended Starting Regimen Total Daily Dose (mg) Approximate Daily Dose (mg/kg)
≤ 60 kg 300 mg, twice daily (BID) 600 mg 10 mg/kg
> 60 kg 400 mg, twice daily (BID) 800 mg ~13.3 mg/kg

Experimental Protocol for Dose Optimization Studies

For researchers aiming to validate or refine dosing strategies, here is a detailed methodology based on the published Phase 3 trial analysis [1].

  • Objective: To investigate the relationships between this compound Dose/BW and the probabilities of efficacy (MMR) and safety (DLT) at 12 months.

  • Patient Population: Patients with newly diagnosed CP-CML.

  • Key Variables:

    • Independent Variable: Dose/BW, calculated as the total daily dose (mg) at initiation divided by the patient's baseline body weight (kg).
    • Primary Efficacy Endpoint: Achievement of Major Molecular Response (MMR) by 12 months, defined as BCR-ABL1/ABL1 ratio ≤ 0.1% on the international scale.
    • Primary Safety Endpoint: Occurrence of Dose-Limiting Toxicity (DLT) by 12 months, defined as ≥grade 3 hematologic or nonhematologic toxicity (using NCI-CTCAE criteria).
  • Statistical Analysis:

    • Modeling: Use a multiple logistic regression model to explore associations between Dose/BW and the endpoints (MMR and DLT).
    • Covariates: Include potential confounding factors (e.g., sex, age, baseline lab parameters) identified in univariate analyses (P < 0.05) in a stepwise fashion. In the referenced study, sex was a significant covariate in the efficacy model [1].
    • ROC Analysis: Perform a Receiver Operator Characteristic (ROC) analysis to assess the predictability of Dose/BW for the endpoints and to identify an optimal cutoff value that best distinguishes high- and low-risk patients using Youden's index (sensitivity + specificity - 1).
    • Group Comparison: Divide patients into "low-dose" and "high-dose" groups based on the ROC cutoff and compare MMR and DLT rates using a chi-squared test.
    • Time-to-Event Analysis: Use the Kaplan-Meier method with a log-rank test to estimate and compare the time to first DLT between the dose groups.

The workflow for this analysis can be visualized as follows:

start Study Population: Newly Diagnosed CP-CML Patients var Calculate Variable: Dose / Body Weight (mg/kg) start->var stat Statistical Analysis: Logistic Regression & ROC Analysis var->stat ep1 Efficacy Endpoint: MMR at 12 months (BCR-ABL1/ABL1 ≤ 0.1%) ep1->stat ep2 Safety Endpoint: DLT by 12 months (≥Grade 3 Toxicity) ep2->stat result Identify Optimal Dose/BW Cutoff stat->result

Important Research Considerations

  • Dose Modification in Practice: The Phase 3 trial data showed that nearly half (44%) of the patients required a dose reduction by the 12-month follow-up due to toxicities [1]. This supports the proposal for a lower, more tolerable upfront dose (such as 400 mg once daily) that should be tested in future clinical studies [1].
  • Alternative Dosing Strategy: A recent population pharmacokinetics study (2025) suggested that a 400 mg once-daily regimen could provide comparable systemic exposure to other TKIs and result in a 36% lower exposure than the 300 mg twice-daily regimen, potentially offering an improved safety profile [3].
  • Impact of Disease Status: Be aware that the apparent clearance of this compound is 39.2% slower in CML patients than in healthy volunteers, leading to a longer terminal half-life (28.8 hours vs. 17.5 hours). This has significant implications for dosing and study design in patient populations [3].

References

Radotinib treatment interruption and dose reduction guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Radotinib Dose Modification Guidelines

The following table summarizes the primary toxicities requiring dose adjustment and the corresponding management strategies, based on the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) grading system [1] [2].

Toxicity Type Grade Recommended Action Supporting Clinical Context
Hematologic Toxicity (e.g., Thrombocytopenia, Neutropenia) [2] [3] Grade 3/4 Treatment interruption until toxicity resolves to ≤ Grade 1, followed by dose reduction by one level [1]. In a phase II trial, Grade 3/4 thrombocytopenia occurred in 24.7% of patients. Dose interruption and reduction were required in 71.4% and 68.8% of patients, respectively [2].
Non-Hematologic Toxicity (e.g., Elevated liver enzymes, Bilirubin) [2] Grade 3/4 Treatment interruption until resolution to ≤ Grade 1, followed by dose reduction by one level [1]. Grade 3/4 elevations in alanine transaminase (ALT) and hyperbilirubinemia were observed in 11.7% and 23.4% of patients, respectively [2].
Other Biochemical Abnormalities (e.g., Hyperglycemia, Elevated Lipase) [2] Grade 3/4 Monitor and manage clinically. Treatment interruption and dose reduction may be necessary based on severity and persistence [1]. Grade 3/4 hyperglycemia and lipase elevation occurred in 19.5% and 10.4% of patients, respectively [2].

This compound Dosage Regimens

The standard and modified dosing schedules for this compound in clinical trials are outlined below.

Clinical Context Standard Starting Dose Reduced Dose Levels Administration

| Newly Diagnosed CML-CP (Based on Phase III RERISE trial) [1] [3] | 300 mg twice daily (Total daily dose 600 mg) | First reduction: 200 mg twice daily Second reduction: 400 mg once daily [1] | Oral, fasting conditions [4] | | CML-CP with Resistance/Intolerance to prior TKI therapy (Based on Phase II trial) [2] [5] | 400 mg twice daily (Total daily dose 800 mg) | First reduction: 300 mg twice daily Second reduction: 200 mg twice daily [1] | Oral, fasting conditions [4] |

Key Clinical Evidence for Dose Optimization

  • Dose-Response and Dose-Toxicity Relationships: Analysis of a Phase 3 trial revealed a significant inverse association between body-weight-adjusted dose (Dose/BW) and the probability of achieving a Major Molecular Response (MMR), and a positive association with dose-limiting toxicity (DLT). This suggests that higher initial doses may lead to more interruptions and reduced efficacy [1].
  • Rationale for a Once-Daily Regimen: A 2025 population pharmacokinetics study proposed that a 400 mg once-daily regimen provides comparable systemic exposure to other TKIs with similar properties and a 36% lower exposure than the 300 mg twice-daily regimen. This could potentially improve tolerability and adherence while maintaining efficacy [4].

Experimental Protocol: Analyzing Dose Reduction Impact

For researchers investigating the molecular impact of this compound dose modulation, the following protocol provides a foundational workflow.

G Start Start: Establish CML Cell Line (e.g., K562) A 1. Cell Culture & Treatment - Culture Ph+ CML cells - Treat with this compound (Standard vs. Reduced dose) Start->A B 2. Viability & Proliferation Assay - MTS/CellTiter-Glo assay - Trypan blue exclusion - Calculate IC50 values A->B C 3. Apoptosis Analysis - Annexin V/PI staining - Flow cytometry - Caspase-3 activity assay B->C D 4. Molecular Response Analysis - RNA isolation & microarray - qPCR for BCR-ABL1 transcript levels C->D E 5. Protein Signaling Analysis - Western blot for p-CRKL, BCR-ABL1 - Phospho-kinase array D->E End End: Data Synthesis & Conclusion E->End

Protocol Details
  • Cell Culture and Treatment:

    • Use Philadelphia chromosome-positive (Ph+) CML cell lines (e.g., K562). Culture in RPMI-1640 medium supplemented with 10% FBS [6].
    • Treat cells with a concentration range of this compound (e.g., 0.1-10 µM) for 24-72 hours. Include a control group treated with vehicle (e.g., DMSO) [6].
  • Cell Viability and Proliferation Assay:

    • Use the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) according to manufacturer instructions (Promega) [6].
    • Measure absorbance at 490nm. Calculate the percentage of viable cells and the half-maximal inhibitory concentration (IC50) for both standard and reduced dosing scenarios.
  • Analysis of Apoptosis:

    • Use the Annexin V Apoptosis Detection Kit I (BD Bioscience) per the manufacturer's protocol [6].
    • Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
  • Molecular Response Analysis:

    • Isolate total RNA from treated and control cells.
    • Perform microarray analysis to identify affected signaling pathways (e.g., MAPK, JAK-STAT) [7].
    • Use reverse transcription quantitative polymerase chain reaction (RT-qPCR) to quantify BCR-ABL1 transcript levels normalized to a control gene (e.g., ABL1) [8] [1].
  • Protein Signaling Analysis:

    • Perform Western blotting using antibodies against key proteins like LYN, cleaved caspase-3, and phospho-SFK [6].
    • This helps validate findings from microarray data and confirm the mechanistic impact of different this compound doses on critical survival and apoptosis pathways.

Key Takeaways for Researchers

  • Toxicity is a primary driver of interruption: Hepatotoxicity and myelosuppression are the most common reasons for dose modification, frequently disrupting treatment continuity [1] [2].
  • Dose intensity must be balanced with tolerability: Evidence suggests that an excessively high starting dose may lead to more interruptions and potentially compromise long-term efficacy [1].
  • Alternative dosing strategies are under investigation: Pharmacokinetic data supports exploring once-daily dosing to maintain effective exposure while improving tolerability and adherence [4].

References

Radotinib resistance mechanisms in CML

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Radotinib Resistance

Mechanism Category Specific Example/Type Impact on this compound Efficacy
BCR-ABL1 Dependent: KD Mutations [1] [2] T315I ("Gatekeeper" mutation) Confers high-level resistance [1].
P-loop mutations (e.g., G250E, Y253H, E255K/V) Often associated with high-level resistance [1].
Other contact point mutations (e.g., F359V/C) Confers moderate to high-level resistance [1].
BCR-ABL1 Independent [3] Activation of alternative pathways (e.g., FLT3 signaling) Promotes survival and proliferation despite BCR-ABL1 inhibition.
Leukemic Stem Cell (LSC) persistence Leads to minimal residual disease and potential relapse.

Experimental Guide to Investigating Resistance

For researchers troubleshooting resistance, the following workflow and FAQs outline a structured approach.

radotinib_resistance_workflow This compound Resistance Investigation Workflow start Suspected this compound Resistance step1 BCR-ABL1 Kinase Domain Mutation Analysis start->step1 step2 Result: Mutation Detected? step1->step2 step3 Consult Mutant Sensitivity Profile (Refer to Resistance Table) step2->step3 Yes step4 Investigate BCR-ABL1 Independent Mechanisms (e.g., Phospho-Proteomics) step2->step4 No step5 Explore Alternative Survival Pathways (e.g., FLT3) step3->step5 If no clear resistant mutation step4->step5

Frequently Asked Questions (FAQs)

Q1: What is the first step when my in vitro models show reduced sensitivity to this compound? A1: The priority is to sequence the BCR-ABL1 kinase domain [2]. The presence of a mutation is the most common resistance mechanism. Follow this with an in vitro mutagenesis assay or a competitive cell proliferation assay to confirm whether the identified mutation confers resistance [2].

Q2: Which specific mutations are most commonly associated with clinical resistance to this compound? A2: As a second-generation TKI structurally similar to nilotinib, this compound is ineffective against the T315I gatekeeper mutation [1] [2]. Additionally, mutations like E255V/K in the P-loop and F359C/V have been observed to confer moderate to high-level resistance in both clinical and pre-clinical settings [1].

Q3: A significant proportion of our resistant samples show no BCR-ABL1 mutations. What other pathways should we investigate? A3: You are likely encountering BCR-ABL1-independent resistance. Focus your investigation on:

  • Alternative signaling pathways: Recent network biology studies using phospho-proteomics have identified FLT3 signaling as a critical bypass pathway in some resistant cells [3].
  • Leukemic Stem Cells (LSCs): These quiescent cells are intrinsically resistant to TKIs. Investigate pathways related to cell persistence and self-renewal [3].

Q4: Are there any specific experimental strategies to overcome BCR-ABL1-independent resistance? A4: Yes, consider combination therapies. For instance, if your phospho-proteomic data indicates FLT3 dependency, combining this compound with an FLT3 inhibitor (e.g., midostaurin) could be a viable strategy, which has shown promise in patient-derived leukemic stem cell models [3].

Experimental Data & TKI Cross-Resistance

The following table summarizes key quantitative data from a pivotal phase II clinical trial of this compound, which is essential for benchmarking your experimental outcomes against clinical observations [4] [5].

Efficacy & Safety Parameter (12-Month Data) Result (n=77)
Major Cytogenetic Response (MCyR) 65% (cumulative 75%)
Complete Cytogenetic Response (CCyR) 47%
Overall Survival (OS) 96.1%
Progression-Free Survival (PFS) 86.3%
Grade 3/4 Thrombocytopenia 24.7%
Grade 3/4 Hyperbilirubinemia 23.4%
Discontinuation due to Adverse Events 23.4%

Key Takeaways for Researchers

  • Mutation Profiling is Critical: Always begin with kinase domain mutation screening. The resistance profile of this compound is similar to nilotinib, making it vulnerable to similar mutations [1] [2].
  • Look Beyond BCR-ABL1: In mutation-negative cases, employ techniques like mass spectrometry-based phospho-proteomics and network analysis to map signaling rewiring [3].
  • Clinical Context Matters: The high rates of hyperbilirubinemia and dose interruptions in clinical trials suggest that therapeutic drug monitoring and managing off-target effects are crucial aspects of the drug's profile to consider in your models [4] [6].

References

Overcoming Radotinib intolerance in chronic phase CML

Author: Smolecule Technical Support Team. Date: February 2026

Dose Modification & Interruption Guidelines

Clinical trials establish that dose modification is a primary and effective strategy for managing radotinib adverse events (AEs). The following protocols are derived from phase II and III studies [1] [2] [3].

Strategy Clinical Context Recommended Protocol

| Dose Reduction | Management of non-hematologic AEs (e.g., hyperbilirubinemia, elevated liver enzymes) or hematologic toxicities [3]. | • Starting dose: 400 mg twice daily (800 mg/day) in second-line setting [1] [2] [3]. • Minimum allowed dose: 200 mg twice daily (400 mg/day) [4]. | | Dose Interruption | Management of Grade 3/4 biochemical abnormalities or other significant AEs [3]. | • Required for 71.4% of patients in a phase II study [3]. • Most common reasons: hyperbilirubinemia, thrombocytopenia, liver enzyme elevation [3]. | | Frontline Dose Selection | Newly diagnosed CP-CML; lower dose improves tolerability while maintaining efficacy [4]. | • This compound 300 mg twice daily is the preferred first-line dose due to better safety profile and lower discontinuation rates vs. 400 mg twice daily [4]. |

The logic for implementing these strategies can be summarized in the following workflow:

G Start Patient on this compound Therapy Monitor Monitor for Adverse Events (AEs) Start->Monitor Decision1 Are AEs ≥ Grade 3 or clinically significant? Monitor->Decision1 Decision1->Monitor No Action_Int Dose Interruption Decision1->Action_Int Yes Action_Red Dose Reduction Action_Int->Action_Red Action_Res Resume/Continue Treatment at Tolerated Dose Action_Red->Action_Res End AE Managed Action_Res->End

BCR-ABL1 Mutation & Resistance Management

Understanding the mutation profile is critical as it influences both efficacy and the potential for developing resistance during treatment.

Resistance Level BCR-ABL1 Mutations Clinical Implication
Sensitive M244V, Q252H, V299L, F311I, F317L, M351T, H396R [1]. This compound is expected to be effective. These mutations should not cause clinical resistance.
Moderately Resistant G250E, F359C, and compound mutations G250E/V299L, V299L/F359V [1]. May be associated with suboptimal response or loss of response.
Highly Resistant Y235H, E255V, T315I, T315M, and compound mutations like E255V/T315I [1]. This compound is not effective. T315I confers resistance to nearly all 2nd-gen TKIs, requiring a switch to a 3rd-gen TKI (e.g., ponatinib, asciminib) [5] [6].

Experimental Protocol: Mutation Analysis

  • Method: Sanger sequencing or next-generation sequencing (NGS) of the ABL1 kinase domain (region equivalent to amino acids 237–486) [1] [3].
  • Timing: Perform at baseline for all patients with treatment failure or suboptimal response, and at suspected loss of response[citaiton:1].
  • Procedure: Direct sequencing after nested PCR amplification of the BCR-ABL1 KD from peripheral blood or bone marrow samples [3].

Clinical Safety & Efficacy Data Summary

Quantitative data from key trials provides benchmarks for expected outcomes and AEs when using this compound in intolerant or resistant CP-CML.

Parameter Phase II Trial (2nd-line) [2] [3] Phase III RERISE Trial (1st-line, 300mg BID) [4]
Patient Population CP-CML resistant/intolerant to prior TKI (n=77) Newly diagnosed CP-CML (n=79)
Median Dose Intensity 730 mg/day [3] Not specified
Key Efficacy (by 12 months) MCyR: 65% (75% cumulative); CCyR: 47% [2] [3] MMR: Superior to imatinib (86% at 48 mos) [4]
Common Gr 3/4 Non-Hematologic AEs Hyperbilirubinemia (23.4%), Hyperglycemia (19.5%), Elevated ALT (11.7%) [1] [2] Consistent with phase II; most AEs occurred within first 12 months [4]
Common Gr 3/4 Hematologic AEs Thrombocytopenia (24.7%), Anemia (5.2%) [1] [2] Not specified in results
Treatment Discontinuation due to AEs 23.4% (abnormal labs or non-hematologic AEs) [3] Significantly lower than imatinib (Treatment failure: 6% vs 19%) [4]

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the recommended monitoring schedule for this compound-induced hyperbilirubinemia and liver enzyme elevations?

  • A1: Monitor liver function tests (including bilirubin, ALT, AST) and other biochemical parameters (amylase, lipase) frequently, especially during the first 12 months of therapy, as >85% of elevations occur in this period [1] [3]. In trials, 12 out of 18 cases of hyperbilirubinemia were managed successfully with dose modification alone [3].

Q2: How does this compound's mutation resistance profile compare to nilotinib?

  • A2: this compound bears strong structural resemblance to nilotinib, resulting in a nearly identical resistance profile for common BCR-ABL1 mutants. The T315I mutation and several compound mutations confer high-level resistance to both agents [1].

Q3: What are the primary reasons for this compound discontinuation in clinical trials, and how can they be mitigated?

  • A3: In the phase II study, 42.9% of patients discontinued within 12 months. The primary reasons were abnormal laboratory tests (n=15) and non-hematologic AEs (n=3) [3]. Proactive monitoring, early dose interruption, and subsequent dose reduction are critical mitigation strategies, allowing many patients to continue therapy [1] [3].

References

Radotinib long-term safety profile assessment

Author: Smolecule Technical Support Team. Date: February 2026

Radotinib Safety Profile Overview

The table below summarizes the key safety considerations for this compound based on current clinical and preclinical data.

Safety Aspect Details and Observed Events Clinical Context & Management
Common Hematologic Toxicities Thrombocytopenia, Neutropenia, Anemia [1] [2]. Frequent in CML treatment with TKIs; requires regular blood count monitoring [1].
Common Non-Hematologic Toxicities Gastrointestinal events, Elevated liver transaminases, Hyperbilirubinemia [1] [2]. Hyperbilirubinemia may be linked to UGT1A1 gene promoter polymorphism; manage with dose adjustment [2].
Cardiovascular Toxicity Electrocardiographic abnormalities, QT prolongation, severe coronary artery disease, changes in left ventricular ejection fraction [3]. Reported in ~20% of patients in one study; some cases were severe. Requires cardiac monitoring [3].
Treatment Discontinuation Discontinuation rate due to AEs and lab abnormalities was 23.4% at 12 months in one study [2]. Compared to 20.9% at 24 months for Nilotinib in another trial; interpret with caution due to different study populations [2].
Dosing Considerations A 400 mg twice-daily starting dose is used for second-line therapy [2]. Studies with reduced dosages for first-line treatment are ongoing to optimize the benefit-risk profile [2].

Experimental Protocols for Safety Assessment

For researchers investigating this compound's safety and mechanisms, here are key methodologies derived from recent studies.

In Vitro Cytotoxicity and Apoptosis Assay

This protocol is used to evaluate the direct effects of this compound on cell viability and death pathways [4] [5].

  • Cell Lines: Can be applied to various hematologic cancer cell lines (e.g., RPMI-8226, MM.1S, HL60, THP-1) [4] [5].
  • Procedure:
    • Cell Culture: Grow cells in appropriate medium (e.g., RPMI 1640 with 10% FBS) [4].
    • Drug Treatment: Incubate cells with a range of this compound concentrations (e.g., 0-100 μM) for a set duration (e.g., 48-72 hours) [4] [5].
    • Viability Measurement: Use a cell proliferation assay like the CellTiter 96 AQueous One Solution to measure metabolic activity [4] [5].
    • Apoptosis Detection: Stain treated cells with Annexin V-FITC and analyze via flow cytometry to quantify early and late apoptotic cells [4] [5].
    • Mitochondrial Pathway Analysis: Assess changes in mitochondrial membrane potential using a fluorescent dye like DiOC6(3) and measure cytosolic cytochrome C levels by western blot [5].
In Vivo Tolerability and Efficacy Study

This protocol assesses the compound's safety and biological activity in a live animal model [4] [6].

  • Animal Model: Typically uses immunodeficient mice (e.g., athymic nude mice) implanted with cancer cells [4].
  • Procedure:
    • Xenograft Establishment: Implant tumor cells (e.g., IM-9 multiple myeloma cells) subcutaneously into the flank of mice [4].
    • Drug Administration: Administer this compound via a chosen route (e.g., intraperitoneal injection). Dosing regimens vary (e.g., 100 mg/kg) [4] [6].
    • Monitoring: Regularly measure tumor volume and overall animal body weight to monitor for overt toxicity [4].
    • Endpoint Analysis: On the final day, excise and weigh tumors. Homogenize tumor tissue for further analysis (e.g., Western blot to assess effects on target proteins) [4].
  • Safety Observation: Preclinical studies have noted that this compound can cross the blood-brain barrier, which is a relevant factor for its neurological effects and potential applications [6].

Safety Profile & Testing Workflow

The diagram below outlines the key safety considerations and testing flow for this compound profiling.

radotinib_safety This compound Safety Profile This compound Safety Profile Hematologic Toxicity Hematologic Toxicity This compound Safety Profile->Hematologic Toxicity Non-Hematologic Toxicity Non-Hematologic Toxicity This compound Safety Profile->Non-Hematologic Toxicity Cardiovascular Risk Cardiovascular Risk This compound Safety Profile->Cardiovascular Risk Dosing & Discontinuation Dosing & Discontinuation This compound Safety Profile->Dosing & Discontinuation Monitor: Blood Counts Monitor: Blood Counts Hematologic Toxicity->Monitor: Blood Counts Events: Thrombocytopenia, Neutropenia Events: Thrombocytopenia, Neutropenia Hematologic Toxicity->Events: Thrombocytopenia, Neutropenia Monitor: Liver Function Monitor: Liver Function Non-Hematologic Toxicity->Monitor: Liver Function Events: Hyperbilirubinemia, GI Effects Events: Hyperbilirubinemia, GI Effects Non-Hematologic Toxicity->Events: Hyperbilirubinemia, GI Effects Monitor: ECG (QT interval) Monitor: ECG (QT interval) Cardiovascular Risk->Monitor: ECG (QT interval) Events: Artery Disease, LVEF Change Events: Artery Disease, LVEF Change Cardiovascular Risk->Events: Artery Disease, LVEF Change Starting Dose: 400mg BID Starting Dose: 400mg BID Dosing & Discontinuation->Starting Dose: 400mg BID Discontinuation Rate: 23.4% at 12 mo Discontinuation Rate: 23.4% at 12 mo Dosing & Discontinuation->Discontinuation Rate: 23.4% at 12 mo

Frequently Asked Questions for Researchers

Q: What is the most critical safety parameter to monitor in vitro when combining this compound with other chemotherapeutics? A: When combining this compound with agents like Ara-C, closely monitor synergistic effects on apoptosis and cell cycle arrest. The combination can significantly increase Annexin V-positive cells and caspase-3 activity, and induce G0/G1 arrest via p21/p27 induction [5]. A well-designed combination study should include dose matrices to avoid excessive, non-specific cytotoxicity.

Q: Our in vivo studies show unexpected toxicity. What is a key pharmacokinetic property of this compound we should consider? A: A critical factor is that this compound effectively crosses the blood-brain barrier [6]. This can lead to neurological exposure and related off-target effects not always observed with other TKIs. Furthermore, ensure your dosing regimen accounts for its relatively short half-life (approximately 13-15 hours) to maintain stable exposure and avoid high peak-to-trough ratios that could drive toxicity [1].

Q: Are there specific genetic factors that predispose patients to this compound-related adverse events? A: Preliminary evidence suggests that polymorphisms in the UGT1A1 gene promoter may be associated with hyperbilirubinemia in patients treated with this compound, similar to what is observed with Nilotinib [2]. Genotyping for UGT1A1 status could be a proactive risk-mitigation strategy in clinical trials.

Important Limitations and Notes

  • Geographical Approval: Please note that as of the date of this report, this compound is approved for use only in South Korea [1]. It is not approved by the U.S. FDA or European EMA.
  • Data Currency: The most specific clinical safety data found in the search results is from a 2024 comment on a previous study, not a new primary trial [2]. Ongoing and future trials may yield updated safety information.

References

Analytical Methods for Drug Quantification

Author: Smolecule Technical Support Team. Date: February 2026

A validated HPLC-MS/MS method is available for determining radotinib levels in human plasma, which is crucial for pharmacokinetic (PK) studies and potential therapeutic drug monitoring [1]. This is particularly relevant for investigating interactions that might affect this compound's plasma concentration.

The table below summarizes the key parameters of this analytical method:

Parameter Specification
Analytical Technique High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) [1]
Internal Standard Amlodipine [1]
Linear Range 5 – 3,000 ng/mL [1]
Lower Limit of Quantification (LLOQ) 5 ng/mL [1]
Sample Processing Liquid-liquid extraction with methyl tert-butyl ether (MTBE) [1]
Application Used in a clinical pharmacokinetic study of orally administered this compound [1]

Pre-Clinical & Research Insights on Combinations

While specific drug-drug interaction data is sparse, several studies have explored the effects of combining this compound with other agents, primarily in a research or pre-clinical context. These findings can inform experimental design.

Combination / Context Observed Effect / Consideration Relevance to Researchers
Cytarabine (Ara-C) Synergistically induces mitochondrial-dependent apoptosis and G0/G1 cell cycle arrest in Acute Myeloid Leukemia (AML) cell lines and primary patient samples [2]. Suggests a promising combination for AML therapy; provides a model for studying this compound's synergistic effects.
Other Tyrosine Kinase Inhibitors (TKIs) This compound's resistance profile against specific BCR-ABL1 mutants is similar to, but slightly less potent than, nilotinib for some mutants (e.g., G250E, E255V) [3]. Critical for selecting sequential therapies and understanding mutation-driven resistance in CML.
General Combination & Salvage Therapy Explored in combination with interferons or chemotherapy, and for preventing relapse post-stem cell transplantation [4]. Highlights the need to monitor for interactions in complex, multi-drug regimens.

Researcher Guidance & Experimental Protocols

For scientists designing experiments involving this compound, here are key considerations based on current evidence:

  • Focus on PK Interactions: Given the lack of direct interaction data, a primary research goal should be to establish this compound's pharmacokinetic profile in your experimental models using the validated HPLC-MS/MS method [1].
  • Mechanistic Synergy Studies: The protocol for investigating synergistic combinations, as done with Ara-C, can serve as a model. This involves cell viability assays (e.g., CellTiter 96), apoptosis detection (Annexin V staining), caspase-3 activity measurement, and cell cycle analysis [2].
  • Monitor for Known Toxicities: Clinical trials have noted adverse effects such as hematologic toxicities (thrombocytopenia, neutropenia), gastrointestinal events, and elevated liver enzymes [5]. These should be monitored as endpoints in in-vivo studies, as they could be exacerbated by drug interactions.
  • Regulatory Status: Be aware that as of 2025, this compound is approved only in South Korea and not by the U.S. FDA or European EMA [5]. This may impact the availability of the drug for research and the extent of publicly available clinical data.

Visualizing Experimental Workflow

For research into this compound's effects and interactions, particularly in cell-based assays, the following workflow outlines a common experimental pathway based on the cited methodologies.

cluster_1 Start Start Experiment CellPrep Cell Preparation (AML cell lines/primary cells) Start->CellPrep DrugTreat Drug Treatment (this compound ± Combination Drug) CellPrep->DrugTreat Assay Conduct Assays DrugTreat->Assay Via Cell Viability (MTS) Assay->Via Annex Apoptosis (Annexin V/PI) Assay->Annex Casp Caspase-3 Activity Assay->Casp Cycle Cell Cycle Analysis (PI Staining) Assay->Cycle Blot Western Blot (Bax, Bcl-xl, Cytochrome C) Assay->Blot Analysis Data Analysis Via->Analysis Annex->Analysis Casp->Analysis Cycle->Analysis Blot->Analysis End Interpret Results Analysis->End

References

Mechanism of Action and Basic Profiles

Author: Smolecule Technical Support Team. Date: February 2026

Both radotinib and nilotinib are second-generation tyrosine kinase inhibitors (TKIs) designed to target the BCR-ABL1 oncoprotein in Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML) [1] [2]. The table below summarizes their core characteristics.

Feature This compound Nilotinib
Drug Class Second-generation TKI Second-generation TKI [2]
Primary Target BCR-ABL1 kinase [3] BCR-ABL1 kinase [2]
Regulatory Status Investigational; not FDA-approved [3] Approved by FDA for first- and later-line treatment [2] [4]
Key Indications Resistant/intolerant Ph+ CML (Chronic Phase) [1] Newly diagnosed Ph+ CML (CP); Ph+ CML (CP, AP) after imatinib failure [2]

The following diagram illustrates the shared primary mechanism of action for both drugs, which is the inhibition of the BCR-ABL1 signaling pathway.

G BCR_ABL1 BCR-ABL1 Oncogene Signal Constitutive Pro-Survival & Proliferation Signaling BCR_ABL1->Signal Outcome Uncontrolled Cell Growth (Chronic Myeloid Leukemia) Signal->Outcome TKI_Inhibition This compound / Nilotinib (TKI Binding to ABL1 Kinase Domain) TKI_Inhibition->BCR_ABL1 Inhibits

Efficacy and Safety Data from Clinical Studies

The tables below summarize key efficacy and safety outcomes from separate clinical trials. It is important to note that cross-trial comparisons should be interpreted with caution due to potential differences in study populations and designs.

Table 1: Efficacy Outcomes in CP-CML (Second-Line Setting) Data for this compound is from a single-arm Phase II trial. Data for nilotinib is from a pivotal trial in patients with resistance or intolerance to imatinib.

Efficacy Parameter This compound (400 mg twice daily) [1] Nilotinib (400 mg twice daily) [2] [5]
Major Cytogenetic Response (MCyR) by 12 months 65% (50/77 patients) 44%-59% (across studies)
Complete Cytogenetic Response (CCyR) by 12 months 47% (36/77 patients) ~
Major Molecular Response (MMR) by 12 months ~ Reported in clinical studies [6]
Efficacy in BCR-ABL1 mutations Lower response rates in patients with mutations [7] [1] Effective, though specific mutation sensitivity varies [2]

Table 2: Safety and Tolerability Profile This table compares commonly reported adverse events. The safety profile of nilotinib is more established in clinical practice.

Safety Parameter This compound (from Phase II trial) [1] [7] Nilotinib (from drug monograph & trials) [2]
Most Common Grade 3/4 Hematologic AE Thrombocytopenia (24.7%) Thrombocytopenia, Neutropenia, Anemia
Most Common Grade 3/4 Non-Hematologic AEs Hyperbilirubinemia (23.4%), Hyperglycemia (19.5%) Elevated lipase, Hyperglycemia, Hyperbilirubinemia
Key Warnings/Boxed Warnings ~ QT Prolongation and Sudden Deaths
Dose Modifications in Trial High rate: 68.8% required dose reduction [1] Recommended for management of AEs and drug interactions [2]
Treatment Discontinuation due to AEs 23.4% within 12 months [7] ~

Key Experimental Protocols for Reference

For researchers designing studies, here are the methodologies from key trials:

  • This compound Phase II Trial (Kim et al.) [1]:

    • Design: Multicenter, single-arm, phase II study.
    • Patients: 77 adults with Ph+ CP-CML resistant or intolerant to prior TKI therapy.
    • Intervention: this compound 400 mg orally twice daily for 12 cycles (28 days each).
    • Primary Endpoint: Rate of MCyR by 12 months.
    • Assessments: Cytogenetic response was assessed by analyzing at least 20 metaphases from bone marrow. Molecular response was measured using real-time quantitative RT-PCR for BCR-ABL1 transcript levels on the International Scale (IS). BCR-ABL1 kinase domain mutations were analyzed by direct sequencing after nested PCR amplification.
  • Nilotinib Dosing Optimization Trial (ENESTxtnd) [6]:

    • Design: Open-label, prospective phase III study.
    • Patients: 421 patients with CML in chronic phase across 18 countries.
    • Intervention: Nilotinib 300 mg twice daily, with protocol-allowed dose escalation to 400 mg twice daily for suboptimal response/failure, and dose re-escalation after reduction for adverse events.
    • Endpoints: Cumulative rate of Major Molecular Response (MMR) by 12 and 24 months, and safety.

Interpretation and Clinical Positioning

Synthesizing the available evidence:

  • Efficacy: In the second-line setting for CP-CML, both drugs demonstrate efficacy. A network meta-analysis suggested nilotinib 600 mg had high efficacy rankings, though it did not include this compound [5]. This compound shows promising response rates, but its efficacy appears lower in patients with BCR-ABL1 mutations [1].
  • Safety: The profiles differ significantly. Nilotinib carries a black box warning for QT prolongation and sudden death, requiring rigorous ECG and electrolyte monitoring [2]. This compound's prominent challenges are hepatotoxicity (hyperbilirubinemia) and hyperglycemia, which in its phase II trial led to a high rate of dose interruptions and reductions [7] [1].
  • Clinical Context: Nilotinib is well-established in international treatment guidelines as a first- and second-line option [8] [4]. This compound is positioned as an investigational agent, with studies highlighting its potential as an alternative, particularly in regions where cost and access to other second-generation TKIs are concerns [1].

Future Research Directions

The 2025 European LeukemiaNet recommendations note that this compound is among the TKIs approved in some regions, but more mature data from prospective randomized trials with longer follow-up are needed to fully establish its efficacy and safety profile relative to other TKIs [8] [7]. Key research questions remain about its long-term cardiovascular safety and optimal use in patients with specific mutations.

References

Molecular Response Comparison: Radotinib vs. Imatinib

Author: Smolecule Technical Support Team. Date: February 2026

The following data comes from the RERISE study, a multinational, open-label, Phase III trial that directly compared two doses of radotinib with imatinib in 241 patients with newly diagnosed chronic-phase Chronic Myeloid Leukemia (CML) [1] [2] [3].

Response Parameter This compound (300 mg twice daily) This compound (400 mg twice daily) Imatinib (400 mg once daily)
Major Molecular Response (MMR) by 12 months 52% [1] [3] 46% [1] [3] 30% [1] [3]
Statistical significance (P-value vs. Imatinib) ( P = 0.0044 ) [1] [3] ( P = 0.0342 ) [1] [3] (Reference)
Complete Cytogenetic Response (CCyR) by 12 months 91% [1] [2] Information Not Specified 77% [1] [2]
Statistical significance (P-value vs. Imatinib) ( P = 0.0120 ) [1] [2] Not Significant [2] (Reference)
Early Molecular Response (EMR) at 3 months 86% [1] 87% [1] 71% [1]
MR4.5 Rate by 12 months 15% [3] 14% [3] 9% [3]
Median Time to MMR 5.7 months [3] 5.6 months [3] 8.2 months [3]

Experimental Protocol from the RERISE Trial

The data in the table above was generated through a rigorous clinical trial methodology [1]:

  • Study Design: Multinational, open-label, randomized Phase III study.
  • Patient Population: 241 adult patients with newly diagnosed, Philadelphia chromosome-positive, chronic-phase CML.
  • Randomization: Patients were assigned (1:1:1) to one of three treatment groups:
    • This compound 300 mg twice daily (n=79)
    • This compound 400 mg twice daily (n=81)
    • Imatinib 400 mg once daily (n=81)
  • Primary Endpoint: Major Molecular Response (MMR) rate by 12 months. MMR is defined as a BCR-ABL1IS level of ≤ 0.1% [1].
  • Key Secondary Endpoints: Included Complete Cytogenetic Response (CCyR) rate by 12 months, Early Molecular Response (EMR) at 3 months, and safety.
  • Follow-up: The primary analysis was performed at a minimum follow-up of 12 months, with long-term data also available [4].

Mechanisms of Action and Signaling Pathways

The superior molecular response rates of this compound are linked to its more potent mechanism of action at the molecular level.

  • Primary Target: Both drugs are tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the BCR-ABL1 oncoprotein, the key driver of CML [5].
  • Potency and Resistance: As a second-generation TKI, this compound has a higher binding affinity for the BCR-ABL1 kinase compared to the first-generation imatinib. This allows it to effectively inhibit a wider spectrum of BCR-ABL1 mutants that are often resistant to imatinib, with the notable exception of the T315I "gatekeeper" mutation [6] [5].
  • Additional Pathways: Beyond BCR-ABL1, this compound also inhibits other kinases involved in cell growth and survival, such as c-KIT and the platelet-derived growth factor receptor (PDGFR) [7].

The following diagram illustrates the core mechanistic pathway of these drugs and their downstream effects on the cancer cell.

G BCR_ABL1 BCR-ABL1 Oncoprotein Proliferation Uncontrolled Cell Proliferation & Survival BCR_ABL1->Proliferation Constitutive Signaling TKI TKI Binding (Imatinib, this compound) TKI->BCR_ABL1 Inhibits Apoptosis Apoptosis (Programmed Cell Death) TKI->Apoptosis Induces Mitochondria Mitochondrial Pathway Apoptosis->Mitochondria CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspases Caspase-9, -3, -7 Activation CytochromeC->Caspases Cell Death Cell Death Caspases->Cell Death

Research indicates that the induction of apoptosis by this compound involves the mitochondrial-dependent pathway. This process includes a decrease in mitochondrial membrane potential, the release of cytochrome C into the cytosol, and the subsequent activation of caspase enzymes (caspase-9, -3, and -7), which execute programmed cell death [7].

Key Insights for Professionals

  • Dosage Consideration: The 300 mg twice-daily dose of this compound demonstrated a better efficacy and safety profile in the RERISE trial than the 400 mg twice-daily dose, which had higher discontinuation rates due to adverse events [1] [2] [3].
  • Long-Term Efficacy: Long-term follow-up data from the RERISE study confirms that the deeper molecular responses achieved with this compound are sustained, potentially making it a stronger candidate for achieving treatment-free remission (TFR) [4].
  • Safety Profile: While this compound was more effective, it had a different and sometimes more severe adverse event profile than imatinib. The most notable grade 3/4 laboratory abnormalities were elevations in bilirubin and liver enzymes, which were often manageable with dose reduction [1] [2].

References

Radotinib mutational resistance profile compared to other TKIs

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Binding

Radotinib is a type II TKI, binding to the inactive, DFG-out conformation of the BCR-ABL1 kinase [1] [2]. Its structure is highly similar to nilotinib, but a difference in one ring system (pyrazinyl in this compound vs. pyridinyl in nilotinib) leads to a subtly different hydrogen bonding interaction with the M318 residue in the kinase domain [3] [4]. This difference can influence its interaction with certain mutants.

The diagram below illustrates how this compound binds to BCR-ABL1 and where major resistance mutations occur.

architecture AblProtein ABL1 Kinase Domain InactiveConf Inactive (DFG-out) Conformation AblProtein->InactiveConf TKI This compound (Type II TKI) InactiveConf->TKI Binds PLoop P-Loop (G250, Y253, E255) InactiveConf->PLoop T315 Gatekeeper (T315) InactiveConf->T315 M318 M318 InactiveConf->M318 OtherSites Other Sites (F317, F359, V299, M351) InactiveConf->OtherSites

Mutational Resistance Profile of this compound

This compound's efficacy varies significantly across different BCR-ABL1 kinase domain mutations. The table below summarizes its preclinical inhibitory activity (IC50 in nM) compared to nilotinib [3] [4].

BCR-ABL1 Variant This compound IC50 (nM) Nilotinib IC50 (nM) Notes & Clinical Correlation
Native (unmutated) 30.6 32.5 Comparable potency [3] [4].
P-loop Mutants High-level clinical resistance forecast [3].
├ G250E 472.7 306.5 ~1.5x less potent than nilotinib [3].
├ Y253H 2804.0 1719.3 ~1.6x less potent than nilotinib [3].
└ E255V 1618.7 897.2 ~1.8x less potent than nilotinib [3].
T315I Gatekeeper Resistant Resistant Complete insensitivity to both drugs [3].
Other Single Mutants Variable response, some conferring moderate resistance.
├ F317L 200.1 100.5 ~2x less potent than nilotinib [3].
├ V299L 106.4 74.4 ~1.4x less potent than nilotinib [3].
└ F359C 569.8 370.0 ~1.5x less potent than nilotinib [3].
Compound Mutants Substantially reduced potency vs. nilotinib [3].
├ V299L + F317L 362.1 133.6 ~2.7x less potent than nilotinib [3].
├ V299L + F359V 805.0 380.2 ~2.1x less potent than nilotinib [3].
└ F317L + F359V 8964.3 622.9 >14x less potent than nilotinib [3].

Comparison with Other TKIs

This table positions this compound within the broader TKI arsenal, based on clinical and preclinical profiles [1].

TKI (Generation) Key Resistance Mutations (Single Mutants) Key Distinguishing Features
Imatinib (1st) M244V, G250E, Y253H, E255K/V, T315I, F317L, F359V [1] Broadest spectrum of vulnerabilities.
This compound (2nd) G250E, Y253H, E255K/V, T315I, F359V [3] [5] Profile similar to nilotinib; less potent against several single and compound mutants.
Nilotinib (2nd) Y253H, E255K/V, T315I, F359V [1] Similar profile to this compound but generally more potent.
Dasatinib (2nd) V299L, T315I, F317L/V/I/C [1] Type I inhibitor; distinct hotspot at V299 and F317.
Ponatinib (3rd) T315I (and no single mutants) [1] Only approved TKI active against all single mutants, including T315I.

Experimental Data and Clinical Correlation

The resistance profile is not just theoretical; it is corroborated by clinical and experimental evidence.

  • In Vitro Cellular Assays: The primary data in the tables above come from standard MTS cell proliferation assays using Ba/F3 cell lines engineered to depend on specific BCR-ABL1 mutants (native or mutated) for survival. The IC50 value represents the drug concentration required to inhibit cell proliferation by 50% [3].
  • Immunoblot Analysis: This method confirms that this compound effectively blocks phosphorylation of BCR-ABL1 and its downstream signaling in native and some mutant cells (e.g., V299L, F317L), but not in others (e.g., E255V, T315I) [3].
  • Clinical Response Correlation: A phase II clinical trial in CML patients with resistance/intolerance to prior TKIs showed that only 3 out of 14 patients (21%) with baseline BCR-ABL1 mutations achieved a complete cytogenetic response (CCyR), compared to higher response rates in patients without mutations [5]. During the trial, newly emergent mutations in six patients included E255V and T315I, which are associated with high-level this compound resistance in preclinical models [3].

Key Takeaways for Researchers

  • Consider Mutation Status: this compound is a potent option for native BCR-ABL1 and a subset of mutants (e.g., M244V, M351T), but its efficacy is significantly compromised by P-loop mutations and the T315I gatekeeper mutation.
  • Beware of Compound Mutants: The reduced potency of this compound against compound mutants, especially those involving F359 and other residues, is a notable weakness compared to nilotinib. This may be a critical factor in cases of treatment failure with prior second-generation TKIs.
  • Position in the TKI Arsenal: this compound's primary clinical value may lie as a therapeutic option after imatinib failure, particularly in regions where cost is a consideration [3]. For patients harboring or at risk of developing mutations with high-level resistance (like T315I), third-generation TKIs like ponatinib are required.

References

Radotinib cost-effectiveness compared to second-generation TKIs

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Comparison: Radotinib vs. Other TKIs

The tables below summarize key efficacy and safety findings from recent systematic reviews and network meta-analyses.

Table 1: Comparative Efficacy of Front-line TKIs in Chronic-Phase CML

TKI (Dose) Major Molecular Response (MMR) at 12 Months Complete Cytogenetic Response (CCyR) at 12 Months Key Efficacy Findings

| This compound (300 mg BID) | Comparable to other 2nd-gen TKIs [1] [2] | Comparable to other 2nd-gen TKIs [1] [2] | Ranked among most efficacious & tolerable front-line therapies [1] Superior MMR/CCyR vs. imatinib 400mg [2] | | Nilotinib (300 mg BID) | SUCRA: Highest likelihood of best MMR [2] | SUCRA: Highest likelihood of best CCyR [2] | Superior MMR/CCyR vs. imatinib [2] [3] Higher deep molecular response rates [3] | | Dasatinib (100 mg QD) | Superior to imatinib 400mg [3] | Superior to imatinib 400mg [3] | Higher rates of deep molecular response [3] Comparable efficacy to this compound & nilotinib [1] | | Imatinib (400 mg QD) | Baseline for comparison | Baseline for comparison | Lower MMR/CCyR vs. 2nd-gen TKIs [2] [3] Favorable safety profile [4] [2] |

Table 2: Comparative Safety and Tolerability of Front-line TKIs

TKI (Dose) Hematologic Adverse Events (Grade ≥3) Non-Hematologic Adverse Events Key Safety Findings

| This compound | Lower severe neutropenia risk vs. imatinib [2] Anemia & thrombocytopenia risk comparable to other 2nd-gen TKIs [2] | Higher liver toxicity (all-grade ALT/AST elevation) vs. other TKIs [2] | Favorable overall tolerability profile when considered with efficacy [1] | | Nilotinib | Favorable safety profile for severe hematologic AEs [2] | Associated with cardiovascular/thromboembolic side effects [4] | Requires primary prophylaxis with antiplatelet drugs per some reviews [4] | | Dasatinib | Higher likelihood of causing anemia [2] | Associated with pleural effusion [3] | - | | Bosutinib | Higher likelihood of thrombocytopenia [2] | Common GI side effects (diarrhea) [3] | - | | Imatinib (400 mg) | Higher likelihood of severe neutropenia [2] | Generally considered safest TKI profile [4] | Most favorable overall safety profile among TKIs [4] |

Experimental Data and Mechanisms of Action

For your guide's section on experimental protocols, here are key methodologies from foundational studies.

Cytotoxicity Assay (e.g., MTT Assay)

  • Purpose: To evaluate the cytotoxic effects of Dasatinib and this compound on c-KIT-positive acute myeloid leukemia (AML) cell lines and patient bone marrow cells [5].
  • Methodology: Cells are treated with varying concentrations of TKIs. After incubation, MTT reagent is added and converted to formazan by metabolically active cells. The formazan crystals are solubilized, and absorbance is measured to determine cell viability [5].

Analysis of Apoptosis by Flow Cytometry

  • Purpose: To quantify the induction of apoptosis (programmed cell death) in c-KIT-positive AML cells treated with this compound or Dasatinib [5].
  • Methodology: Cells are stained with Annexin V (which binds to phosphatidylserine exposed on the surface of apoptotic cells) and a viability dye like Propidium Iodide (PI). The stained cells are then analyzed by flow cytometry to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/dead (Annexin V+/PI+) cells [5].

Western Blot Analysis

  • Purpose: To investigate changes in protein expression and signaling pathways following TKI treatment [5].
  • Methodology: Proteins are extracted from treated and control cells, separated by gel electrophoresis, and transferred to a membrane. The membrane is then probed with specific antibodies against target proteins (e.g., c-KIT, HSP90β, Apaf-1, PARP, cleaved caspases). Detection is achieved using chemiluminescent or fluorescent methods, revealing protein levels and cleavage status [5].

Signaling Pathway of this compound in c-KIT-Positive Cells

The following diagram illustrates the mechanism of this compound-induced cell death in c-KIT-positive AML cells, based on the cited research [5].

G This compound This compound c_KIT_Receptor c_KIT_Receptor This compound->c_KIT_Receptor Binds & Inhibits c_KIT_Endocytosis c_KIT_Endocytosis c_KIT_Receptor->c_KIT_Endocytosis Triggers Clathrin-Mediated Endocytosis HSP90b_Downregulation HSP90b_Downregulation c_KIT_Endocytosis->HSP90b_Downregulation Leads To Apaf1_Release Apaf1_Release HSP90b_Downregulation->Apaf1_Release Promotes Caspase_Activation Caspase_Activation Apaf1_Release->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Induces

Diagram Title: this compound-Induced Apoptosis in c-KIT+ AML Cells

References

Radotinib complete cytogenetic response rates in clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data and Clinical Trial Comparison

The table below summarizes the key efficacy endpoints from the pivotal RERISE Phase III clinical trial, which directly compared two doses of radotinib with imatinib [1] [2].

Trial Arm CCyR by 12 Months MMR by 12 Months Early Molecular Response (3 months) Discontinuation due to AEs
This compound 300 mg BID 91% [1] [2] 52% [1] [2] 86% [1] 9% [2]
This compound 400 mg BID Not fully reported 46% [1] [2] 87% [1] 20% [2]
Imatinib 400 mg QD 77% [1] [2] 30% [1] [2] 71% [1] 6% [2]

Abbreviations: BID: twice a day; QD: once a day; CCyR: Complete Cytogenetic Response; MMR: Major Molecular Response; AEs: Adverse Events.

A more recent network meta-analysis (published in 2024) that included multiple tyrosine kinase inhibitors (TKIs) corroborates these findings, concluding that second-generation TKIs like this compound, dasatinib, and nilotinib show advantages in improving MMR and CCyR rates over the first-generation imatinib [3].

Experimental Protocol & Methodological Details

For a professional audience, detailing the experimental design of the key trials is crucial. The following outlines the core methodology from the RERISE study and the subsequent network meta-analysis.

RERISE Phase III Clinical Trial Design

This is the primary source of head-to-head data for this compound versus imatinib [1].

  • Study Design: Multinational, open-label, randomized, parallel-group Phase III study.
  • Patient Population: 241 adults with newly diagnosed, Philadelphia chromosome-positive (Ph+) CML in chronic phase.
  • Intervention Groups: Patients were randomized (1:1:1) to receive:
    • This compound 300 mg twice daily
    • This compound 400 mg twice daily
    • Imatinib 400 mg once daily
  • Primary Endpoint: Rate of Major Molecular Response (MMR) at 12 months.
  • Key Secondary Endpoints: Included Complete Cytogenetic Response (CCyR) by 12 months, early molecular response (EMR) at 3 months, and safety.
  • Assessment Methods:
    • Molecular Response: Measured using Real-time Quantitative Polymerase Chain Reaction (RQ-PCR) in a central laboratory. MMR was defined as BCR-ABL1/ABL% ≤ 0.1% on the international scale (IS) [1] [4].
    • Cytogenetic Response: Assessed via bone marrow cytogenetic analysis. CCyR was defined as 0% Philadelphia-positive metaphase cells in at least 20 metaphases analyzed [1].
Network Meta-Analysis Methodology

This analysis provides a broader context by comparing multiple TKIs indirectly [3].

  • Search Strategy: Systematic search of databases (PubMed, Cochrane Library, Embase, CNKI, etc.) for Randomized Controlled Trials (RCTs) up to July 2023.
  • Inclusion Criteria: RCTs comparing first-line TKIs (imatinib, dasatinib, nilotinib, this compound, bosutinib, flumatinib) in adult CML patients.
  • Statistical Approach: A frequentist network meta-analysis was performed to compare the efficacy and safety of different TKIs, reporting outcomes like MMR and CCyR with surface under the cumulative ranking (SUCRA) values.

Mechanism of Action and Signaling Pathway

This compound is a second-generation BCR-ABL1 tyrosine kinase inhibitor (TKI). The following diagram illustrates its targeted mechanism within the CML signaling pathway, which is central to its efficacy.

G BCR_ABL BCR-ABL Fusion Gene (Philadelphia Chromosome) OncogenicTK Constitutive Activation of BCR-ABL Tyrosine Kinase BCR_ABL->OncogenicTK Proliferation Uncontrolled Cell Proliferation & Survival OncogenicTK->Proliferation CML Chronic Myeloid Leukemia (CML) Proliferation->CML This compound This compound (BCR-ABL TKI) Inhibition Competitive Inhibition of ATP-binding Site This compound->Inhibition Inhibition->OncogenicTK Targets SignalBlock Blocked Downstream Signaling Inhibition->SignalBlock Apoptosis Induced Apoptosis (Programmed Cell Death) SignalBlock->Apoptosis

Figure 1: Mechanism of this compound in Targeted CML Therapy. This compound binds to the ATP-binding site of the constitutively active BCR-ABL tyrosine kinase, blocking downstream signaling pathways that drive uncontrolled proliferation and promoting apoptosis in CML cells [1].

Summary for Drug Development Professionals

  • Efficacy Positioning: this compound at 300 mg BID demonstrates superior cytogenetic and molecular efficacy over imatinib 400 mg QD, with faster and deeper responses [1] [3] [2].
  • Safety and Tolerability: The safety profile differs from imatinib. While hematologic adverse events like neutropenia were less frequent with this compound, non-hematologic events (e.g., rash, headache) were more common. The 300 mg dose showed better tolerability than the 400 mg dose [2].
  • Clinical Context: The choice of TKI involves a risk-benefit assessment. This compound represents an effective first-line option, particularly where faster, deeper responses are a priority and its specific safety profile is manageable [3].

References

Radotinib major molecular response rates in newly diagnosed CML

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety Comparison in Clinical Trials

The core efficacy data primarily comes from the phase III RERISE clinical trial, which directly compared two doses of radotinib with imatinib in newly diagnosed chronic-phase CML patients [1] [2] [3].

Table 1: Efficacy and Safety Outcomes from the RERISE Trial at 12 Months

Outcome Measure This compound 300 mg (n=79) This compound 400 mg (n=81) Imatinib 400 mg (n=81)
Major Molecular Response (MMR) 52% [1] [2] 46% [1] [2] 30% [1] [2]
Complete Cytogenetic Response (CCyR) 91% [1] [2] 86% [2] 77% [1] [2]
Median Time to MMR 5.7 months [2] 5.6 months [2] 8.2 months [2]
Discontinuation due to Adverse Events 9% [2] 20% [2] 6% [2]
Common Non-Hematologic Adverse Events (All Grades) Rash, nausea/vomiting, headache, pruritus [2] Rash, nausea/vomiting, headache, pruritus [2] Edema, myalgia, nausea/vomiting, rash [2]
Grade 3/4 Hematologic Adverse Events Thrombocytopenia (16-17%), Neutropenia (19%) [2] Thrombocytopenia (14%), Neutropenia (24%) [2] Thrombocytopenia (20%), Neutropenia (30%) [2]
Grade 3/4 Biochemistry Abnormalities Hyperbilirubinemia (27%), ALT/AST elevation [3] Hyperbilirubinemia (42%), ALT/AST elevation [3] Lower incidence of liver enzyme elevations [3]

† Denotes statistical superiority over the imatinib group.

A more recent network meta-analysis that included multiple Tyrosine Kinase Inhibitors (TKIs) corroborates these findings, confirming that second-generation TKIs like this compound, dasatinib, and nilotinib generally show superior efficacy in achieving MMR and CCyR compared to first-generation imatinib [4].

Experimental Protocol & Mechanistic Insights

Understanding the experimental design and mechanism of action is crucial for interpreting these clinical results.

Detailed Methodology from Key Studies

The data in Table 1 is primarily from the RERISE study, a multinational, open-label, randomized Phase III clinical trial [1].

  • Patients: 241 adults with newly diagnosed Philadelphia chromosome-positive chronic-phase CML.
  • Intervention: Patients were randomized 1:1:1 to receive this compound (300 mg twice daily), this compound (400 mg twice daily), or imatinib (400 mg once daily).
  • Primary Endpoint: The rate of MMR by 12 months. MMR was defined as a BCR-ABL1 transcript level ≤0.1% on the International Scale (IS), assessed by real-time quantitative reverse transcriptase-polymerase chain reaction (qRT-PCR) at baseline and every three months [1] [5].
  • Cytogenetic Response: CCyR was assessed by evaluating at least 20 metaphases from bone marrow samples [6].
Mechanism of Action and Signaling Pathways

This compound is a second-generation oral, multi-targeted inhibitor of receptor tyrosine kinases. Its primary action is the inhibition of the BCR-ABL1 protein, the oncogenic driver of CML [7]. Pre-clinical studies have shown it to be superior to imatinib in targeting both wild-type and mutant BCR-ABL1 cell lines [6].

Research in multiple myeloma cells has revealed that this compound induces apoptosis through the mitochondrial-dependent pathway [7]. The sequence of events is summarized in the diagram below.

G This compound This compound Bcl2_Family Bcl-2 Family Imbalance (↓ Bcl-2/Bcl-xL, ↑ Bax/Bak) This compound->Bcl2_Family Initiates MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Bcl2_Family->MMP Triggers CytoC_Release Cytochrome C Release into Cytosol MMP->CytoC_Release Causes CaspaseActivation Caspase Cascade Activation (Caspase-9, -3, -7) CytoC_Release->CaspaseActivation Activates Apoptosis Apoptosis (Cell Death) CaspaseActivation->Apoptosis Executes

The key molecular events in this pathway include [7]:

  • BCR-ABL1 Inhibition: this compound binds to and inhibits the BCR-ABL1 tyrosine kinase.
  • Altered Bcl-2 Family Expression: Treatment decreases the expression of anti-apoptotic proteins (Bcl-2, Bcl-xL) and increases pro-apoptotic proteins (Bax, Bak), creating an imbalance that promotes cell death.
  • Mitochondrial Dysfunction: This imbalance leads to a loss of mitochondrial membrane potential (ΔΨm).
  • Cytochrome C Release: The compromised membrane allows cytochrome C to escape from the mitochondria into the cytosol.
  • Caspase Activation: Cytochrome C in the cytosol triggers the assembly of the apoptosome, leading to the sequential activation of caspase-9 and then effector caspases like caspase-3 and -7.
  • Apoptosis Execution: Activated caspases cleave key cellular proteins, such as PARP-1, leading to programmed cell death.

Key Considerations for Professionals

  • Dose Selection: The 300 mg twice-daily dose demonstrated a better efficacy-tolerability balance. The higher 400 mg dose did not show statistically superior efficacy over imatinib in some analyses, likely due to higher discontinuation rates from toxicity [3].
  • Safety Management: Hepatic toxicity (hyperbilirubinemia, ALT/AST elevation) is a notable class effect. In trials, over 80% of these events were managed successfully with dose modification or interruption [3] [6].
  • Broader Context: While this compound shows superior efficacy to imatinib, a network meta-analysis suggests that among second-generation TKIs, nilotinib 300 mg may have the highest probability of achieving the best MMR and CCyR rates, though direct head-to-head trials are lacking [4].

References

Radotinib efficacy in TKI-resistant CML patients

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data in TKI-Resistant CML

The table below summarizes the efficacy results from a phase II trial involving 77 Asian patients with CML in the chronic phase (CML-CP) who were resistant or intolerant to previous TKI treatment. Patients were treated with radotinib at a starting dose of 400 mg twice daily [1].

Efficacy Endpoint Overall Response Rate In Imatinib-Resistant Patients In Imatinib-Intolerant Patients In Patients Without BCR-ABL1 Mutations
Major Cytogenetic Response (MCyR) 65% (50/77 patients) 68% 59% Superior response rates
Complete Cytogenetic Response (CCyR) 47% (36/77 patients) by 12 months Information missing Information missing Information missing

Abbreviations: MCyR: Major Cytogenetic Response (Philadelphia chromosome-positive metaphases ≤35%); CCyR: Complete Cytogenetic Response (Philadelphia chromosome-positive metaphases 0%) [2].

These results are considered comparable to those achieved with other second-generation TKIs (like nilotinib, dasatinib, and bosutinib) used in the salvage setting after imatinib failure [1].

Mutational Sensitivity and Resistance

The efficacy of this compound is strongly influenced by the presence of specific mutations in the BCR-ABL1 kinase domain. Understanding this profile is crucial for selecting the appropriate therapy for resistant patients [1] [3].

  • Sensitive Mutations: this compound is effective against several common BCR-ABL1 mutations, including M244V, Q252H, V299L, F311I, F317L, M351T, and H396R [1].
  • Resistant Mutations: The T315I "gatekeeper" mutation confers high-level resistance to this compound, as it does to all first- and second-generation TKIs except ponatinib. Other mutations that confer moderate to high resistance include G250E, Y253H, E255V, T315M, and F359C [1] [3] [4].

Key Experimental Protocol

For transparency and reproducibility, here are the methodological details from the pivotal phase II trial cited above [1].

  • Study Design: Open-label, multicenter, phase II clinical trial.
  • Patient Population: 77 adult patients with CML-CP confirmed to be resistant or intolerant to prior TKI therapy.
  • Intervention: Oral this compound hydrochloride (IY5511) at a dose of 400 mg twice daily.
  • Primary Endpoint: The rate of Major Cytogenetic Response (MCyR) by 12 months of treatment.
  • Assessment Methods:
    • Cytogenetic Response: Evaluated through bone marrow cytogenetic analysis every 3 months. This involves analyzing the metaphases of cells from a bone marrow aspirate to determine the percentage of Philadelphia chromosome-positive cells.
    • Molecular Response: monitored via quantitative reverse transcription polymerase chain reaction (qRT-PCR) to measure BCR-ABL1 transcript levels.
    • Mutation Screening: Direct sequencing of the BCR-ABL1 kinase domain was performed to identify baseline and emerging mutations.

Safety and Tolerability Profile

While effective, this compound treatment is associated with specific adverse events that require careful management [1].

  • Common Grade III/IV Non-Hematological Adverse Events: The most frequent severe biochemical abnormalities were hyperbilirubinemia (23.4%), hyperglycemia (19.5%), and elevated alanine aminotransferase (ALT) (11.7%) [1].
  • Common Grade III/IV Hematological Adverse Events: Thrombocytopenia (24.7%) and anemia (5.2%) were observed [1].
  • Dose Modifications: The study reported that dose reduction or interruption was necessary in a significant proportion of patients (68.8% and 71.4%, respectively), indicating that the 800 mg daily starting dose may be challenging for some patients in the second-line setting [1].

Mechanism of Action and Resistance

The following diagram illustrates the mechanism of BCR-ABL1 inhibition by TKIs like this compound and how mutations can lead to drug resistance, a core concept in understanding its use in resistant CML.

The therapeutic efficacy of TKIs is a balance between effective inhibition and the selective pressure for resistance mutations. The diagram above shows this relationship [3] [4].

  • Normal Pathway & Inhibition: this compound is a second-generation TKI that competitively binds to the ATP-binding site of the BCR-ABL1 protein, inhibiting its constitutive tyrosine kinase activity and inducing leukemia cell death [1] [5].
  • Resistance Pathway: Point mutations in the kinase domain can alter the drug-binding site, preventing TKI binding and leading to clinical resistance. The specific mutation determines the degree of resistance to different TKIs [3] [4].

Context Among Treatment Options

This compound is one of several second-generation TKIs available for managing CML after initial TKI failure.

  • Approval Status: It is currently approved for the treatment of CML in South Korea, for both newly diagnosed patients and those requiring salvage therapy [1] [5].
  • Position in Therapy: Its efficacy and mutation profile position it as a viable second-line option for patients resistant or intolerant to imatinib, particularly for those without the T315I mutation [1].
  • Comparison with Other TKIs: The response rates and mechanism of action of this compound are comparable to other second-generation TKIs like nilotinib and dasatinib. Its distinct safety profile (e.g., higher incidence of liver enzyme elevations) may influence the choice between these agents [1] [6].

References

Radotinib activity against specific BCR-ABL mutations

Author: Smolecule Technical Support Team. Date: February 2026

Radotinib's Activity Against BCR-ABL Mutations

Feature Description
Primary Target BCR-ABL1 tyrosine kinase (constitutively active fusion protein in Ph+ CML) [1] [2] [3].
Inhibition IC₅₀ 34 nM (cell-free assay) [3].
Key Mutations Sensitive Effective against many common BCR-ABL1 mutant clones [3].
Key Mutation Resistant T315I mutation confers complete resistance [4] [3].

Comparison with Other BCR-ABL Inhibitors

The table below summarizes the activity of various TKIs against different BCR-ABL mutations, based on data from clinical studies and scientific reviews.

TKI (Generation) Activity Against Common Mutations Activity Against T315I Mutation
Imatinib (1st) Limited spectrum; resistance can develop [5] [6]. No activity [5] [6].
This compound (2nd) Yes (broader spectrum than imatinib) [3]. No activity [4] [3].
Nilotinib (2nd) Yes [5]. No activity [4] [5].
Dasatinib (2nd) Yes [5]. No activity [4] [5].
Bosutinib (2nd) Yes [6]. No activity [6].
Ponatinib (3rd) Yes (very broad spectrum) [5]. Yes (specifically designed to inhibit T315I) [4] [5].
Asciminib Yes [6]. Yes (novel allosteric mechanism) [6].

Experimental Data & Protocols

For researchers, the key experimental findings and methodologies used to establish this compound's efficacy are as follows:

  • Kinase Assay: The inhibitory concentration (IC₅₀) of 34 nM for BCR-ABL1 was determined through in vitro biochemical kinase assays [3].
  • Cell Proliferation Assay: The anti-proliferative effect of this compound was tested on various human CML cell lines (e.g., K562). Cells were seeded in 96-well plates and treated with a range of this compound concentrations (0-100 μM) for 72 hours. Cell viability was then measured using a colorimetric method (e.g., MTS assay with absorbance read at 490nm) [3].
  • Biomarker Analysis (CrkL Phosphorylation): To confirm target engagement in cells, this compound's effect on downstream BCR-ABL1 signaling was measured. Treatment with this compound led to a reduction in phosphorylation of CrkL, a major adaptor protein and substrate of BCR-ABL1, as detected by western blot [3].

Key Signaling Pathways & Experimental Workflow

The following diagrams illustrate the primary signaling pathways involved in BCR-ABL driven leukemia and a generalized workflow for the key experiments cited.

BCR-ABL1 Oncogenic Signaling Pathway

G BCRABL BCR-ABL1 Fusion Kinase GRB2 Adapter Proteins (GRB2, SHC1, CRK1) BCRABL->GRB2 STAT STAT5 BCRABL->STAT RAS RAS GRB2->RAS PI3K PI3K GRB2->PI3K MAPK MAPK/ERK (Proliferation) RAS->MAPK AKT AKT/mTOR (Survival) PI3K->AKT Transcription Altered Gene Expression STAT->Transcription MAPK->Transcription AKT->Transcription

Key Experimental Workflow for TKI Profiling

G Step1 1. In Vitro Kinase Assay (Determine IC₅₀) Step2 2. Cellular Assays Step1->Step2 Step2a a. Cell Viability/Proliferation (IC₅₀ in mutant cell lines) Step2->Step2a Step2b b. Pathway Inhibition (p-CrkL, p-STAT5 by Western Blot) Step2->Step2b Step3 3. Data Synthesis (Profile mutation sensitivity) Step2a->Step3 Step2b->Step3

Key Takeaways for Researchers

  • Position in TKI Landscape: this compound is a potent second-generation TKI that serves as an option for patients with resistance or intolerance to imatinib, but its utility is limited by the T315I mutation [1] [4].
  • Overcoming T315I: The T315I mutation remains a significant clinical challenge. Current strategies involve third-generation ATP-competitive inhibitors like ponatinib or the allosteric inhibitor asciminib, which binds a different site on the BCR-ABL1 protein [5] [6].
  • Novel Developments: Research is focused on overcoming resistance through novel agents. For example, KF1601 is a dual inhibitor of BCR-ABL1 and FLT3 shown in preclinical studies to be effective against the T315I mutation and potentially address resistance mechanisms in blast phase CML [4].

References

Efficacy and Safety Comparison of Radotinib in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key efficacy and safety data for radotinib from Phase 2 and Phase 3 trials, providing an objective comparison with imatinib.

Table 1: Efficacy Outcomes in Newly Diagnosed Chronic Phase CML (RERISE Phase 3 Study)

Efficacy Endpoint This compound 300 mg Twice Daily (n=79) This compound 400 mg Twice Daily (n=81) Imatinib 400 mg Once Daily (n=81)
MMR by 12 months 52% [1] 46% [1] 30% [1]
MMR by 48 months 86% [2] 83% [2] 75% [2]
CCyR by 12 months 91% [1] 86% [1] 77% [1]
Early Molecular Response (3 months) 86% [1] 87% [1] 71% [1]
MR4.5 by 48 months 52% [2] 44% [2] 44% [2]
Treatment Failure by 48 months 6% [2] 5% [2] 19% [2]

Table 2: Efficacy and Safety in Resistant/Intolerant CML (Phase 2 Study)

Parameter Result (this compound 400 mg Twice Daily, n=77)
Major Cytogenetic Response (MCyR) by 12 months 65% (cumulative 75%) [3] [4]
Complete Cytogenetic Response (CCyR) by 12 months 47% [3] [4]
Overall Survival at 12 months 96.1% [3] [4]
Progression-Free Survival at 12 months 86.3% [3] [4]
Common Grade 3/4 Non-Hematologic Adverse Events Hyperbilirubinemia (23.4%), Fatigue (3.9%), Asthenia (3.9%), Nausea (2.6%) [3] [4]
Common Grade 3/4 Hematologic Abnormalities Thrombocytopenia (24.7%), Anemia (5.2%) [3] [4]

Experimental Protocols and Methodologies

For researchers, the specific methodologies used in these trials are critical for evaluating the data.

1. Study Designs and Patient Populations

  • Phase 3 (RERISE trial): This was a multinational, open-label, randomized study. Patients newly diagnosed with Philadelphia chromosome-positive CML-CP within the previous three months were stratified by Sokal risk score and randomized to receive this compound (300 mg or 400 mg twice daily) or imatinib (400 mg once daily). The primary endpoint was Major Molecular Response (MMR) by 12 months [1] [2].
  • Phase 2: This was a multicenter trial in patients with Philadelphia chromosome-positive CML-CP who had confirmed resistance or intolerance to prior BCR-ABL1 TKIs (mostly imatinib). Patients received this compound 400 mg twice daily. The primary endpoint was Major Cytogenetic Response (MCyR) by 12 months [3] [4].

2. Key Efficacy Assessments

  • Molecular Response: Real-time quantitative Polymerase Chain Reaction (qRT-PCR) was performed on peripheral blood samples at a central laboratory at baseline and every 3 months. Responses were measured on the International Scale (IS) [2] [4].
    • Major Molecular Response (MMR): Defined as BCR-ABL1 ≤ 0.1% IS [1] [2].
    • Molecular Response 4.5 (MR4.5): Defined as BCR-ABL1 ≤ 0.0032% IS, indicating a 4.5-log reduction [2].
  • Cytogenetic Response: Bone marrow aspiration and/or biopsy was performed, and at least 20 metaphases were analyzed to assess the Philadelphia chromosome.
    • Complete Cytogenetic Response (CCyR): Defined as 0% Philadelphia-positive metaphases [3] [4].
    • Major Cytogenetic Response (MCyR): Combines CCyR and Partial Cytogenetic Response (Philadelphia-positive metaphases 1-35%) [3].

3. Mutation Analysis

  • The ABL1 kinase domain was sequenced via direct sequencing after nested PCR amplification at baseline and upon treatment failure to identify mutations that could confer resistance [3] [4].

4. Safety Monitoring

  • Adverse events were monitored throughout the study and graded according to the Common Terminology Criteria for Adverse Events (CTCAE) version 3.0 [3] [2]. Physical examinations and laboratory tests were performed to assess organ function and hematologic parameters.

Mechanism of Action and Signaling Pathway

This compound is a second-generation, oral BCR-ABL1 tyrosine kinase inhibitor. Its mechanism can be visualized through the following pathway:

G Philadelphia Philadelphia BCR_ABL BCR_ABL Philadelphia->BCR_ABL Creates Signaling Signaling BCR_ABL->Signaling Activates Pathways ATP ATP ATP->BCR_ABL Binds This compound This compound This compound->BCR_ABL Competitively Inhibits Proliferation Proliferation Signaling->Proliferation Uncontrolled Cell Apoptosis Apoptosis Signaling->Apoptosis Inhibits Programmed Cell Death

This compound Inhibition of BCR-ABL Driven Leukemogenesis
  • Target: this compound selectively binds to the ATP-binding site of the BCR-ABL tyrosine kinase, a constitutively active oncoprotein resulting from the Philadelphia chromosome [5].
  • Effect: This binding inhibits the kinase's activity, blocking downstream signaling pathways that lead to uncontrolled proliferation and resistance to apoptosis in leukemic cells [5].
  • Advantage over Imatinib: this compound has a higher binding affinity for BCR-ABL and can inhibit many BCR-ABL mutants that are resistant to imatinib, though it is less potent than nilotinib against some specific single and compound mutants (e.g., E255V/V299L) [6]. It is ineffective against the T315I "gatekeeper" mutation [5] [6].

Insights for Research and Development

  • Dosing Considerations: Analysis of the RERISE trial data revealed a significant inverse relationship between this compound starting dose (adjusted for body weight) and the probability of achieving MMR, partly due to toxicity-driven dose interruptions [7]. This suggests that a lower initial dose (e.g., 400 mg once daily) may improve long-term efficacy by enhancing tolerability and treatment continuity [7].
  • Potential for Treatment-Free Remission (TFR): The deep molecular responses (MR4.5) achieved by a significant proportion of patients in the Phase 3 trial suggest that this compound may be a suitable candidate for studying treatment-free remission, a current major goal in CML therapy [2].
  • Exploration in Other Cancers: Preclinical studies indicate that this compound can induce apoptosis in multiple myeloma cells via the mitochondrial-dependent pathway, independent of BCR-ABL, suggesting potential for therapeutic repurposing [8].

References

×

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

530.17904181 Da

Monoisotopic Mass

530.17904181 Da

Heavy Atom Count

39

Appearance

white solid powder

UNII

I284LJY110

Drug Indication

Radotinib is indicated for the treatment of different types of cancer, most notably Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) with resistance or intolerance of other Bcr-Abl tyrosine-kinase inhibitors, such as patients resistant or intolerant to imatinib.

Mechanism of Action

Philadelphia chromosome positive (Ph+) leukemia is driven by the constitutive enzymatic activity of the BCR-ABL1 fusion kinase. Tyrosine kinase inhibitors (TKIs) that block the activity of BCR-ABL1 are successfully used clinically to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).

Other CAS

926037-48-1

Wikipedia

Radotinib

Dates

Last modified: 09-13-2023
1: Eskazan AE, Keskin D. Radotinib and its clinical potential in chronic-phase
chronic myeloid leukemia patients: an update. Ther Adv Hematol. 2017
Sep;8(9):237-243. doi: 10.1177/2040620717719851. Epub 2017 Jul 25. Review. PubMed
PMID: 29051802; PubMed Central PMCID: PMC5639974.


2: Kwak JY, Kim SH, Oh SJ, Zang DY, Kim H, Kim JA, Do YR, Kim HJ, Park JS, Choi
CW, Lee WS, Mun YC, Kong JH, Chung JS, Shin HJ, Kim DY, Park J, Jung CW,
Bunworasate U, Comia NS, Jootar S, Reksodiputro H, Caguioa PB, Lee SE, Kim DW.
Phase III clinical trial (RERISE study) results of Efficacy and safety of
radotinib compared with imatinib in newly diagnosed chronic phase chronic myeloid
leukemia. Clin Cancer Res. 2017 Sep 22. pii: clincanres.0957.2017. doi:
10.1158/1078-0432.CCR-17-0957. [Epub ahead of print] PubMed PMID: 28939746.


3: Woo YR, Kim JS, Kim DW, Park HJ. Development of dysplastic nevus during
radotinib therapy in patients with chronic myeloid leukemia. Indian J Dermatol
Venereol Leprol. 2017 Nov-Dec;83(6):704-707. doi: 10.4103/ijdvl.IJDVL_1030_16.
PubMed PMID: 28891531.


4: Heo SK, Noh EK, Kim JY, Jo JC, Choi Y, Koh S, Baek JH, Min YJ, Kim H.
Radotinib induces high cytotoxicity in c-KIT positive acute myeloid leukemia
cells. Eur J Pharmacol. 2017 Jun 5;804:52-56. doi: 10.1016/j.ejphar.2017.03.040.
Epub 2017 Mar 18. PubMed PMID: 28322836.


5: Cheon J, Ahn JW, Park KM, Lee G, Jo YS. Teratogenic Effect of Radotinib: Case
Report. Anticancer Res. 2016 Dec;36(12):6599-6601. Erratum in: Anticancer Res.
2017 Feb;37(2):953. PubMed PMID: 27919989.


6: Heo SK, Noh EK, Gwon GD, Kim JY, Jo JC, Choi Y, Koh S, Baek JH, Min YJ, Kim H.
Radotinib inhibits acute myeloid leukemia cell proliferation via induction of
mitochondrial-dependent apoptosis and CDK inhibitors. Eur J Pharmacol. 2016 Oct
15;789:280-290. doi: 10.1016/j.ejphar.2016.07.049. Epub 2016 Jul 28. PubMed PMID:
27477352.


7: Kim M, Yoon YH, Lee JH, Kim DW, Park HJ. Eruptive Melanocytic Naevi Caused by
Radotinib Therapy in Patients with Chronic Myeloid Leukaemia: 10 cases and a
literature Review. Acta Derm Venereol. 2017 Jan 4;97(1):115-116. doi:
10.2340/00015555-2475. Review. PubMed PMID: 27276507.


8: Noh H, Park MS, Kim SH, Oh SJ, Zang DY, Park HL, Cho DJ, Kim DW, Lee JI.
Optimization of radotinib doses for the treatment of Asian patients with chronic
myelogenous leukemia based on dose-response relationship analyses. Leuk Lymphoma.
2016 Aug;57(8):1856-64. doi: 10.3109/10428194.2015.1113278. Epub 2015 Dec 15.
PubMed PMID: 26666371.


9: Won KH, Jo SY, Lee YJ, Chang SE. Radotinib-induced lentiginosis: a report of
an adverse cutaneous reaction associated with a tyrosine kinase inhibitor. Clin
Exp Dermatol. 2016 Mar;41(2):162-5. doi: 10.1111/ced.12706. Epub 2015 Jul 19.
PubMed PMID: 26190691.


10: Heo SK, Noh EK, Yoon DJ, Jo JC, Choi Y, Koh S, Baek JH, Park JH, Min YJ, Kim
H. Radotinib Induces Apoptosis of CD11b+ Cells Differentiated from Acute Myeloid
Leukemia Cells. PLoS One. 2015 Jun 12;10(6):e0129853. doi:
10.1371/journal.pone.0129853. eCollection 2015. PubMed PMID: 26065685; PubMed
Central PMCID: PMC4466365.

Explore Compound Types